molecular formula C16H11BrN2O2 B1333169 1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid CAS No. 618101-91-0

1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid

Cat. No.: B1333169
CAS No.: 618101-91-0
M. Wt: 343.17 g/mol
InChI Key: SKTSJINMYBCNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H11BrN2O2 and its molecular weight is 343.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-15(16(20)21)10-14(18-19)11-4-2-1-3-5-11/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTSJINMYBCNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377783
Record name 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618101-91-0
Record name 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618101-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic pathway for 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details a robust three-step synthesis, commencing with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a Knorr pyrazole synthesis, and culminating in an ester hydrolysis. Each step is elucidated with a focus on the underlying reaction mechanisms, providing a rationale for the experimental choices. Detailed, step-by-step protocols are provided to ensure reproducibility, and the guide is supplemented with data presentation and visualizations to facilitate a thorough understanding of the synthetic process.

Introduction

Substituted pyrazole carboxylic acids are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The target molecule, this compound, serves as a crucial intermediate in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs.[1] Its structural motif is also explored in the creation of advanced agrochemicals and materials.[1] The synthesis of this and related 1,3-diaryl-1H-pyrazole-5-carboxylic acids is therefore of considerable importance.

The synthetic strategy outlined in this guide is a classical and efficient approach that leverages the versatility of the Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry. The pathway is designed to be logical, scalable, and to provide a high degree of purity in the final product.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a three-step sequence, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Ester Hydrolysis A Acetophenone + Diethyl Oxalate B Ethyl 2,4-dioxo-4-phenylbutanoate A->B  NaOEt, Ethanol   C Ethyl 2,4-dioxo-4-phenylbutanoate + (4-bromophenyl)hydrazine D Ethyl 1-(4-bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylate C->D  Ethanol, Reflux   E Ethyl 1-(4-bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylate F 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic acid E->F  1. NaOH, Ethanol/Water, Reflux 2. HCl (aq)  

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate via Claisen Condensation

The initial step involves the synthesis of the key 1,3-dicarbonyl intermediate, ethyl 2,4-dioxo-4-phenylbutanoate. This is achieved through a Claisen condensation reaction between acetophenone and diethyl oxalate.

Mechanistic Insight

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this specific case, the base, sodium ethoxide (NaOEt), deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-dicarbonyl product. The reaction is driven to completion by the deprotonation of the product, which has a highly acidic proton between the two carbonyl groups.

Claisen_Mechanism cluster_Enolate Enolate Formation cluster_Attack Nucleophilic Attack cluster_Elimination Elimination Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate + NaOEt - EtOH DiethylOxalate Diethyl Oxalate Tetrahedral_Intermediate Tetrahedral Intermediate DiethylOxalate->Tetrahedral_Intermediate Nucleophilic Attack Product Ethyl 2,4-dioxo-4-phenylbutanoate Tetrahedral_Intermediate->Product - EtO⁻

Caption: Simplified mechanism of the Claisen condensation.

Experimental Protocol

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
Sodium 22.99 2.3 g 0.1 mol
Absolute Ethanol 46.07 50 mL -
Acetophenone 120.15 12.0 g (11.8 mL) 0.1 mol
Diethyl oxalate 146.14 14.6 g (13.5 mL) 0.1 mol
Diethyl ether 74.12 As needed -
10% Sulfuric acid - As needed -
Saturated NaCl solution - As needed -

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 50 mL of absolute ethanol. Carefully add 2.3 g of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.

  • Reaction: Once all the sodium has reacted, cool the solution to room temperature. Add a mixture of 12.0 g of acetophenone and 14.6 g of diethyl oxalate dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. A yellow precipitate will form.

  • Work-up: After the addition is complete, stir the mixture for an additional 2 hours at room temperature. Add 100 mL of diethyl ether to the reaction mixture and filter the sodium salt of the product.

  • Acidification and Extraction: Suspend the salt in 100 mL of cold water and acidify with 10% sulfuric acid until the pH is ~2-3. The product will separate as an oil. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with saturated NaCl solution, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure to yield ethyl 2,4-dioxo-4-phenylbutanoate as a yellow oil.

Step 2: Knorr Pyrazole Synthesis

The synthesized β-dicarbonyl compound is then subjected to a cyclocondensation reaction with (4-bromophenyl)hydrazine to form the pyrazole ring. This is a classic example of the Knorr pyrazole synthesis.

Mechanistic Insight

The reaction proceeds through the initial formation of a hydrazone by the reaction of one of the carbonyl groups of the β-dicarbonyl compound with the hydrazine. This is followed by an intramolecular cyclization where the remaining nitrogen of the hydrazine attacks the second carbonyl group. Finally, a dehydration step leads to the formation of the aromatic pyrazole ring. The regioselectivity of the initial condensation can be influenced by the reaction conditions and the nature of the substituents on the β-dicarbonyl compound.

Knorr_Mechanism cluster_Hydrazone Hydrazone Formation cluster_Cyclization Intramolecular Cyclization cluster_Dehydration Dehydration Dicarbonyl Ethyl 2,4-dioxo-4-phenylbutanoate Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine Hydrazine (4-bromophenyl)hydrazine Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Pyrazole_Ester Ethyl 1-(4-bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylate Cyclic_Intermediate->Pyrazole_Ester - H₂O

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
Ethyl 2,4-dioxo-4-phenylbutanoate 220.21 11.0 g 0.05 mol
(4-bromophenyl)hydrazine hydrochloride 223.49 11.2 g 0.05 mol
Sodium acetate 82.03 4.1 g 0.05 mol
Ethanol 46.07 100 mL -

| Water | 18.02 | As needed | - |

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 11.0 g of ethyl 2,4-dioxo-4-phenylbutanoate, 11.2 g of (4-bromophenyl)hydrazine hydrochloride, and 4.1 g of sodium acetate in 100 mL of ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from ethanol to obtain pure ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate.

Step 3: Ester Hydrolysis

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base, followed by acidification.

Mechanistic Insight

Base-catalyzed ester hydrolysis, or saponification, is an irreversible process.[2] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which is unreactive towards further nucleophilic attack.[3] This deprotonation step drives the reaction to completion.[2] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.[4]

Hydrolysis_Mechanism cluster_Attack Nucleophilic Attack cluster_Elimination Elimination cluster_Deprotonation Deprotonation cluster_Protonation Protonation Ester Pyrazole Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Carboxylic_Acid Pyrazole Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - EtO⁻ Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate + OH⁻ - H₂O Final_Product Final Product Carboxylate->Final_Product + H₃O⁺

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate 371.22 9.3 g 0.025 mol
Sodium hydroxide (NaOH) 40.00 2.0 g 0.05 mol
Ethanol 46.07 50 mL -
Water 18.02 25 mL -

| Concentrated HCl | - | As needed | - |

Procedure

  • Reaction Setup: In a round-bottom flask, dissolve 9.3 g of ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate in 50 mL of ethanol. Add a solution of 2.0 g of NaOH in 25 mL of water.

  • Reflux: Heat the mixture to reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.

  • Solvent Removal: After cooling, remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Carefully acidify with concentrated HCl until the pH is approximately 1-2. A white precipitate will form.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Data and Characterization

Expected Spectroscopic Data for this compound:

  • ¹H NMR: Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The pyrazole proton would likely be a singlet around δ 7.0-7.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Aromatic carbons would resonate in the region of δ 120-140 ppm. The pyrazole ring carbons would also appear in the aromatic region. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (>160 ppm).

  • IR (KBr, cm⁻¹): A broad O-H stretch for the carboxylic acid would be expected around 3000 cm⁻¹. A sharp C=O stretch for the carboxylic acid would be present around 1700 cm⁻¹. C=C and C=N stretching vibrations of the aromatic and pyrazole rings would be observed in the 1600-1400 cm⁻¹ region. A C-Br stretch would be present at a lower frequency.

Conclusion

This technical guide has detailed a reliable and well-established three-step synthetic pathway for the preparation of this compound. By providing a thorough explanation of the underlying chemical principles and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis. The successful synthesis and characterization of this compound will enable further exploration of its potential applications in various scientific disciplines.

References

  • KM Global Consulting. This compound. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23). [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (2022-10-27). [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Organic Syntheses. ethyl acetopyruvate. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. (2023-01-22). [Link]

  • YouTube. synthesis of pyrazoles. (2019-01-19). [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. [Link]

  • MDPI. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. [Link]

  • Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021-03-10). [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • YouTube. Base Catalyzed Ester Hydrolysis (Saponification). (2015-02-24). [Link]

  • DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

  • Science discussions. Mechanisms of Ester hydrolysis. [Link]

Sources

An In-Depth Technical Guide to 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically significant drugs and agrochemicals.[2][3] Derivatives of pyrazole are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and herbicidal properties.[2][3][4] This guide focuses on a specific, promising derivative: 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid . The strategic placement of a bromophenyl group at the N1 position, a phenyl group at C3, and a carboxylic acid at C5 creates a molecule with significant potential for further functionalization and diverse biological applications.[2] This document serves as a comprehensive technical resource, detailing its chemical properties, plausible synthetic routes, and exploring its potential in drug discovery and development.

Molecular Structure and Physicochemical Properties

The core of the topic compound is the highly stable pyrazole ring. The substituents—a 4-bromophenyl group, a phenyl group, and a carboxylic acid—each contribute to the molecule's overall electronic and steric properties, which in turn dictate its reactivity and biological interactions.

PropertyValueSource
CAS Number 618101-91-0
Molecular Formula C₁₆H₁₁BrN₂O₂
Molecular Weight 343.18 g/mol
Predicted XlogP 4.1
Appearance White to off-white solid (predicted)Inferred from related compounds
Melting Point Not experimentally determined; predicted to be in the range of 150-200 °CInferred from related compounds
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in non-polar solvents; and poorly soluble in water.Inferred from chemical structure and general solubility principles

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_product Final Product ethyl_benzoylacetate Ethyl Benzoylacetate diethyl_oxalate Diethyl Oxalate bromoacetophenone 4-Bromoacetophenone diketoester Ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate bromoacetophenone->diketoester 1. Claisen Condensation   (with Diethyl Oxalate) hydrazine (4-Bromophenyl)hydrazine pyrazole_ester Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate diketoester->pyrazole_ester 2. Cyclocondensation   (with (4-Bromophenyl)hydrazine) final_product 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic acid pyrazole_ester->final_product 3. Ester Hydrolysis   (e.g., KOH, EtOH/H₂O)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate (Diketone Intermediate)

  • Rationale: The Claisen condensation is a classic and reliable method for forming carbon-carbon bonds and generating 1,3-dicarbonyl compounds, which are essential precursors for pyrazole synthesis.[3]

  • Procedure:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (N₂ or Ar), add 4-bromoacetophenone dropwise at 0-5 °C.

    • After the addition is complete, add diethyl oxalate dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base and precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate (Pyrazole Ester)

  • Rationale: The reaction of a 1,3-dicarbonyl compound with a hydrazine is the most common and direct method for forming the pyrazole ring.[5] The acidic conditions facilitate the initial condensation and subsequent cyclization.

  • Procedure:

    • Dissolve the synthesized ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate and an equimolar amount of (4-bromophenyl)hydrazine hydrochloride in glacial acetic acid or ethanol.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated solid is filtered, washed with water to remove any acid, and then dried.

    • Purify the crude ester by column chromatography on silica gel or by recrystallization.

Step 3: Hydrolysis to this compound

  • Rationale: Basic hydrolysis of the ethyl ester is a standard and high-yielding method to obtain the final carboxylic acid.

  • Procedure:

    • Suspend the ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and an aqueous solution of potassium hydroxide.

    • Heat the mixture to reflux for 2-4 hours, until the starting material is no longer visible by TLC.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to a pH of 2-3.

    • The carboxylic acid will precipitate out of the solution.

    • Filter the solid, wash thoroughly with water to remove salts, and dry to yield the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR (predicted, in CDCl₃, 400 MHz):

  • δ 7.20-7.80 (m, 10H): This complex multiplet region would correspond to the aromatic protons of the phenyl and bromophenyl rings.

  • δ 11.0-13.0 (br s, 1H): A broad singlet in this downfield region is characteristic of the carboxylic acid proton.

¹³C NMR (predicted, in CDCl₃, 100 MHz):

  • δ 160-170: Carboxylic acid carbonyl carbon.

  • δ 115-155: A series of signals corresponding to the aromatic carbons of the pyrazole, phenyl, and bromophenyl rings. The carbon bearing the bromine atom would appear in the lower end of this range (around 120-125 ppm).

IR Spectroscopy (predicted, KBr pellet):

  • 3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

  • 1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

  • ~1070 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (ESI-MS, predicted): Based on data for the isomer 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, the following adducts are expected[6]:

  • [M+H]⁺: m/z 343.0077

  • [M-H]⁻: m/z 340.9931

  • The isotopic pattern characteristic of a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) would be a key diagnostic feature.

Pharmacological and Agrochemical Potential

The structural motifs within this compound suggest a high likelihood of significant biological activity.

Potential as an Anti-inflammatory and Analgesic Agent

Many pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[1] The phenyl and bromophenyl groups can form favorable interactions within the active sites of these enzymes. The carboxylic acid moiety is also a common feature in many NSAIDs, contributing to binding and pharmacokinetic properties.

Anticancer Activity

The pyrazole scaffold is present in several anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[7] The lipophilic nature of the aryl substituents on the target molecule could facilitate cell membrane permeability, a crucial factor for intracellular drug action.

Antimicrobial and Antifungal Properties

Pyrazole derivatives have been extensively investigated for their antimicrobial and antifungal activities.[1][3] The presence of the halogenated phenyl ring can enhance the antimicrobial potency of heterocyclic compounds.

Herbicidal and Agrochemical Applications

Pyrazole carboxylic acids have been explored as herbicides.[4] They can act as synthetic auxins or inhibit key plant enzymes.[4] The specific substitution pattern of the target compound makes it a candidate for screening in agrochemical discovery programs.[2]

Logical Framework for Further Research

Research_Framework core 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic acid synthesis Synthesis Optimization & Scale-Up core->synthesis physchem Physicochemical Characterization core->physchem biological Biological Screening core->biological sar Structure-Activity Relationship (SAR) Studies synthesis->sar physchem->sar biological->sar sub_inflam Anti-inflammatory Assays (e.g., COX inhibition) biological->sub_inflam sub_cancer Anticancer Screening (Multiple Cell Lines) biological->sub_cancer sub_micro Antimicrobial Testing (Bacteria & Fungi) biological->sub_micro sub_agro Herbicidal Activity Evaluation biological->sub_agro

Caption: A logical workflow for the continued investigation of the title compound.

Conclusion and Future Directions

This compound is a compound of significant interest due to its privileged pyrazole core and strategic substitution. While detailed experimental data is currently sparse in the public domain, established chemical principles and data from closely related analogues allow for the construction of a robust profile. The proposed synthetic route is logical and based on high-yielding, well-understood reactions. The predicted spectroscopic and physicochemical properties provide a solid foundation for its identification and characterization.

The true potential of this molecule lies in its probable biological activities. As a versatile scaffold, it warrants investigation as an anti-inflammatory, anticancer, antimicrobial, and herbicidal agent. The immediate next steps for researchers should be the execution of the proposed synthesis, followed by thorough experimental characterization and a broad-based biological screening cascade. Subsequent structure-activity relationship (SAR) studies, involving modification of the phenyl and bromophenyl rings, could lead to the discovery of new and potent therapeutic agents and agrochemicals.

References

  • MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Pharmacological Activities of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]

  • Pharmacia. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Available at: [Link]

  • Chem-Impex International. (n.d.). This compound. Available at: [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. Available at: [Link]

  • PMC - NIH. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Available at: [Link]

  • PMC - NIH. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available at: [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed, field-proven synthetic protocol, and a thorough examination of its characterization. Furthermore, we will explore its potential therapeutic applications, grounded in the established biological activities of the pyrazole scaffold as an anti-inflammatory and enzyme-inhibiting agent.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents.[1] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation. The versatility of the pyrazole ring system, which allows for substitution at various positions, provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of lead compounds.

This guide focuses on a specific derivative, this compound, which incorporates key pharmacophoric features suggesting its potential as a bioactive molecule. The presence of the carboxylic acid group, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and the substituted phenyl rings at positions 1 and 3, provide a framework for exploring its therapeutic utility.

Chemical Identity and Structure

The nomenclature and structural details of the title compound are fundamental to understanding its chemistry and potential biological interactions.

IUPAC Name: this compound

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₆H₁₁BrN₂O₂[2]
Molecular Weight343.18 g/mol [2]
AppearanceExpected to be a solidGeneral knowledge
SolubilityLikely soluble in organic solvents like DMSO, DMF, and alcoholsGeneral knowledge

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process. This involves an initial Claisen condensation to form a key β-dicarbonyl intermediate, followed by a cyclocondensation with a substituted hydrazine and subsequent hydrolysis. This approach offers a reliable and scalable route to the target molecule.

Synthetic Workflow:

Synthesis_Workflow Acetophenone Acetophenone NaOEt Sodium Ethoxide in Ethanol Acetophenone->NaOEt Claisen Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->NaOEt Claisen Condensation Intermediate1 Ethyl 2,4-dioxo-4-phenylbutanoate NaOEt->Intermediate1 Bromophenylhydrazine 4-Bromophenylhydrazine Intermediate2 Ethyl 1-(4-bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylate Bromophenylhydrazine->Intermediate2 Cyclocondensation KOH Potassium Hydroxide in Ethanol HCl Dilute HCl KOH->HCl Acidification FinalProduct 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic acid HCl->FinalProduct Intermediate1->Intermediate2 Cyclocondensation Intermediate2->KOH Hydrolysis

Figure 2: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate

  • Preparation of the β-dicarbonyl intermediate (Ethyl 2,4-dioxo-4-phenylbutanoate):

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide.

    • To this solution, add a mixture of acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature overnight.

    • The reaction is then quenched with dilute acid, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate, which can be used in the next step without further purification.[3][4]

  • Cyclocondensation to form the pyrazole ester:

    • Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in glacial acetic acid or ethanol.

    • Add 4-bromophenylhydrazine hydrochloride (1.0 eq) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate.

Part B: Hydrolysis to this compound

  • Saponification of the ester:

    • Suspend the ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of potassium hydroxide (2.0-3.0 eq).[5]

    • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Isolation:

    • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute hydrochloric acid.

    • The precipitated carboxylic acid is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum to yield the final product, this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - A singlet for the C4-H of the pyrazole ring. - Multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons of the phenyl and bromophenyl rings. - A broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).
¹³C NMR - A signal for the carboxylic acid carbonyl carbon (approx. 160-170 ppm). - Signals for the pyrazole ring carbons. - Multiple signals in the aromatic region for the carbons of the phenyl and bromophenyl rings.
FTIR (cm⁻¹) - A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). - A C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹). - C=C and C=N stretching vibrations from the aromatic and pyrazole rings (approx. 1400-1600 cm⁻¹). - C-Br stretching vibration (approx. 500-600 cm⁻¹).
Mass Spec. - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the bromine atom (M⁺ and M+2 peaks in approximately a 1:1 ratio).

Potential Biological Activity and Mechanism of Action

The structural motifs of this compound suggest a strong potential for anti-inflammatory activity, likely through the inhibition of key enzymes in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes:

The carboxylic acid moiety is a hallmark of most NSAIDs and is crucial for their interaction with the active site of COX enzymes. This acidic group typically forms a salt bridge with a key arginine residue in the COX active site. The substituted diarylpyrazole scaffold is a well-established pharmacophore for selective COX-2 inhibition. The arrangement of the phenyl and bromophenyl groups on the pyrazole core of the title compound mimics the structure of known COX-2 inhibitors.

Mechanism of COX Inhibition:

COX_Inhibition ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic acid Pyrazole->COX Inhibition

Figure 3: Proposed mechanism of action via inhibition of cyclooxygenase (COX) enzymes.

By inhibiting COX enzymes, this compound would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The specific selectivity for COX-1 versus COX-2 would need to be determined experimentally and would be a critical factor in its therapeutic profile.

Inhibition of Lipoxygenase (LOX) Enzymes:

In addition to COX inhibition, some pyrazole derivatives have been shown to inhibit lipoxygenase (LOX) enzymes.[6] LOX enzymes are involved in the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. Dual inhibition of both COX and LOX pathways could offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs.

Applications and Future Directions

Given its structural similarity to known anti-inflammatory agents, this compound is a prime candidate for further investigation in the following areas:

  • Drug Development: As a lead compound for the development of novel anti-inflammatory and analgesic drugs. Structure-activity relationship (SAR) studies could be conducted to optimize its potency and selectivity.

  • Biochemical Research: As a tool compound to probe the active sites of COX and LOX enzymes and to better understand the mechanisms of inflammation.

  • Agrochemicals: Pyrazole derivatives have also found applications as herbicides and insecticides. The biological activity of this compound could be explored in an agricultural context.

Future research should focus on the efficient synthesis and thorough in vitro and in vivo evaluation of this compound to validate its predicted biological activities.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. This guide has provided a detailed roadmap for its synthesis, characterization, and a rationale for its potential biological activity. The insights and protocols presented herein are intended to empower researchers to further explore the therapeutic potential of this and related pyrazole derivatives.

References

  • Abdellatif, K. R. A., El-Saadi, M. T., Elzayat, S. G., & Amin, N. H. (2019). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry, 11(16), 1871–1887.
  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 10426–10446.
  • Kaushik, N., Kumar, A., & Kaushik, D. (2010). Pyrazole: A versatile scaffold in medicinal chemistry. International Journal of ChemTech Research, 2(2), 947-956.
  • Elkady, M. A., Rathelot, P., Vanelle, P., & El-Shorbagi, A. N. (2012). Synthesis and biological evaluation of new pyrazole derivatives as potential mPGES-1 and 5-LOX inhibitors. European Journal of Medicinal Chemistry, 58, 269-277.
  • Macarini, A. F., Sobrinho, T. U. C., Rizzi, G. W., & Correa, R. (2019). Pyrazole–chalcone derivatives as selective COX-2 inhibitors: Design, virtual screening, and in vitro analysis. Medicinal Chemistry Research, 28(8), 1235–1245.
  • PubChemLite. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. Retrieved January 23, 2026, from [Link]

  • Asiri, A. M., Khan, S. A., & Ng, S. W. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4-Dioxo-4-phenylbutanoic acid.

Sources

"1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry, agrochemicals, and material science. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic justifications, and explore its diverse applications. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this molecular scaffold. The pyrazole core is a well-established pharmacophore, and the specific substitutions of a 4-bromophenyl group at the N1 position and a phenyl group at the C3 position confer unique properties that make it a valuable building block for creating novel chemical entities.

Physicochemical Properties and Characterization

The precise identification and characterization of a compound are foundational to its application in any scientific endeavor. For this compound, a combination of computational data and standard analytical techniques provides a complete profile.

Core Molecular Data

The fundamental properties of the title compound are summarized below. The molecular formula and weight are derived from its atomic composition.

PropertyValueSource
Molecular Formula C16H11BrN2O2[1]
Molecular Weight (Molar Mass) 343.18 g/mol Calculated
Monoisotopic Mass 341.99985 Da[1]
IUPAC Name This compound
Canonical SMILES C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br[1]
Spectroscopic and Analytical Profile

A multi-faceted analytical approach is essential for the unambiguous structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the phenyl and bromophenyl rings. A characteristic singlet for the C4-proton on the pyrazole ring would also be present. The ¹³C NMR would confirm the presence of 16 distinct carbon environments, including the carbonyl carbon of the carboxylic acid (typically >160 ppm).

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 peak pattern, which is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. A broad absorption band in the range of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch.

  • X-Ray Crystallography : For definitive proof of structure and stereochemistry, single-crystal X-ray diffraction can be employed. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and the overall conformation of the molecule.[2][3]

Synthesis and Mechanistic Insights

The synthesis of pyrazole carboxylic acids can be achieved through several reliable methods. One of the most common and effective laboratory-scale methods involves the hydrolysis of a corresponding ester precursor. This approach is favored for its high yield and straightforward purification.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol details the saponification of ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate to yield the target carboxylic acid. The precursor ester can be synthesized via the cyclocondensation of a 1,3-dicarbonyl compound with (4-bromophenyl)hydrazine.

Step 1: Saponification of the Ester

  • In a 100 mL round-bottom flask, combine ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate (1 equivalent) with 50 mL of ethanol.

  • Add a solution of potassium hydroxide (KOH, 2 equivalents) dissolved in a minimal amount of water to the flask.

    • Causality: KOH is a strong base that acts as the nucleophile (as OH⁻) to attack the electrophilic carbonyl carbon of the ester. Ethanol serves as a mutual solvent for the organic ester and the aqueous base.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 3-4 hours.

    • Causality: The elevated temperature increases the reaction rate, ensuring the complete hydrolysis of the ester to its corresponding carboxylate salt. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Step 2: Work-up and Acidification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Dissolve the remaining residue in 50 mL of deionized water. The product at this stage is the potassium carboxylate salt, which is water-soluble.

  • Slowly acidify the aqueous solution by adding 2M hydrochloric acid (HCl) dropwise while stirring, until the pH reaches ~2.

    • Causality: The strong acid (HCl) protonates the carboxylate anion (COO⁻), converting it into the neutral carboxylic acid (COOH). The carboxylic acid is significantly less soluble in water than its salt form, causing it to precipitate out of the solution.

Step 3: Isolation and Purification

  • Collect the resulting white or off-white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Dry the purified solid under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis process.

Synthesis_Workflow Start Ethyl 1-(4-bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylate Step1 Saponification: 1. Add EtOH 2. Add KOH (aq) 3. Reflux for 3-4h Start->Step1 Intermediate Potassium 1-(4-bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylate (in solution) Step1->Intermediate Step2 Acidification: 1. Remove EtOH 2. Add H₂O 3. Add 2M HCl until pH ~2 Intermediate->Step2 Precipitate Precipitated Carboxylic Acid Step2->Precipitate Step3 Isolation: 1. Vacuum Filtration 2. Wash with cold H₂O 3. Dry under vacuum Precipitate->Step3 End Final Product: 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic acid Step3->End Applications Core 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic Acid Pharma Pharmaceuticals (Anti-inflammatory, Analgesic, Anticancer) Core->Pharma as scaffold Agro Agrochemicals (Herbicides, Pesticides) Core->Agro as active ingredient Biochem Biochemical Probes (Enzyme Inhibition, Receptor Binding) Core->Biochem as tool compound Material Material Science (Polymers, Coatings) Core->Material as monomer/additive

Caption: Key application areas derived from the core molecular structure.

Conclusion

This compound is a compound of considerable scientific importance, underpinned by its well-defined physicochemical properties and versatile reactivity. Its synthesis is achievable through robust and scalable chemical methods, such as the hydrolysis of an ester precursor. The demonstrated and potential applications across pharmaceuticals, agrochemicals, and material science highlight the value of the pyrazole scaffold. This guide provides the foundational technical knowledge for scientists to effectively utilize this compound in their research and development efforts.

References

  • But-Sou Lai, G. S. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. [Link]

  • ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. ChemSynthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • National Institutes of Health. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. [Link]

  • Tang, L., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1273. [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. PubChemLite. [Link]

  • KM Global Consulting. (n.d.). This compound. KM Global Consulting. [Link]

Sources

Physicochemical Characterization of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: A Guide to Determining Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1][2] Its structural framework, featuring a pyrazole core, a bromophenyl group, and a phenyl group, makes it a valuable scaffold for the synthesis of novel bioactive molecules.[1][2][3] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][4] As a versatile building block, this compound holds potential for the development of new therapeutic agents and crop protection solutions.[1]

A critical step in the research and development pipeline for any new chemical entity is the thorough characterization of its fundamental physicochemical properties. Among these, the melting point and solubility profile are paramount. The melting point serves as a crucial indicator of purity and identity, while solubility data is essential for designing appropriate formulations, purification strategies, and in vitro/in vivo assays.[5]

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical principles and practical methodologies for determining the melting point and solubility of this compound. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for research and development applications.

Melting Point Determination: A Self-Validating Protocol

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[5] The presence of impurities typically leads to a depression and broadening of the melting range. Therefore, accurate melting point determination is a fundamental technique for assessing the purity of a synthesized compound.

Theoretical Basis for Experimental Choices

The choice of the capillary method for melting point determination is based on its precision, the small sample size required, and its widespread use in organic chemistry.[6] The protocol involves a preliminary rapid heating to approximate the melting point, followed by a slower, more precise measurement. This two-step approach is efficient and minimizes the risk of overshooting the melting point during the accurate determination.[7]

Experimental Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[6][8]

    • Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

    • Compact the sample by tapping the sealed end of the capillary tube on a hard surface or by dropping it through a long glass tube.[6][7]

  • Apparatus Setup:

    • Place the capillary tube in the heating block of a melting point apparatus.[7]

    • Ensure a clear view of the sample through the magnifying lens.

  • Approximate Melting Point Determination:

    • Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get a rough estimate of the melting range.[6]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary with the sample.

    • Heat the sample at a slow rate, approximately 1-2 °C per minute, once the temperature is within 20 °C of the expected melting point.[7]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7]

    • Repeat the accurate measurement at least twice with fresh samples to ensure reproducibility.

Data Presentation: Melting Points of Related Pyrazole Derivatives
Compound NameMolecular FormulaMelting Point (°C)
3-(4-Bromophenyl)-5-methyl-1H-pyrazole[4]C10H9BrN2150-156
5-acetyl-1H-pyrazole-3-carboxylic acid (Predicted)[9]C6H6N2O3257-269 (decomp)
Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation (Dry and Powder) B Capillary Loading (2-3 mm height) A->B C Approximate MPt (Rapid Heating) B->C D Accurate MPt (Slow Heating: 1-2°C/min) C->D E Record T_start and T_end D->E F Repeat for Reproducibility E->F G Data Analysis and Reporting F->G

Caption: Workflow for the determination of melting point.

Solubility Profiling: A Systematic Approach

The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. For drug development, understanding a compound's solubility in both aqueous and organic media is crucial for formulation, delivery, and bioavailability. The solubility of this compound is influenced by its molecular structure, which contains both polar (carboxylic acid) and non-polar (phenyl and bromophenyl rings) moieties.

Theoretical Basis for Solvent Selection

The selection of solvents is based on the principle of "like dissolves like."

  • Water: To assess hydrophilicity.

  • Aqueous Acid (e.g., 5% HCl): The carboxylic acid group is not expected to react, but this tests for basic functionalities which are absent.

  • Aqueous Base (e.g., 5% NaOH, 5% NaHCO3): The acidic carboxylic acid group is expected to be deprotonated by a base, forming a more polar and water-soluble salt.[10] This is a key characteristic to exploit for purification and formulation.

  • Organic Solvents (e.g., Ethanol, Acetone, Dichloromethane): To assess solubility in solvents of varying polarity, which is important for purification techniques like recrystallization and chromatography.

Experimental Protocol for Qualitative Solubility Determination
  • Preparation:

    • For each solvent, place approximately 25 mg of this compound into a clean, dry test tube.[10]

  • Solvent Addition and Observation:

    • Add 0.75 mL of the chosen solvent to the test tube in small portions.[10]

    • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[10]

    • Observe if the solid dissolves completely. A compound is generally considered "soluble" if it fully dissolves at this concentration.

  • pH Testing (for aqueous solutions):

    • If the compound dissolves in water, test the pH of the solution with litmus or pH paper to confirm the acidic nature of the carboxylic acid group.[10]

  • Systematic Testing:

    • Follow a systematic approach, typically starting with water, then moving to aqueous acid and base, and finally to organic solvents.[10]

Data Presentation: Hypothetical Solubility Profile
SolventExpected ObservationRationale
WaterInsoluble to sparingly solubleThe large non-polar surface area of the phenyl and bromophenyl rings likely dominates over the polarity of the carboxylic acid group.
5% HClInsolubleThe compound lacks a basic functional group to react with the acid.[10]
5% NaOHSolubleThe carboxylic acid will be deprotonated by the strong base to form a soluble sodium salt.[10]
5% NaHCO3SolubleCarboxylic acids are generally acidic enough to react with sodium bicarbonate, leading to dissolution and potentially effervescence (CO2 release).[10]
EthanolSolubleEthanol is a polar protic solvent that can hydrogen bond with the carboxylic acid and interact with the non-polar rings.
AcetoneSolubleAcetone is a polar aprotic solvent that should effectively solvate the molecule.
DichloromethaneModerately soluble to solubleA non-polar aprotic solvent that will primarily interact with the non-polar regions of the molecule.
Workflow for Solubility Determination

SolubilityWorkflow Start Start with 25 mg of Compound AddWater Add 0.75 mL Water Shake Vigorously Start->AddWater SolubleInWater Soluble? AddWater->SolubleInWater TestpH Test with Litmus/pH Paper SolubleInWater->TestpH Yes Insoluble Insoluble in Water SolubleInWater->Insoluble No TestpH->Insoluble AddNaOH Add 0.75 mL 5% NaOH Insoluble->AddNaOH SolubleInNaOH Soluble? AddNaOH->SolubleInNaOH AddHCl Add 0.75 mL 5% HCl SolubleInNaOH->AddHCl Yes SolubleInNaOH->AddHCl No SolubleInHCl Soluble? AddHCl->SolubleInHCl TestOrganic Test Organic Solvents (Ethanol, Acetone, etc.) SolubleInHCl->TestOrganic Yes SolubleInHCl->TestOrganic No End End TestOrganic->End

Caption: Decision workflow for qualitative solubility testing.

Conclusion

The systematic determination of the melting point and solubility of this compound is an indispensable component of its scientific evaluation. Adherence to the rigorous, self-validating protocols outlined in this guide will ensure the generation of high-quality, reliable data. This information is foundational for subsequent research and development activities, including the optimization of reaction conditions, the design of effective purification strategies, and the formulation of this promising compound for biological and agrochemical applications.

References

  • Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. (2023). Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863-865. [Link]

  • Experiment (1) Determination of Melting Points. (2021). [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto. [Link]

  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. S.S. Jain Subodh P.G. (Autonomous) College. [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (2015). Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 12), o989. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Method for determining solubility of a chemical compound. (2005).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1484. [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 982-988. [Link]

  • Experiment 1 - Melting Points. University of Miami. [Link]

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (2015).
  • 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. PubChemLite. [Link]

  • 1H-Pyrazole-5-carboxylic acid. PubChem. [Link]

  • 5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1. Home Sunshine Pharma. [Link]

Sources

"1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, a molecule of interest in medicinal chemistry and materials science. Given the absence of a complete set of published experimental spectra for this specific compound, this document serves as a predictive guide for researchers. The interpretations and predicted data herein are grounded in fundamental spectroscopic principles and validated by comparison with published data for structurally analogous compounds. Our objective is to provide a robust framework for the identification, characterization, and quality control of this pyrazole derivative.

Molecular Structure and Spectroscopic Implications

The structural confirmation of a synthesized molecule is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall electronic environment. For this compound, its key structural features—the substituted pyrazole core, two distinct phenyl rings, and a carboxylic acid moiety—each produce a unique and predictable spectroscopic fingerprint.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrals in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete structural assignment can be made.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic for carboxylic acids, as it helps in observing the exchangeable acidic proton at a downfield chemical shift.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~13.5Broad Singlet1HCOOHThe carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange. In a related pyrazoline carboxylic acid, this proton was observed at 13.47 ppm[1].
~7.9-8.0Multiplet2HPhenyl-H (ortho)These protons are ortho to the electron-withdrawing pyrazole ring, placing them downfield.
~7.75Doublet2HBromophenyl-H (ortho to N)These protons are part of an AA'BB' system. They are ortho to the pyrazole nitrogen and meta to the bromine, leading to a downfield shift. Similar bromophenyl protons in a pyrazole system appear in this region[2].
~7.65Doublet2HBromophenyl-H (meta to N)These protons are meta to the pyrazole nitrogen and ortho to the bromine. They complete the AA'BB' pattern of the bromophenyl ring.
~7.5Multiplet3HPhenyl-H (meta, para)These protons on the C3-phenyl ring are in a more typical aromatic region, experiencing less influence from the pyrazole ring compared to the ortho protons.
~7.3Singlet1HPyrazole-H (C4-H)The lone proton on the pyrazole ring is expected to be a sharp singlet. In related pyrazole structures, this proton typically appears between 6.0 and 7.5 ppm[2].
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~162C=O (Carboxylic Acid)The carbonyl carbon of a carboxylic acid is characteristically found in the 160-180 ppm range.
~152C3 (Pyrazole)This carbon is attached to a phenyl group and is part of the heterocyclic aromatic system.
~145C5 (Pyrazole)This carbon is attached to the carboxylic acid and is also part of the pyrazole ring.
~139C (ipso, N-Bromophenyl)The carbon atom of the bromophenyl ring directly attached to the pyrazole nitrogen.
~133C (ipso, C-Phenyl)The carbon atom of the phenyl ring directly attached to the pyrazole ring.
~132CH (Bromophenyl)Aromatic CH carbons of the bromophenyl ring. In a related structure, these carbons appear at 131.6 ppm[1].
~129CH (Phenyl)Aromatic CH carbons of the phenyl ring.
~126CH (Phenyl)Aromatic CH carbons of the phenyl ring.
~125CH (Bromophenyl)Aromatic CH carbons of the bromophenyl ring.
~122C-Br (Bromophenyl)The carbon bearing the bromine atom is shifted slightly upfield due to the heavy atom effect.
~110C4-H (Pyrazole)The CH carbon of the pyrazole ring, typically appearing in the 105-115 ppm range for similar structures[2].

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The vibrational frequencies of specific bonds provide a quick and reliable confirmation of the molecule's key chemical features.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comparative Insights
2500-3300 (very broad)O-H stretchCarboxylic AcidThis exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer[3]. It often obscures C-H stretching signals.
~1710C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. Conjugation with the pyrazole ring may shift this slightly lower than a typical aliphatic acid. Similar conjugated systems show this band around 1660-1766 cm⁻¹[1].
~1600, ~1480C=C stretchAromatic RingsMultiple sharp bands in this region confirm the presence of the aromatic phenyl and pyrazole rings.
~1550C=N stretchPyrazole RingThe stretching vibration of the carbon-nitrogen double bond within the pyrazole ring contributes to the aromatic fingerprint.
~1100-1250C-O stretchCarboxylic AcidStrong band associated with the carbon-oxygen single bond of the acid group.
~830C-H bend (out-of-plane)1,4-disubstituted ringA strong band in this region is indicative of the para-substitution pattern on the bromophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and fragmentation patterns. For this molecule, Electrospray Ionization (ESI) would be an effective soft ionization technique.

Molecular Formula: C₁₆H₁₁BrN₂O₂ Monoisotopic Mass: 341.9998 Da

Predicted Mass Spectrum Data

The most critical feature in the mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by 2 mass units.

Predicted m/zAdduct / IonSource
342.0009 / 344.0009[M]⁻PubChem[4]
343.0077 / 345.0077[M+H]⁺PubChem[4]
364.9896 / 366.9896[M+Na]⁺PubChem[4]
Plausible Fragmentation Pathway

A primary fragmentation event in ESI-MS is often the loss of the carboxylic acid group as CO₂ (44 Da) or the entire COOH group (45 Da). Subsequent fragmentations could involve cleavages of the phenyl rings.

cluster_0 cluster_1 M [M+H]⁺ m/z = 343/345 M_minus_COOH Loss of COOH (45 Da) F1 Fragment 1 m/z = 298/300 M_minus_COOH->F1 -45 F1_minus_Br Loss of Br (79/81 Da) F2 Fragment 2 m/z = 219 F1_minus_Br->F2 -79/81

Figure 2: A simplified potential fragmentation pathway for the target molecule.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is paramount.

Workflow for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Synthesized Compound (>95% purity) Solvate_NMR Dissolve ~5-10 mg in 0.7 mL DMSO-d₆ Sample->Solvate_NMR Solvate_MS Dissolve ~1 mg in 1 mL MeOH/H₂O Sample->Solvate_MS Prep_IR Place small amount on ATR crystal Sample->Prep_IR NMR Acquire ¹H, ¹³C, COSY (500 MHz Spectrometer) Solvate_NMR->NMR MS Acquire ESI-MS (Positive/Negative Mode) Solvate_MS->MS IR Acquire FT-IR Spectrum (4000-400 cm⁻¹) Prep_IR->IR Process_NMR Process & Assign Spectra NMR->Process_NMR Process_MS Analyze m/z & Isotope Pattern MS->Process_MS Process_IR Assign Vibrational Bands IR->Process_IR Confirm Confirm Structure Process_NMR->Confirm Process_MS->Confirm Process_IR->Confirm

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Compound of Therapeutic Promise

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] The subject of this guide, while not extensively studied for its specific mechanism of action, is structurally analogous to a number of compounds known to possess potent anti-inflammatory and analgesic effects.[5] This guide will, therefore, present a detailed, evidence-based hypothesis for the primary mechanism of action of this compound, focusing on its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). Furthermore, we will provide a comprehensive suite of experimental protocols to enable researchers to rigorously test this hypothesis.

Postulated Core Mechanism of Action: Selective COX-2 Inhibition

The primary proposed mechanism of action for this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This hypothesis is predicated on the well-established pharmacology of numerous pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib, a selective COX-2 inhibitor.[5][6] The structural features of this compound, particularly the diarylheterocycle arrangement, are consistent with the structure-activity relationships of known selective COX-2 inhibitors.[7][8]

The Role of Cyclooxygenase in Inflammation

Cyclooxygenase enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[9][10][11] While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions like gastric protection and platelet aggregation, COX-2 is an inducible enzyme.[12][13] Its expression is upregulated at sites of inflammation by stimuli such as cytokines and growth factors, leading to the production of pro-inflammatory prostaglandins.[12][13] These prostaglandins mediate the classic signs of inflammation: pain, swelling, redness, and heat.

By selectively inhibiting COX-2, this compound is predicted to reduce the synthesis of these pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block COX-1.[14]

Molecular Signaling Pathways

The Prostaglandin Synthesis Pathway

The inhibition of COX-2 by this compound would directly interrupt the prostaglandin synthesis pathway. This would lead to a decrease in the production of key inflammatory mediators such as prostaglandin E2 (PGE2), which is a potent vasodilator, pyrogen, and sensitizer of nociceptors.

Prostaglandin Synthesis Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic acid Compound->COX2 Inhibition NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB IkBa_p Phosphorylated IκBα IkBa_NFkB->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) DNA->Gene_Expression Gene_Expression->Stimuli Positive Feedback Compound 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic acid COX2_Inhibition COX-2 Inhibition Prostaglandins Reduced Prostaglandins Prostaglandins->Stimuli Attenuation

Caption: Indirect attenuation of the pro-inflammatory NF-κB signaling cascade.

Experimental Validation of the Mechanism of Action

To substantiate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating and provide a clear, step-by-step methodology.

In Vitro Experimental Workflow

In Vitro Workflow Start Start: Compound Synthesis and Purification COX_Assay COX-1 and COX-2 Inhibition Assay Start->COX_Assay Cell_Culture Cell-Based Assays (e.g., RAW 264.7 Macrophages) Start->Cell_Culture IC50 Determine IC50 Values COX_Assay->IC50 Selectivity Calculate COX-2 Selectivity Index IC50->Selectivity End End: In Vitro Proof of Concept Selectivity->End LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation PGE2_Measurement Measure PGE2 Production (ELISA) LPS_Stimulation->PGE2_Measurement Gene_Expression Analyze COX-2 and Cytokine Gene Expression (qPCR) LPS_Stimulation->Gene_Expression Protein_Expression Analyze COX-2 and Cytokine Protein Expression (Western Blot) LPS_Stimulation->Protein_Expression PGE2_Measurement->End Gene_Expression->End Protein_Expression->End

Caption: A logical workflow for in vitro validation of COX-2 inhibition.

This assay directly measures the inhibitory activity of the compound on purified COX-1 and COX-2 enzymes. [15][16][17] Objective: To determine the 50% inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • COX inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich) [18]* this compound

  • Celecoxib (positive control for selective COX-2 inhibition)

  • Indomethacin (positive control for non-selective COX inhibition)

  • DMSO (vehicle)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound and the control compounds in DMSO.

  • Perform serial dilutions of the compounds to create a range of concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compound dilutions, controls, or vehicle to the wells and incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a short period (e.g., 2 minutes).

  • Stop the reaction and measure the product formation (e.g., PGG2, often measured via a colorimetric or fluorometric probe) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Analysis: The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Experimental ValueExperimental ValueCalculated Value
Celecoxib (Reference)~50~0.05>100
Indomethacin (Reference)~0.1~1.5~0.07
In Vivo Experimental Workflow

In Vivo Workflow Start Start: In Vitro Proof of Concept Acute_Toxicity Acute Toxicity Study (e.g., OECD 423) Start->Acute_Toxicity Anti_Inflammatory_Model Anti-inflammatory Model (e.g., Carrageenan-induced Paw Edema) Acute_Toxicity->Anti_Inflammatory_Model Analgesic_Model Analgesic Model (e.g., Acetic Acid-induced Writhing) Acute_Toxicity->Analgesic_Model Measure_Inflammation Measure Paw Volume Anti_Inflammatory_Model->Measure_Inflammation Measure_Pain Count Writhing Responses Analgesic_Model->Measure_Pain Tissue_Analysis Tissue Collection and Analysis (PGE2 levels, Histopathology) Measure_Inflammation->Tissue_Analysis Measure_Pain->Tissue_Analysis End End: In Vivo Efficacy and Mechanism Confirmation Tissue_Analysis->End

Caption: Sequential workflow for in vivo validation of anti-inflammatory and analgesic effects.

This is a classic and well-validated model of acute inflammation to assess the in vivo anti-inflammatory activity of a compound. [3][19] Objective: To evaluate the ability of this compound to reduce acute inflammation in an animal model.

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • 1% (w/v) carrageenan solution in sterile saline

  • This compound

  • Celecoxib or Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and at least three dose levels of the test compound.

  • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • After a set time (e.g., 60 minutes for oral administration), measure the initial paw volume of the right hind paw of each rat.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Data Analysis: The anti-inflammatory effect is expressed as the percentage inhibition of edema, calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-Experimental Value0
Test Compound Dose 1Experimental ValueCalculated Value
Test Compound Dose 2Experimental ValueCalculated Value
Test Compound Dose 3Experimental ValueCalculated Value
Celecoxib (Reference)10Experimental ValueCalculated Value

Conclusion and Future Directions

This guide has outlined a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action of this compound. Based on extensive evidence from the broader class of pyrazole derivatives, selective COX-2 inhibition is proposed as the core mechanism. The provided experimental protocols offer a clear roadmap for researchers to validate this hypothesis, from in vitro enzyme inhibition assays to in vivo models of inflammation and pain. Successful validation would position this compound as a promising candidate for further preclinical and clinical development as a novel anti-inflammatory and analgesic agent. Future research should also explore its pharmacokinetic and pharmacodynamic profiles, as well as its potential for other therapeutic applications, given the diverse biological activities of the pyrazole scaffold.

References

  • In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC. (2016, January 22). PubMed Central.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (n.d.).
  • So, S. S. (2023). Celecoxib. In StatPearls.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
  • Prostaglandin - Wikipedia. (n.d.).
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (n.d.). PubMed.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. (n.d.). PubMed Central.
  • The NF-kB Signaling Pathway. (n.d.).
  • Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... (n.d.).
  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.
  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024, June 6). Pharmacia.
  • NF-κB - Wikipedia. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • the development of cox-1 and cox-2 inhibitors: a review. (2022, March 4).
  • Pyrazole Derivatives as Selective COX-2 Inhibitors. (n.d.).
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • COX-2 Inhibition: What We Learned—A Controversial Update on Safety D
  • Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. (n.d.).
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals.
  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021, January 8). PUR-FORM.
  • Celecoxib - Wikipedia. (n.d.).
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019, March 18). SciELO.
  • Introduction to Prostaglandin. (n.d.).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central.
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (n.d.). PubMed.
  • NF-κB: At the Borders of Autoimmunity and Inflamm
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PubMed Central.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
  • Prostaglandin synthesis pathway. PGs originate from the AA released... (n.d.).
  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (n.d.). Journal of Applied Pharmaceutical Science.
  • What is the mechanism of Celecoxib? (n.d.).
  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024, May 26). YouTube.
  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016, July 6).
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI.
  • Prostaglandins : Biosynthesis,function and regul

Sources

An In-depth Technical Guide on the Potential Biological Activity of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the potential biological activities of the synthetic heterocyclic compound, 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Drawing from the extensive pharmacological relevance of the pyrazole scaffold, this document synthesizes existing knowledge on structurally related compounds to project the likely therapeutic applications of this specific molecule. We will delve into the structure-activity relationships that govern the bioactivity of pyrazole derivatives, propose putative mechanisms of action, and outline detailed experimental protocols for the validation of these hypotheses. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of novel pyrazole-based therapeutic agents.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of clinically approved drugs with diverse therapeutic applications.[1][3] Marketed drugs containing the pyrazole moiety include the anti-inflammatory agent celecoxib, the analgesic dipyrone, and the anti-obesity drug rimonabant.[1] The broad spectrum of biological activities associated with pyrazole derivatives encompasses antimicrobial, anti-inflammatory, anticancer, antiviral, and neuroprotective effects, among others.[3][4][5] This wide range of activities underscores the significance of the pyrazole nucleus as a "privileged scaffold" in drug discovery.

The subject of this guide, this compound, is a synthetic compound that combines several key structural features known to influence biological activity. The strategic placement of a bromophenyl group at the N1 position, a phenyl group at the C3 position, and a carboxylic acid at the C5 position suggests a high potential for targeted biological interactions.

Molecular Profile of this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Key Structural Features and Their Implications:

  • Pyrazole Core: The rigid, planar pyrazole ring serves as the central scaffold, orienting the substituent groups in a defined three-dimensional space, which is crucial for receptor binding.[6]

  • 1-(4-Bromophenyl) Group: The presence of a halogenated phenyl ring at the N1 position is a common feature in many biologically active pyrazole derivatives. The bromine atom, being an electron-withdrawing group, can influence the electronic distribution of the pyrazole ring and participate in halogen bonding, a significant interaction in drug-receptor binding.[7]

  • 3-Phenyl Group: The phenyl substituent at the C3 position contributes to the overall lipophilicity of the molecule and can engage in hydrophobic and π-π stacking interactions with biological targets.[8]

  • 5-Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated, allowing for ionic interactions. The position of the carboxylic acid on the pyrazole ring is known to be critical for certain biological activities.[9]

Predicted Biological Activities and Underlying Rationale

Based on the extensive literature on pyrazole derivatives, we can predict several potential biological activities for this compound.

Anti-inflammatory Activity

Rationale: The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor.[8] The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[8] The N-arylpyrazole structure is a common feature of many potent anti-inflammatory agents.

Hypothesized Mechanism: It is plausible that this compound could act as an inhibitor of COX-2. The carboxylic acid moiety could mimic the binding of arachidonic acid to the active site of the enzyme, while the phenyl and bromophenyl groups could occupy hydrophobic pockets, leading to competitive inhibition.

Antimicrobial Activity

Rationale: Numerous studies have reported the antibacterial and antifungal properties of pyrazole derivatives.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The presence of a halogen atom, such as bromine, on an aromatic ring is often associated with enhanced antimicrobial activity.[7]

Hypothesized Mechanism: The compound could potentially inhibit microbial growth by targeting specific enzymes involved in cell wall synthesis or DNA replication. The lipophilic nature of the molecule may facilitate its passage through the microbial cell membrane.

Anticancer Activity

Rationale: Pyrazole derivatives have emerged as promising anticancer agents, with mechanisms including the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule function.[4] Some pyrazole-based compounds have shown potent activity against various cancer cell lines.[10]

Hypothesized Mechanism: this compound could potentially exert its anticancer effects by inhibiting protein kinases, which are often dysregulated in cancer cells. The N-phenylpyrazole scaffold has been identified in several kinase inhibitors.

Proposed Experimental Workflows for Activity Validation

To validate the predicted biological activities, a series of in vitro and in vivo assays are proposed.

Workflow for Assessing Anti-inflammatory Activity

G cluster_0 In Vitro Assays cluster_1 In Vivo Model COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay LPS-stimulated Macrophage Assay LPS-stimulated Macrophage Assay COX-1/COX-2 Inhibition Assay->LPS-stimulated Macrophage Assay Measure NO, PGE2, TNF-α, IL-6 Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema LPS-stimulated Macrophage Assay->Carrageenan-induced Paw Edema If potent in vitro

Caption: Experimental workflow for anti-inflammatory activity assessment.

Detailed Protocols:

  • COX-1/COX-2 Inhibition Assay (In Vitro):

    • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit.

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound to obtain a range of concentrations.

    • Incubate the compound with purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Add arachidonic acid as the substrate.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

    • Calculate the IC50 values for both enzymes to determine potency and selectivity.

  • Lipopolysaccharide (LPS)-stimulated Macrophage Assay (Cell-based):

    • Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the levels of nitric oxide (NO) using the Griess reagent, and prostaglandin E2 (PGE2), TNF-α, and IL-6 using ELISA kits.

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

  • Carrageenan-induced Paw Edema (In Vivo):

    • Use male Wistar rats or Swiss albino mice.

    • Administer the test compound orally or intraperitoneally at various doses.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema compared to the vehicle-treated control group.

Workflow for Assessing Antimicrobial Activity

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Broth Microdilution Assay Broth Microdilution Assay Agar Disk Diffusion Assay Agar Disk Diffusion Assay Broth Microdilution Assay->Agar Disk Diffusion Assay Determine MIC Bacterial Growth Curve Analysis Bacterial Growth Curve Analysis Agar Disk Diffusion Assay->Bacterial Growth Curve Analysis Cell Membrane Integrity Assay Cell Membrane Integrity Assay Bacterial Growth Curve Analysis->Cell Membrane Integrity Assay

Caption: Experimental workflow for antimicrobial activity screening.

Detailed Protocols:

  • Broth Microdilution Assay (MIC Determination):

    • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth.

Workflow for Assessing Anticancer Activity

G cluster_0 Cytotoxicity Screening cluster_1 Apoptosis and Cell Cycle Analysis cluster_2 Mechanism of Action MTT/SRB Assay MTT/SRB Assay Annexin V/PI Staining Annexin V/PI Staining MTT/SRB Assay->Annexin V/PI Staining Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Annexin V/PI Staining->Cell Cycle Analysis (Flow Cytometry) Western Blot Analysis Western Blot Analysis Cell Cycle Analysis (Flow Cytometry)->Western Blot Analysis Investigate key proteins

Caption: Experimental workflow for anticancer activity evaluation.

Detailed Protocols:

  • MTT/SRB Assay (Cytotoxicity Screening):

    • Seed a panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates.

    • After 24 hours, treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT reagent or fix the cells for SRB staining.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the GI50 (concentration causing 50% growth inhibition).

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis Assay):

    • Treat cancer cells with the test compound at its GI50 concentration for 24 hours.

    • Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[6][11] For this compound, future SAR studies could explore:

  • Modification of the N1-substituent: Replacing the 4-bromophenyl group with other substituted phenyl rings (e.g., with electron-donating or other electron-withdrawing groups) or with different aryl or alkyl groups could modulate potency and selectivity.

  • Variation of the C3-substituent: Introduction of different substituents on the 3-phenyl ring or its replacement with other aromatic or heterocyclic systems could lead to improved activity.

  • Derivatization of the C5-carboxylic acid: Esterification or amidation of the carboxylic acid group could alter the pharmacokinetic properties of the molecule and may lead to the discovery of prodrugs with enhanced bioavailability.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the well-established pharmacological profile of the pyrazole nucleus, this compound is predicted to exhibit significant anti-inflammatory, antimicrobial, and anticancer activities. The experimental workflows outlined in this guide provide a clear path for the validation of these predicted activities and for the elucidation of the underlying mechanisms of action. Further exploration of the structure-activity relationships of this and related compounds will be crucial for the optimization of their biological profiles and for their potential translation into clinical candidates.

References

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid - MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. Available at: [Link]

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Publications. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Available at: [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. Available at: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed. Available at: [Link]

  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. Available at: [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF - ResearchGate. Available at: [Link]

Sources

The Chemistry and Therapeutic Potential of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in numerous pharmacologically active agents. This technical guide focuses on the 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid scaffold, a versatile building block for the development of novel therapeutic agents. We will delve into the synthetic strategies for this core structure and its analogues, explore its key biological targets, and elucidate the structure-activity relationships that govern its efficacy as both an anti-inflammatory and anticancer agent. This guide is intended to be a comprehensive resource, providing both foundational knowledge and field-proven insights to guide future research and drug development efforts in this promising area.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in drug discovery. Their chemical stability and ability to act as scaffolds for diverse functionalization have led to their incorporation into a wide array of approved drugs with activities ranging from anti-inflammatory to anticancer and antimicrobial.[1] The 1,3,5-trisubstituted pyrazole core, in particular, offers a three-dimensional arrangement of substituents that allows for precise interaction with biological targets.

The subject of this guide, This compound , represents a key intermediate in the synthesis of potent bioactive molecules.[1] The presence of the 4-bromophenyl group at the N1 position, a phenyl group at the C3 position, and a carboxylic acid at the C5 position provides multiple points for modification, making it an ideal starting point for generating extensive chemical libraries for biological screening. The bromine atom, in particular, serves as a valuable handle for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of additional diversity.[2]

This guide will provide a detailed examination of this scaffold, covering its synthesis, characterization, and the biological activities of its derivatives, with a focus on their potential as anti-inflammatory and anticancer agents.

Synthetic Strategies and Methodologies

The synthesis of the this compound core and its derivatives primarily relies on the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Synthesis of the Core Scaffold

The most direct route to the title compound involves a two-step process: the synthesis of the corresponding ethyl ester followed by its hydrolysis.

Step 1: Synthesis of Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate

This step involves the cyclocondensation of a 1,3-dicarbonyl compound, ethyl 2,4-dioxo-4-phenylbutanoate, with 4-bromophenylhydrazine.

  • Rationale: The reaction proceeds via initial nucleophilic attack of the hydrazine at one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The choice of ethanol as a solvent is common for this type of condensation, and the reaction is typically driven to completion by heating under reflux.

Experimental Protocol: Synthesis of Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 2,4-dioxo-4-phenylbutanoate (1.0 mmol) in ethanol (20 mL), add 4-bromophenylhydrazine hydrochloride (1.0 mmol) and a catalytic amount of acetic acid.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl ester.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

  • Rationale: Basic hydrolysis using a strong base like potassium hydroxide or sodium hydroxide in an alcoholic solvent is a standard and efficient method for converting esters to carboxylic acids. The reaction is typically irreversible due to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol: Hydrolysis to the Carboxylic Acid

  • Dissolve the ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate (1.0 mmol) in a mixture of ethanol (15 mL) and a 2M aqueous solution of potassium hydroxide (5 mL).[3]

  • Heat the mixture at reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.[3]

  • After cooling to room temperature, remove the ethanol under reduced pressure.[3]

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2M hydrochloric acid.[3]

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_reaction2 Step 2: Hydrolysis A Ethyl 2,4-dioxo-4-phenylbutanoate C Ethyl 1-(4-bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylate A->C EtOH, H+ B 4-Bromophenylhydrazine B->C D 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic Acid C->D 1. KOH, EtOH/H2O 2. HCl

Figure 1: General synthetic workflow for the core pyrazole carboxylic acid.

Synthesis of Analogues and Derivatives

The core scaffold is readily amenable to further modification to generate a library of analogues for structure-activity relationship (SAR) studies.

The N-H of the pyrazole ring can be substituted to introduce various groups. A common strategy involves N-alkylation or N-arylation. For instance, N-benzylation can be achieved by reacting an N-unsubstituted pyrazole ester with a benzyl halide in the presence of a base.[4]

Experimental Protocol: N-Benzylation of Pyrazole Ester

  • To a solution of ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (1.0 mmol) in acetonitrile (20 mL), add benzyl chloride (1.2 mmol) and potassium carbonate (1.5 mmol).[4]

  • Heat the mixture at reflux for 5 hours.[4]

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-benzylated product.[4]

The carboxylic acid group is a key handle for creating a diverse range of carboxamide analogues. This is typically achieved by converting the carboxylic acid to an acyl chloride, followed by reaction with a desired amine.

Experimental Protocol: Synthesis of Pyrazole-5-carboxamides

  • Suspend this compound (1.0 mmol) in thionyl chloride (5 mL) and add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture at reflux for 2 hours to form the acyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • To this solution, add the desired amine (1.1 mmol) and a non-nucleophilic base such as triethylamine (1.5 mmol).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxamide by recrystallization or column chromatography.

Characterization of the Core Scaffold

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The expected spectroscopic data for this compound are as follows:

Spectroscopic Data Expected Features
¹H NMR Aromatic protons of the phenyl and bromophenyl rings will appear as multiplets in the range of δ 7.0-8.0 ppm. The pyrazole proton at the C4 position will typically appear as a singlet around δ 7.0-7.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
¹³C NMR Aromatic carbons will resonate in the region of δ 120-140 ppm. The pyrazole ring carbons will also appear in this region. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift, typically in the range of δ 160-170 ppm.
IR Spectroscopy A broad O-H stretch for the carboxylic acid will be present around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid will be observed around 1700-1725 cm⁻¹. C=C and C=N stretching vibrations of the aromatic and pyrazole rings will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (C₁₆H₁₁BrN₂O₂). The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential as both anticancer and anti-inflammatory agents.

Anticancer Activity

The pyrazole core is a prominent feature in several approved anticancer drugs, and derivatives of the title compound have shown promising activity against various cancer cell lines.[5]

Mechanism of Action:

The anticancer effects of these pyrazole derivatives are often multi-faceted and can involve:

  • Induction of Apoptosis: Many pyrazole-based compounds have been shown to induce programmed cell death in cancer cells. For example, a series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives demonstrated the ability to induce apoptosis in A549 lung cancer cells.[6]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases, such as G2/M, which ultimately prevents cell proliferation.[7]

  • Enzyme Inhibition: Pyrazole derivatives can act as inhibitors of key enzymes involved in cancer progression.

    • Carbonic Anhydrases (CAs): Specifically, isoforms IX and XII are tumor-associated enzymes that play a role in tumor cell survival and proliferation in hypoxic environments. Pyrazole derivatives bearing a sulfonamide moiety have shown potent inhibition of these enzymes.[8]

    • Aurora-A Kinase: This enzyme is a critical regulator of mitosis, and its overexpression is linked to various cancers. Pyrazole-containing compounds have been designed as inhibitors of Aurora-A kinase.[9]

Anticancer_MoA cluster_targets Cellular Targets cluster_effects Cellular Effects C Pyrazole Derivative T1 Carbonic Anhydrase (CA IX/XII) C->T1 Inhibits T2 Aurora-A Kinase C->T2 Inhibits T3 Other Kinases (e.g., EGFR) C->T3 Inhibits E1 Cell Cycle Arrest (G2/M Phase) T1->E1 E2 Induction of Apoptosis T1->E2 T2->E1 T2->E2 T3->E1 T3->E2 O Inhibition of Tumor Growth E1->O E2->O

Figure 2: Potential mechanisms of anticancer action for pyrazole derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Carboxamide Moiety: Conversion of the C5-carboxylic acid to various carboxamides is a common strategy to enhance anticancer activity. The nature of the amine used for amide formation significantly influences potency.

  • Substituents on Phenyl Rings: The substitution pattern on both the N1-phenyl and C3-phenyl rings plays a crucial role. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk of the molecule, affecting its binding to target proteins.

  • Lipophilicity: Studies have shown a correlation between the lipophilicity (logP value) of pyrazole derivatives and their inhibitory effects on cancer cell growth, with an optimal range for activity.[6]

Anti-inflammatory Activity

The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib. Derivatives of this compound have also been explored for their anti-inflammatory properties.

Mechanism of Action:

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7]

  • COX-2 Inhibition: COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10]

  • Inhibition of Pro-inflammatory Cytokines: Some pyrazole derivatives can also suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

  • Sulfonamide Group: For selective COX-2 inhibition, the presence of a sulfonamide or a related acidic group is often crucial. This group can interact with a specific side pocket in the active site of the COX-2 enzyme, which is absent in COX-1, thereby conferring selectivity.[11]

  • Diaryl Substitution: The 1,3-diaryl substitution pattern is a common feature of many COX-2 inhibitors. The nature and position of substituents on these aryl rings can significantly impact both potency and selectivity.

  • Carboxylic Acid/Ester Group: The carboxylic acid or its ester precursor at the C5 position can also influence activity, potentially through interactions with the active site or by affecting the overall physicochemical properties of the molecule.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area could focus on:

  • Multi-target Drug Design: Developing single molecules that can inhibit multiple targets involved in a disease pathway, such as dual COX-2/5-LO inhibitors or compounds that target both inflammatory and cancer-related pathways.

  • Advanced Drug Delivery: Formulating promising derivatives into novel drug delivery systems to improve their bioavailability, reduce off-target effects, and enhance their therapeutic index.

  • Exploration of New Biological Targets: Screening libraries of these derivatives against a wider range of biological targets to uncover novel therapeutic applications.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). KTU ePubl. Retrieved January 23, 2026, from [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. (2007). PubMed. Retrieved January 23, 2026, from [Link]

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PMC. Retrieved January 23, 2026, from [Link]

  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • The SARs of carboxamides as potent anticancer agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. (2014). PubMed. Retrieved January 23, 2026, from [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (2023). Biomedical and Pharmacology Journal. Retrieved January 23, 2026, from [Link]

Sources

The Pyrazole Carboxylic Acid Core: From 19th Century Curiosity to 21st Century Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has undergone a remarkable journey from a foundational discovery in the late 19th century to its current status as a "privileged scaffold" in modern medicinal and agricultural chemistry. The introduction of a carboxylic acid moiety onto this core unlocked a vast chemical space, providing a critical anchor for biological interactions and a versatile handle for synthetic elaboration. This guide provides an in-depth exploration of the discovery and history of pyrazole carboxylic acids. We will dissect the seminal synthetic strategies, explain the causal logic behind their evolution, and trace the recognition of their profound biological significance. This text is designed for the practicing researcher, offering not just a historical narrative, but also field-proven insights into the methodologies and chemical principles that have made pyrazole carboxylic acids an indispensable tool in drug and agrochemical development.

Part 1: The Foundational Breakthrough: Discovery of the Pyrazole Ring

The story of pyrazole carboxylic acids begins with the discovery of the parent ring system itself. Prior to the 1880s, the synthesis of such five-membered aromatic heterocycles was not established. The breakthrough came from the German chemist Ludwig Knorr in 1883, who, while investigating quinine derivatives, reacted ethyl acetoacetate (a classic 1,3-dicarbonyl compound) with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr Pyrazole Synthesis , did not yield the expected product but instead produced a stable, five-membered heterocyclic compound he named "pyrazole."

The fundamental logic of this reaction lies in the condensation between the two nucleophilic nitrogen atoms of the hydrazine and the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the aromatic ring. This discovery was monumental because it provided the first general and reliable method to access the pyrazole scaffold, paving the way for systematic exploration of its chemistry and, eventually, its applications.[1][2]

The Knorr Synthesis: A Mechanistic Perspective

The causality of the Knorr synthesis is a textbook example of nucleophilic addition and condensation. The choice of a 1,3-dicarbonyl compound is critical as it provides the three-carbon backbone required for the five-membered ring. The hydrazine provides the requisite two adjacent nitrogen atoms.

G

This initial synthesis often produces a mixture of regioisomers if both the 1,3-dicarbonyl and the hydrazine are unsymmetrical.[1] Much of the subsequent synthetic evolution would focus on controlling this regioselectivity, a critical aspect for ensuring the purity and efficacy of a final active pharmaceutical ingredient (API).

Part 2: The Evolution of Synthesis: Accessing the Carboxylic Acid Moiety

With the pyrazole core accessible, the next logical step for chemists was to introduce functional groups that could modulate the molecule's properties and serve as handles for further derivatization. The carboxylic acid group (-COOH) was a prime target for several reasons:

  • Biological Anchor: As a hydrogen bond donor and acceptor, and as a potential anion (carboxylate) at physiological pH, the carboxylic acid is an excellent pharmacophore for anchoring a molecule into the active site of a protein.

  • Synthetic Versatility: It is a gateway functional group, readily converted into esters, amides, acid chlorides, and other functionalities, allowing for extensive Structure-Activity Relationship (SAR) studies.[3]

  • Physicochemical Modulation: The group significantly impacts solubility, a key parameter in drug development.

The synthesis of pyrazole carboxylic acids has evolved along two primary strategic pathways.

Strategy 1: Cyclization with Carboxylated Precursors

The most direct approach is to build the ring using a precursor that already contains the carboxylic acid functionality, often in a protected form like an ester. The Knorr synthesis itself is perfectly suited for this. By using a 1,3-dicarbonyl compound that also contains an ester group, such as diethyl oxalacetate or similar substrates, pyrazole carboxylate esters can be formed directly. These esters are then easily hydrolyzed to the target carboxylic acid under standard acidic or basic conditions.

Field-Proven Protocol: Synthesis of 1-Phenyl-5-methyl-1H-pyrazole-3-carboxylic acid

This protocol exemplifies the classic cyclization-then-hydrolysis approach. It is a self-validating system where the progress can be monitored at each stage.

Step 1: Cyclocondensation to form Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in absolute ethanol.

  • Hydrazine Addition: Add phenylhydrazine (1 equivalent) dropwise to the solution at room temperature. Causality: Phenylhydrazine is the nitrogen source. Ethanol is a common, effective polar protic solvent for this condensation.

  • Catalysis & Reflux: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Causality: The acid catalyzes the imine formation and dehydration steps, accelerating the reaction. Heat the mixture to reflux for 4-6 hours.

  • Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol/water.

Step 2: Saponification to the Carboxylic Acid

  • Hydrolysis Setup: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.

  • Heating: Heat the mixture to reflux for 2-3 hours. Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and initiating hydrolysis (saponification).

  • Acidification & Isolation: Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with concentrated hydrochloric acid (HCl). Causality: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The resulting solid is the target pyrazole-3-carboxylic acid, which can be further purified by recrystallization if necessary.

Strategy 2: Post-Cyclization C-H Functionalization

G

Part 3: The Leap to Biological Significance

While the first commercially successful pyrazole, Antipyrine (an analgesic discovered by Knorr), was not a carboxylic acid, it firmly established the pyrazole scaffold as biologically active.[5] This spurred broad investigations into derivatives. The discovery that pyrazole carboxylic acids and their derivatives possessed potent and diverse biological activities transformed the field.

The first major application area was not in medicine, but in agriculture. Pyrazole derivatives have a long and successful history as herbicides, insecticides, and especially as fungicides.[1][2] Many modern fungicides are carboxamides derived from pyrazole carboxylic acids. They function by inhibiting crucial enzymes in fungal respiration, such as succinate dehydrogenase (SDHI).

In parallel, the pharmaceutical industry recognized the immense potential of this scaffold. The pyrazole core is a versatile isostere for other rings, and the carboxylic acid provides a key interaction point. This combination has led to the development of drugs across a vast range of therapeutic areas.[5]

Compound Class/Example Core Structure Biological Target/Mechanism Application Area Significance
SDHI Fungicides Pyrazole CarboxamideSuccinate DehydrogenaseAgrochemicalCritical for crop protection; includes blockbusters like Bixafen and Fluxapyroxad.[6]
Celecoxib (Celebrex) Diaryl Pyrazole (Sulfonamide)Selective COX-2 InhibitionAnti-inflammatoryLandmark drug that validated pyrazole as a scaffold for selective enzyme inhibition. While not a carboxylic acid, its sulfonamide group mimics one.[5]
Difenamizole Pyrazole DerivativeAnalgesic, Anti-inflammatoryPharmaceuticalAn early example of a pyrazole-based NSAID.[5]
Crizotinib (Xalkori) Aminopyridine-substituted PyrazoleALK/ROS1 Kinase InhibitorAnticancerDemonstrates the utility of the pyrazole core in modern targeted cancer therapy.[5]
Dengue Virus Inhibitors Pyrazole-3-carboxylic acid derivativesNS2B-NS3 Protease InhibitionAntiviralActive area of research showing the scaffold's potential to combat emerging infectious diseases.[7]

The pyrazole carboxylic acid moiety is now understood to be a privileged structure because its rigid, planar geometry presents substituents in a well-defined spatial orientation, while the carboxylic acid provides a strong, directional binding interaction. This combination is ideal for designing potent and selective enzyme inhibitors.

Part 4: Conclusion and Future Outlook

The journey of pyrazole carboxylic acids is a compelling narrative of chemical innovation. From Ludwig Knorr's foundational synthesis in 1883, driven by academic curiosity, a scaffold of immense practical value has emerged. The evolution of synthetic methods has provided chemists with precise control over the structure, enabling the fine-tuning required for potent biological activity.

Today, research continues to push the boundaries. Novel "one-pot" syntheses are being developed to improve efficiency and reduce waste.[8] The pyrazole carboxylic acid core is being deployed to tackle increasingly complex biological targets, from viral proteases to intricate signaling kinases in cancer.[5][7] Its history underscores a fundamental principle of drug discovery: a deep understanding of organic synthesis and reaction mechanisms is the bedrock upon which modern medicines and agricultural solutions are built. The pyrazole carboxylic acid, once a simple derivative of a new heterocycle, has proven itself to be a truly indispensable core in the library of the modern scientist.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University. Available at: [Link]

  • Aggarwal, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • Jaunzems, J., Schulz, A., & Claassen, U. (2019). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quick Company. Available at: [Link]

  • Wang, Y., et al. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available at: [Link]

  • Aggarwal, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Nitsche, C., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sener, A., et al. (2007). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Yaremenko, F. G., et al. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Practical Guide to the Synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are foundational scaffolds in numerous FDA-approved drugs, valued for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3][4][5] The target molecule serves as a crucial intermediate for the development of novel therapeutic agents and agrochemicals.[6] This guide presents a robust and reliable two-stage synthetic pathway based on the classical Knorr pyrazole synthesis, which is the most efficient method for achieving this specific substitution pattern. For contextual understanding, we will first detail the synthesis of chalcones via the Claisen-Schmidt condensation, a related foundational reaction often used in heterocyclic synthesis.[7] The primary protocol will then focus on the cyclocondensation of a 1,3-dicarbonyl precursor with 4-bromophenylhydrazine, followed by ester hydrolysis to yield the target acid.

Part 1: Foundational Chemistry: Chalcone Synthesis via Claisen-Schmidt Condensation

Scientific Principle

The synthesis of chalcones, or 1,3-diaryl-2-propen-1-ones, is most commonly achieved through the Claisen-Schmidt condensation.[7][8] This reaction is a base-catalyzed aldol condensation between an aromatic ketone (like acetophenone) and an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde).[9] The base deprotonates the α-carbon of the ketone, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the highly conjugated and stable α,β-unsaturated ketone, the chalcone.[10][11]

Experimental Protocol: Synthesis of (E)-1,3-Diphenylprop-2-en-1-one (Chalcone)

This protocol describes a representative synthesis to illustrate the methodology.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
AcetophenoneC₈H₈O120.153.0 mL25
BenzaldehydeC₇H₆O106.122.6 mL25
Sodium HydroxideNaOH40.001.25 g31.25
Ethanol (95%)C₂H₅OH46.0725 mL-
Deionized WaterH₂O18.0225 mL-

Procedure:

  • Preparation of Base Solution: In a 100 mL Erlenmeyer flask, dissolve 1.25 g of sodium hydroxide in 25 mL of deionized water, then add 25 mL of 95% ethanol. Cool the solution to room temperature in an ice bath.

  • Reaction Initiation: In a separate 50 mL flask, dissolve 3.0 mL of acetophenone and 2.6 mL of benzaldehyde in 10 mL of 95% ethanol.

  • Condensation: While stirring vigorously, slowly add the aldehyde-ketone solution to the cooled ethanolic NaOH solution. A yellow precipitate should form.

  • Reaction Completion: Continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Isolation: Isolate the crude chalcone product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the solid product with cold water until the washings are neutral to pH paper. Then, wash with a small amount of cold 95% ethanol to remove unreacted starting materials.[10]

  • Drying: Allow the product to air dry or dry in a desiccator. The resulting bright yellow solid is (E)-1,3-diphenylprop-2-en-1-one. Recrystallization from ethanol can be performed for higher purity.[10]

Part 2: Primary Synthesis of this compound

Overall Synthetic Strategy

The most direct and regioselective route to the target compound involves two key stages: (A) the Knorr cyclocondensation of a β-diketoester with a substituted hydrazine to form the pyrazole ester, and (B) the subsequent hydrolysis of the ester to the desired carboxylic acid.

G cluster_0 Stage A: Cyclocondensation cluster_1 Stage B: Hydrolysis diketoester Ethyl Benzoylpyruvate pyrazole_ester Ethyl 1-(4-bromophenyl)-3-phenyl -1H-pyrazole-5-carboxylate diketoester->pyrazole_ester Reflux in Ethanol/AcOH hydrazine 4-Bromophenyl- hydrazine HCl hydrazine->pyrazole_ester pyrazole_ester_2 Pyrazole Ester Intermediate final_product 1-(4-Bromophenyl)-3-phenyl -1H-pyrazole-5-carboxylic acid pyrazole_ester_2->final_product 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Overall workflow for the synthesis of the target pyrazole carboxylic acid.

Step A: Synthesis of Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate

Scientific Principle: This reaction is a classic example of the Knorr pyrazole synthesis.[12] It involves the condensation of a 1,3-dicarbonyl compound, in this case, ethyl benzoylpyruvate, with a hydrazine derivative (4-bromophenylhydrazine). The reaction proceeds via initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. The use of an acidic catalyst facilitates both the hydrazone formation and the final dehydration step.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
Ethyl BenzoylpyruvateC₁₂H₁₂O₄220.222.20 g10
4-Bromophenylhydrazine HClC₆H₈BrClN₂223.502.24 g10
Glacial Acetic AcidCH₃COOH60.052 mL-
EthanolC₂H₅OH46.0750 mL-

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylpyruvate (2.20 g, 10 mmol) and 4-bromophenylhydrazine hydrochloride (2.24 g, 10 mmol).

  • Solvent Addition: Add 50 mL of ethanol followed by 2 mL of glacial acetic acid to the flask.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual acid and salts.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure pyrazole ester as a crystalline solid.

Step B: Hydrolysis of the Ester to this compound

Scientific Principle: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a base-catalyzed hydrolysis reaction. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt, which is then protonated in a separate acidification step to yield the final, insoluble carboxylic acid product.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
Pyrazole Ester (from Step A)C₁₈H₁₅BrN₂O₂387.233.0 g7.75
Sodium Hydroxide (NaOH)NaOH40.000.93 g23.25
EthanolC₂H₅OH46.0720 mL-
WaterH₂O18.0220 mL-
Hydrochloric Acid (conc.)HCl36.46~3 mL-

Procedure:

  • Setup: In a 100 mL round-bottom flask with a reflux condenser, suspend the pyrazole ester (3.0 g, 7.75 mmol) in a mixture of 20 mL of ethanol and 20 mL of water.

  • Base Addition: Add sodium hydroxide (0.93 g, 23.25 mmol) to the suspension.

  • Hydrolysis: Heat the mixture to reflux. The solid should dissolve as the reaction proceeds. Continue refluxing for 2-4 hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting ester spot).

  • Cooling and Filtration: After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.

  • Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2). A white or off-white precipitate of the carboxylic acid will form.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove salts. Dry the final product in a vacuum oven to yield this compound.

Part 3: Safety and Troubleshooting

  • Safety Precautions: Hydrazine derivatives are toxic and potential carcinogens; handle them with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Handle concentrated acids and bases with care.

  • Troubleshooting:

    • Low Yield in Step A: Ensure starting materials are pure. Incomplete reaction can be addressed by extending the reflux time. The formation of regioisomers is possible; purification by column chromatography may be required if recrystallization is insufficient.

    • Incomplete Hydrolysis in Step B: If TLC shows remaining starting material, add more NaOH and continue refluxing. Ensure the ester fully dissolves during the reaction.

    • Oily Product: If the final product precipitates as an oil during acidification, try adding the acid more slowly at a lower temperature or scratching the inside of the beaker to induce crystallization.

Conclusion

This application note provides a validated and scientifically sound two-stage protocol for the synthesis of this compound. By utilizing the Knorr pyrazole synthesis, this method offers a reliable and efficient route to this valuable chemical intermediate, avoiding the complexities of direct functionalization of a pre-formed pyrazole ring derived from a chalcone. The detailed procedures and underlying chemical principles outlined herein are intended to enable researchers in drug discovery and synthetic chemistry to successfully produce this important molecular scaffold.

References

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.).
  • Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(12), 20457–20507. [Link]

  • Cardoso, F. S. P., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7583. [Link]

  • El-fakiy, H. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (2017). Royal Society of Chemistry.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). KM Global Consulting. Retrieved January 23, 2026, from [Link]

  • Wahyuningsih, T. D., et al. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Jurnal Ilmu Farmasi dan Farmasi Klinik (JIFFK), 19(01), 22-31. [Link]

  • Synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 23, 2026, from [Link]

  • Kohler, E. P., & Chadwell, H. M. (n.d.). Benzalacetophenone. Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • Reddy, G. V., et al. (2001). MICROWAVE ASSISTED KNOEVENAGEL CONDENSATION: A FACILE METHOD FOR THE SYNTHESIS OF CHALCONES. Synthetic Communications, 31(19), 2881-2884. [Link]

  • Singh, A., & Sharma, P. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1937-1954. [Link]

  • Böttcher, H., et al. (2001). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. U.S. Patent No. 6,297,386 B1. Washington, DC: U.S.
  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (2021). Academy of Sciences Malaysia.
  • Reddy, G. V., et al. (2002). ChemInform Abstract: Microwave Assisted Knoevenagel Condensation: A Facile Method for the Synthesis of Chalcones. ChemInform, 33(2). [Link]

  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (2024). MDPI.
  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. (2024).
  • Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents. (2025).
  • Synthesis of pyrazole carboxylic acid intermediate 5.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.
  • Quiroga, J., et al. (2010). Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 45(10), 4539-4546. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. (n.d.).
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]

Sources

Vilsmeier-Haack reaction for pyrazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Strategic Two-Step Synthesis of Pyrazole Carboxylic Acids via Vilsmeier-Haack Formylation and Subsequent Oxidation

Abstract

Pyrazole carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on a robust, two-step synthetic strategy to access these valuable compounds. The methodology hinges on the classic Vilsmeier-Haack reaction to introduce a formyl group onto a pyrazole core, followed by a controlled oxidation to yield the target carboxylic acid. This document elucidates the underlying mechanisms, provides detailed, field-tested protocols, and offers critical insights into process optimization and troubleshooting.

Introduction: The Significance of Pyrazole Carboxylic Acids

The pyrazole nucleus is a cornerstone in modern drug design, with derivatives exhibiting a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3][4] The incorporation of a carboxylic acid moiety, particularly at the C4 or C5 position, significantly enhances the molecule's potential for hydrogen bonding and salt formation, crucial for modulating pharmacokinetic and pharmacodynamic profiles. These motifs are integral to drugs like the COX-2 inhibitor Celecoxib and numerous other developmental candidates.[3]

Direct carboxylation of the pyrazole ring can be challenging. A more versatile and widely adopted strategy involves an initial formylation reaction, which installs a synthetically tractable aldehyde handle. This aldehyde can then be easily oxidized to the desired carboxylic acid. The Vilsmeier-Haack (V-H) reaction is an exceptionally efficient, mild, and economical method for this initial formylation step on electron-rich heterocyclic systems like pyrazoles.[5][6]

Principle of the Two-Step Synthesis

This synthetic route is bifurcated into two distinct, high-yielding stages.

Stage 1: Vilsmeier-Haack Formylation. An electron-rich pyrazole substrate is treated with the Vilsmeier reagent, a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] The pyrazole ring performs an electrophilic aromatic substitution, attacking the Vilsmeier reagent to form an iminium intermediate, which upon aqueous workup, hydrolyzes to the corresponding pyrazole carbaldehyde.[9]

Stage 2: Oxidation. The synthesized pyrazole carbaldehyde is then subjected to an oxidation reaction. Various oxidants can be employed, with the choice depending on the functional group tolerance of the substrate. This step converts the formyl group into a carboxylic acid moiety, completing the synthesis.[10]

G cluster_0 Overall Workflow Pyrazole Pyrazole Substrate Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl₃) Pyrazole->Vilsmeier Step 1 Aldehyde Pyrazole-4-carbaldehyde (Intermediate) Vilsmeier->Aldehyde Oxidation Oxidation (e.g., Oxone, KMnO₄) Aldehyde->Oxidation Step 2 CarboxylicAcid Pyrazole-4-carboxylic Acid (Final Product) Oxidation->CarboxylicAcid

Caption: High-level overview of the two-step synthetic pathway.

Mechanistic Insights: A Deeper Dive

The Vilsmeier-Haack Reaction Mechanism

Understanding the mechanism is crucial for troubleshooting and optimization.

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate byproduct to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[8][9]

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. For most substituted pyrazoles, this attack occurs regioselectively at the C4 position, which is sterically accessible and electronically activated.[7]

  • Aromatization and Hydrolysis: A base (often DMF itself) abstracts a proton from the C4 position, restoring the aromaticity of the pyrazole ring and forming an iminium salt intermediate.[9] During aqueous workup, this intermediate is readily hydrolyzed to yield the final pyrazole-4-carbaldehyde.[9][11]

G cluster_0 Vilsmeier-Haack Mechanism node1 DMF + POCl₃ node2 [ (CH₃)₂N=CHCl ]⁺ Vilsmeier Reagent node1->node2 Formation node4 Sigma Complex (Intermediate) node2->node4 node3 Pyrazole Ring node3->node4 Electrophilic Attack node5 Aryl Iminium Salt node4->node5 Deprotonation (Aromatization) node6 Pyrazole-4-carbaldehyde node5->node6 Aqueous Workup (H₂O)

Caption: The core mechanism of the Vilsmeier-Haack formylation.

A Note on Regioselectivity: While formylation at the C4 position is most common, achieving C5 substitution is also possible. This typically requires a strategic choice of starting material, such as using a pyrazole where the C4 position is already blocked by a substituent, thereby directing the electrophilic attack to C5. Alternatively, constructing the pyrazole ring from acyclic precursors using the V-H reagent can also afford different isomers.[11][12]

Detailed Experimental Protocols

Safety First: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[7] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Protocol 1: Synthesis of 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde

This protocol is a representative example of the Vilsmeier-Haack formylation of a substituted pyrazole.

Materials & Reagents:

  • 1-phenyl-3-(p-tolyl)-1H-pyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (10-15 mL per gram of pyrazole)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0°C in an ice bath. Add POCl₃ (3.0 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.[7] Stir the resulting mixture at 0°C for an additional 30 minutes. A viscous, white-to-pale-yellow salt (the Vilsmeier reagent) should form.[6]

  • Formylation Reaction: Dissolve the 1-phenyl-3-(p-tolyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM or DMF.[7] Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70°C and maintain for 4-6 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% EtOAc in hexanes). A new, more polar spot corresponding to the aldehyde product should appear.

  • Workup: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice (~10 g of ice per mL of reaction mixture). This quench is highly exothermic and will release HCl gas; perform this step cautiously in the back of the fume hood.

  • Neutralization & Extraction: Stir the aqueous mixture until all the ice has melted. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8. The product may precipitate as a solid, which can be filtered, washed with water, and dried. If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[13] The crude product can be purified by column chromatography on silica gel (using an EtOAc/hexanes gradient) or by recrystallization to afford the pure pyrazole-4-carbaldehyde.

Protocol 2: Oxidation of Pyrazole-4-carbaldehyde to Pyrazole-4-carboxylic Acid

This protocol uses Oxone, a mild and effective oxidant for converting aldehydes to carboxylic acids.[10]

Materials & Reagents:

  • Pyrazole-4-carbaldehyde (1.0 eq)

  • Oxone (potassium peroxymonosulfate) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in DMF in a round-bottom flask.

  • Oxidation: In a separate beaker, dissolve Oxone (2.0 eq) in deionized water to create a saturated solution. Add the Oxone solution dropwise to the aldehyde solution at room temperature.

  • Reaction Progression: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC, observing the disappearance of the aldehyde spot and the appearance of a new, highly polar spot (often remaining at the baseline) corresponding to the carboxylic acid.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing deionized water. Acidify the solution to pH 2-3 with 1 M HCl. The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Dry the solid product under vacuum. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed. The purity can be confirmed by melting point and spectroscopic analysis (NMR, IR).

Data Summary and Expected Outcomes

The following table provides representative data for the Vilsmeier-Haack formylation step. Yields and reaction times are substrate-dependent and require optimization.

Substrate TypeReagent Ratio (Substrate:POCl₃:DMF)Temp (°C)Time (h)Typical Yield (%)Ref.
Phenyl-substituted pyrazole1 : 3 : 5704-675-90[11]
5-Chloro-1H-pyrazole1 : 2 : 51202~55[14]
Pyrazol-3-ol derivative1 : 4 : 47024~48[6]

Characterization:

  • Pyrazole-4-carbaldehyde: Appearance of a singlet for the aldehyde proton (-CHO) around δ 9.8-10.0 ppm in ¹H NMR and a signal around δ 183-185 ppm in ¹³C NMR. A strong C=O stretching band will appear around 1670-1690 cm⁻¹ in the IR spectrum.

  • Pyrazole-4-carboxylic Acid: Disappearance of the aldehyde proton signal and appearance of a broad singlet for the carboxylic acid proton (-COOH) > δ 10 ppm in ¹H NMR. The carbonyl signal in ¹³C NMR will shift to δ ~165-175 ppm.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion (V-H) 1. Inactive Vilsmeier reagent due to moisture. 2. Deactivated pyrazole substrate (electron-withdrawing groups). 3. Insufficient reaction temperature or time.1. Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous.[7][15] 2. Use a larger excess of the Vilsmeier reagent and increase the reaction temperature.[14] Note that highly deactivated systems may not react. 3. Increase temperature to 80-100°C and extend the reaction time, monitoring carefully by TLC.
Multiple Products (V-H) 1. Lack of regioselectivity. 2. Side reactions such as chlorination.1. Re-evaluate the substrate's electronic and steric properties. Blocking groups may be necessary to enforce selectivity. 2. Use milder conditions or alternative Vilsmeier reagents (e.g., generated from oxalyl chloride).
Incomplete Oxidation 1. Insufficient oxidant. 2. Low reactivity of the aldehyde.1. Increase the equivalents of the oxidant (e.g., to 2.5-3.0 eq of Oxone). 2. Gently heat the reaction mixture (40-50°C) or switch to a stronger oxidant like potassium permanganate (KMnO₄), being mindful of potential side reactions.
Difficult Workup (V-H) The quench with ice/water is too rapid, causing an uncontrolled exotherm.Add the reaction mixture to ice very slowly with vigorous stirring. Ensure the quench vessel is large enough to contain any splashing and is adequately cooled.

References

  • Patil, S. B., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Jonuškienė, I., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1373. [Link]

  • Mondal, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27329-27354. [Link]

  • Gorelik, Y. V., et al. (2021). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 57(6), 618-624. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Shafi, S., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Pawar, P. R., et al. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 9(7). [Link]

  • Mictlantecuhtli. (2021). About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. . [Link]

  • Ak, S. S., & Gümüş, M. K. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(5), 629-643. [Link]

  • Request PDF. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Singh, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry, 26(14), 1332-1355. [Link]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]

  • Ak, S. S. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • ResearchGate. (2019). Preparing Vilsmeier reagent?. [Link]

  • Al-wsabie, A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(15), 3505. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-13. [Link]

  • Zhao, H., et al. (2006). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Synthetic Communications, 36(22), 3353-3360. [Link]

  • Krivokolysko, S. G., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(19), 6205. [Link]

  • Organic Syntheses Procedure. (n.d.). . [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Wikipedia. [Link]

Sources

Experimental protocol for "1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core scaffold of numerous molecules with significant biological and pharmacological activities.[1] Their derivatives are integral to the development of pharmaceuticals, including anti-inflammatory, analgesic, and antiviral agents, as well as agrochemicals.[2][3] this compound, in particular, serves as a crucial synthetic intermediate for creating more complex molecules in drug discovery and materials science.[2]

This application note provides a detailed, two-step experimental protocol for the synthesis of this compound. The synthetic strategy is based on the well-established Knorr pyrazole synthesis, a reliable cyclocondensation reaction, followed by a standard ester hydrolysis.[4][5] The first step involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound, ethyl 4-phenyl-2,4-dioxobutanoate, with (4-bromophenyl)hydrazine to form the pyrazole ring. The subsequent step is the saponification of the resulting ethyl ester to yield the final carboxylic acid product. This guide is designed for researchers and scientists, offering in-depth explanations of the methodology, causality behind experimental choices, and robust procedures for product purification and characterization.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Knorr Pyrazole Synthesis: Formation of the pyrazole heterocycle via cyclocondensation.

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction Scheme A depiction of the two-step synthesis of the target compound.

Mechanistic Insights

Step 1: The Knorr Pyrazole Synthesis

The Knorr synthesis is a cornerstone of pyrazole chemistry, involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] The reaction is typically catalyzed by a weak acid, such as acetic acid.

The mechanism proceeds as follows:

  • Activation: The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound (ethyl 4-phenyl-2,4-dioxobutanoate), enhancing its electrophilicity.

  • Nucleophilic Attack: The more nucleophilic terminal nitrogen atom of (4-bromophenyl)hydrazine attacks the activated carbonyl carbon.

  • Condensation & Dehydration: This leads to the formation of a hydrazone intermediate with the elimination of a water molecule.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester carbonyl).

  • Aromatization: A final dehydration step occurs, resulting in the formation of the stable, aromatic pyrazole ring.[6]

Regioselectivity is a key consideration in this synthesis. The initial attack by the substituted hydrazine can, in principle, occur at either carbonyl group. However, with substituted hydrazines, the reaction often yields a single major regioisomer.

Knorr Pyrazole Synthesis Mechanism cluster_0 Knorr Cyclocondensation Start 1,3-Dicarbonyl + (4-bromophenyl)hydrazine Activation Carbonyl Activation (Acid Catalyst) Start->Activation H⁺ Attack1 Nucleophilic Attack by Hydrazine Activation->Attack1 Dehydration1 Condensation & Dehydration to Hydrazone Attack1->Dehydration1 - H₂O Cyclization Intramolecular Cyclization Dehydration1->Cyclization Dehydration2 Dehydration & Aromatization Cyclization->Dehydration2 - H₂O Product1 Ethyl 1-(4-bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylate Dehydration2->Product1

Caption: Key mechanistic steps of the Knorr pyrazole synthesis.

Step 2: Saponification (Ester Hydrolysis)

Saponification is the hydrolysis of an ester under basic conditions.

  • Nucleophilic Attack: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the ethoxide ion (⁻OEt) as a leaving group and forming the carboxylic acid.

  • Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion, forming a carboxylate salt and ethanol. This step is irreversible and drives the reaction to completion.

  • Protonation: In the final workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, precipitating the neutral carboxylic acid product.

Experimental Protocol

This protocol outlines the synthesis starting from commercially available reagents.

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityNotes
Ethyl 4-phenyl-2,4-dioxobutanoateC₁₂H₁₂O₄220.225.0 g (22.7 mmol)Starting β-ketoester
(4-Bromophenyl)hydrazine hydrochlorideC₆H₈BrClN₂223.505.07 g (22.7 mmol)Hydrazine component
Glacial Acetic AcidC₂H₄O₂60.05~5 mLCatalyst for Step 1
Ethanol (EtOH)C₂H₅OH46.07~200 mLReaction solvent
Sodium Hydroxide (NaOH)NaOH40.00~2.0 g (50 mmol)Base for hydrolysis (Step 2)
Hydrochloric Acid (HCl)HCl36.46As neededFor workup (Step 2), concentrated or 6M
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededExtraction solvent
Brine (Saturated NaCl solution)NaCl (aq)58.44As neededFor washing during extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededDrying agent
Step-by-Step Procedure

Experimental Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Ester Hydrolysis A Combine Ketoester & Hydrazine in Ethanol B Add Acetic Acid Catalyst A->B C Reflux Reaction Mixture (4-6 hours) B->C D Cool and Concentrate (Rotary Evaporator) C->D E Workup: EtOAc/Water Extraction D->E F Dry, Filter, and Evaporate to get Intermediate Ester E->F G Dissolve Ester in EtOH F->G Proceed with crude ester H Add NaOH Solution and Reflux (2-3 hours) G->H I Cool and Acidify with HCl to Precipitate Product H->I J Filter and Wash Solid I->J K Recrystallize from EtOH/Water J->K L Dry to Obtain Final Product K->L

Caption: Overall experimental workflow for the two-step synthesis.

Part 1: Synthesis of Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl 4-phenyl-2,4-dioxobutanoate (5.0 g, 22.7 mmol) and (4-bromophenyl)hydrazine hydrochloride (5.07 g, 22.7 mmol).

  • Solvent Addition: Add 100 mL of ethanol to the flask. The mixture will form a suspension.

  • Catalyst Addition: Add glacial acetic acid (approx. 5 mL) to the suspension. Acetic acid serves to both catalyze the reaction and neutralize the hydrochloride salt, freeing the hydrazine base.[6]

  • Cyclocondensation: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator to obtain a crude oil or solid residue.

  • Workup and Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The washing steps remove residual acetic acid and other water-soluble impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude solid is Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate, which can be used in the next step without further purification.

Part 2: Hydrolysis to this compound

  • Reaction Setup: Transfer the crude ethyl ester from Part 1 into a 250 mL round-bottom flask. Add 80 mL of ethanol to dissolve the solid.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 g, 50 mmol) in 20 mL of water. Add this aqueous NaOH solution to the ethanolic solution of the ester.

  • Saponification: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC until the starting ester spot has disappeared.

  • Precipitation of Product: After cooling the reaction mixture to room temperature, slowly add it to a beaker containing ~100 mL of ice-cold water. While stirring vigorously, carefully acidify the solution by adding concentrated or 6M HCl dropwise until the pH is approximately 1-2 (test with pH paper). A precipitate of the carboxylic acid will form. This step is critical to protonate the carboxylate salt, rendering it insoluble in the aqueous medium.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Purification and Drying: The crude carboxylic acid can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range indicates high purity.

  • ¹H NMR: Expected signals would include aromatic protons from the phenyl and bromophenyl rings, a characteristic singlet for the pyrazole C4-H, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule should be present.

  • FT-IR: Look for a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • (4-Bromophenyl)hydrazine hydrochloride is toxic and a suspected mutagen. Avoid inhalation and skin contact.

  • Concentrated acids and bases are corrosive. Handle with extreme care.

References

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • MDPI. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • Google Patents. A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • NIH National Center for Biotechnology Information. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available at: [Link]

  • NIH National Center for Biotechnology Information. Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. Available at: [Link]

  • KM Global Consulting. This compound. Available at: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • ACS Publications. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]

  • ResearchGate. Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Available at: [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

  • The Pharma Innovation. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Available at: [Link]

  • ACS Publications. Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. Available at: [Link]

  • OJS UMMADA. SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available at: [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]

  • The Pharma Innovation. Synthesis of series of chalcone and pyrazoline derivatives. Available at: [Link]

  • NIH National Center for Biotechnology Information. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]

  • NIH National Center for Biotechnology Information. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • ChemSynthesis. Pyrazoles database - synthesis, physical properties. Available at: [Link]

  • SpectraBase. 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

Sources

Application Notes and Protocols for "1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid" as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyrazole Carboxylic Acids in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the heterocyclic compounds, pyrazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and notably, antimicrobial properties.[1][2][3] The pyrazole scaffold is a versatile pharmacophore present in several clinically approved drugs.[1] This document provides detailed application notes and protocols for the investigation of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid as a potential antimicrobial agent. While this specific molecule is a promising candidate based on the known bioactivities of related structures, the methodologies outlined herein are designed to be broadly applicable for the screening and characterization of novel pyrazole carboxylic acid derivatives.

Scientific Rationale and Postulated Mechanism of Action

The antimicrobial potential of pyrazole derivatives is often attributed to their unique structural features. The presence of a halogen, such as bromine, on the phenyl ring can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.[4] Furthermore, the carboxylic acid moiety can participate in hydrogen bonding and other interactions with biological targets.

While the precise mechanism of action for this compound is yet to be elucidated, studies on related pyrazole compounds suggest several possibilities. A prominent hypothesis is the disruption of the bacterial cell wall synthesis .[2] The structural integrity of the bacterial cell wall, composed of peptidoglycan, is crucial for survival. Inhibition of any step in its biosynthesis leads to cell lysis and death. The differences in cell wall composition between Gram-positive and Gram-negative bacteria can lead to variations in susceptibility to pyrazole derivatives.[2]

Another potential mechanism could involve the inhibition of essential microbial enzymes, such as DNA gyrase or other topoisomerases, which are critical for DNA replication and repair. The planar aromatic rings of the pyrazole derivative could intercalate with DNA or bind to the active sites of these enzymes.

Experimental Protocols

The following protocols provide a robust framework for the initial antimicrobial evaluation of this compound. It is imperative to include appropriate positive and negative controls in all assays to ensure the validity of the results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 1°C)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in sterile DMSO. Note: The choice of solvent and concentration may need to be optimized based on the compound's solubility.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the compound. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Prepare a separate row for the positive control antibiotic following the same serial dilution procedure.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 1°C for 18-24 hours under aerobic conditions.[6]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[5]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC assay to determine the lowest concentration of the antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 35 ± 1°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Data Presentation and Interpretation

Quantitative data from the antimicrobial susceptibility testing should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical MIC and MBC Data for this compound

MicroorganismGram StainCompound MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)Compound MBC (µg/mL)
Staphylococcus aureusPositive16Vancomycin132
Escherichia coliNegative32Ciprofloxacin0.2564
Pseudomonas aeruginosaNegative>64Ciprofloxacin0.5>64
Candida albicans (Fungus)N/A32Fluconazole264

Interpretation of Results:

  • A low MIC value indicates high potency of the antimicrobial agent.

  • The ratio of MBC to MIC can provide insights into whether the compound is bactericidal (killing) or bacteriostatic (inhibiting growth). A common rule of thumb is that if the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal.

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating experimental procedures.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Bacterial Inoculum add_inoculum Inoculation inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubation (18-24h, 35°C) add_inoculum->incubation read_mic Read MIC (Visual Inspection) incubation->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Postulated Signaling Pathway Disruption

While the exact target is unknown, a plausible mechanism for pyrazole derivatives involves the inhibition of bacterial cell wall biosynthesis. The following diagram illustrates a simplified, hypothetical pathway.

Signaling_Pathway compound 1-(4-Bromophenyl)-3-phenyl-1H- pyrazole-5-carboxylic acid membrane Bacterial Cell Membrane compound->membrane Penetration enzyme Peptidoglycan Synthase (Target Enzyme) compound->enzyme Inhibition membrane->enzyme cell_wall Intact Cell Wall (Bacterial Survival) enzyme->cell_wall Synthesis lysis Cell Wall Disruption (Bacterial Death) enzyme->lysis precursors Peptidoglycan Precursors precursors->enzyme Substrate

Caption: Hypothetical Mechanism: Inhibition of Peptidoglycan Synthesis.

Conclusion and Future Directions

The provided protocols offer a foundational approach to characterizing the antimicrobial properties of this compound. Positive preliminary results from these assays would warrant further investigation, including:

  • Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant microorganisms.

  • Toxicity Studies: Evaluating the compound's cytotoxicity against mammalian cell lines to assess its therapeutic potential.

  • Mechanism of Action Studies: Employing techniques such as enzyme inhibition assays, macromolecular synthesis assays, and electron microscopy to elucidate the precise molecular target.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to optimize its antimicrobial activity and pharmacokinetic properties.

The exploration of novel chemical scaffolds like pyrazole carboxylic acids is a critical endeavor in the ongoing battle against infectious diseases.

References

  • Dagli, N., et al. (2020). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed Central. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
  • Faria, J. V., et al. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(10), 1649. [Link]

  • Al-Abdullah, E. S., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PubMed Central. [Link]

  • de Oliveira, C. S., et al. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Scientifica. [Link]

  • KM Global Consulting. This compound. [Link]

  • Hassan, A. S., et al. (2021). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Di Mola, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Zhang, L., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 182-194. [Link]

  • Singh, P., & Kumar, A. (2012). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. Der Pharma Chemica, 4(2), 793-797.
  • ResearchGate. Minimum inhibitory concentration (MIC) determination. [Link]

  • Asif, M. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Zhang, Y., et al. (2023). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology. [Link]

  • Kumar, A., et al. (2022). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Amerigo Scientific. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde. [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2014). Synthesis and Antibacterial Evaluation of some New Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 44-50.
  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Hansa, R. K. C., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 8(3), 633-645. [Link]

  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o701.

Sources

Application Notes & Protocols: Investigating 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid as a Potential Herbicide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Pyrazole Carboxylic Acid

This document outlines a comprehensive framework for the investigation of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (hereafter designated "PYC-Br") as a novel herbicide candidate. The structure of PYC-Br, featuring a substituted aryl pyrazole core with a carboxylic acid moiety, suggests it may share an MoA with other successful pyrazole herbicides. These notes provide the scientific rationale, hypothesized mechanism of action, and detailed experimental protocols required to systematically evaluate its herbicidal potential from initial synthesis to greenhouse efficacy trials.

Hypothesized Mechanism of Action: HPPD Inhibition

Many successful pyrazole-based herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5][6] This enzyme is a critical component of the tyrosine catabolic pathway, which leads to the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme required for carotenoid biosynthesis.[4]

Causality of Herbicidal Action: By inhibiting HPPD, PYC-Br is hypothesized to disrupt the production of plastoquinone. This leads to a downstream failure of the carotenoid biosynthesis pathway. Carotenoids are vital for protecting chlorophyll from photo-oxidation. In their absence, reactive oxygen species accumulate under light exposure, leading to rapid chlorophyll degradation and membrane damage.[4] This manifests as the characteristic "bleaching" symptom in susceptible plants, followed by growth arrest and necrosis.[5][7] The absence of this pathway in mammals makes HPPD an attractive and relatively safe target for herbicides.[2]

HPPD_Pathway cluster_pathway Plant Tyrosine Catabolism & Carotenoid Protection Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD Enzyme PQ Plastoquinone HGA->PQ Bleaching Bleaching Symptoms & Cell Death Phytoene Phytoene PQ->Phytoene Cofactor for Phytoene Desaturase PQ->Bleaching Carotenoids Carotenoids Phytoene->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Carotenoids->Bleaching PYC_Br PYC-Br (Potential Herbicide) Inhibition INHIBITION PYC_Br->Inhibition Inhibition->HPPA

Caption: Hypothesized MoA of PYC-Br via inhibition of the HPPD enzyme.

Synthesis and Characterization Protocol

The synthesis of PYC-Br can be approached via the hydrolysis of its corresponding ethyl ester. This is a common and effective method for producing pyrazole carboxylic acids.[8]

Protocol 3.1: Synthesis of this compound (PYC-Br)

  • Rationale: Saponification (base-catalyzed hydrolysis) of the ethyl ester precursor is a high-yielding and straightforward method to obtain the desired carboxylic acid. Acidification of the resulting carboxylate salt precipitates the final product.

  • Materials:

    • Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate

    • Potassium hydroxide (KOH)

    • Ethanol (200 proof)

    • Deionized water

    • Hydrochloric acid (HCl), 10% aqueous solution

    • Magnetic stirrer with heating plate, round-bottom flask, reflux condenser

    • Rotary evaporator

    • Büchner funnel and filter paper

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate (0.01 mol) in 40 mL of ethanol.

    • Add potassium hydroxide (0.02 mol) to the solution.

    • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting solid residue in approximately 50 mL of deionized water.

    • Slowly acidify the aqueous solution by adding 10% HCl dropwise with stirring until the pH is approximately 2-3. A precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove residual salts.

    • Dry the solid product under vacuum to yield PYC-Br.

  • Characterization: The identity and purity of the synthesized PYC-Br should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[9][10]

Herbicidal Efficacy Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the herbicidal potential of PYC-Br. This workflow progresses from small-scale in vitro assays to more complex greenhouse trials.

Screening_Workflow Start Synthesis & Characterization of PYC-Br Step1 Protocol 4.1: Primary Screening (In Vitro Seed Germination) Start->Step1 Decision1 Activity Observed? Step1->Decision1 Step2 Protocol 4.2: Greenhouse Trials (Pre- & Post-Emergence) Decision2 Significant Herbicidal Effect? Step2->Decision2 Step3 Protocol 4.3: Dose-Response & GR₅₀ Determination Decision3 Sufficient Potency? Step3->Decision3 Step4 Protocol 4.4: Crop Selectivity Assessment Decision4 Crop Safety? Step4->Decision4 Decision1->Step2 Yes End_Fail Terminate Investigation Decision1->End_Fail No Decision2->Step3 Yes Decision2->End_Fail No Decision3->Step4 Yes Decision3->End_Fail No Decision4->End_Fail No End_Success Advance to MoA Confirmation & SAR Studies Decision4->End_Success Yes

Caption: Tiered workflow for evaluating the herbicidal efficacy of PYC-Br.

Protocol 4.1: Primary Screening - In Vitro Seed Germination and Seedling Growth Assay

  • Rationale: This rapid assay provides initial data on the phytotoxicity of PYC-Br at the germination and early seedling stages. It is a cost-effective method to determine if the compound has sufficient biological activity to warrant further testing.[11]

  • Materials:

    • PYC-Br stock solution (e.g., 100 mM in DMSO)

    • Sterile 96-well plates or Petri dishes

    • Murashige and Skoog (MS) agar medium

    • Seeds of a model plant (e.g., Arabidopsis thaliana), a monocot weed (e.g., Echinochloa crus-galli), and a dicot weed (e.g., Amaranthus retroflexus)

    • Vehicle control (DMSO) and negative control (medium only)

    • Positive control (a known HPPD inhibitor like mesotrione)

    • Growth chamber with controlled light and temperature

  • Procedure:

    • Prepare MS agar and autoclave. While still molten, add PYC-Br, mesotrione, or DMSO to achieve final desired concentrations (e.g., 1, 10, 100, 500 µM).

    • Dispense the medium into sterile plates.

    • Aseptically place a set number of surface-sterilized seeds onto the solidified agar surface of each plate.

    • Seal the plates and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).

    • After 7-10 days, evaluate the endpoints:

      • Germination Rate (%): Count the number of germinated seeds relative to the total number sown.

      • Root Length: Measure the primary root length of the seedlings.

      • Phenotype: Record any visual signs of phytotoxicity, such as bleaching, necrosis, or growth inhibition.

    • Calculate the percent inhibition relative to the vehicle control.

Protocol 4.2: Greenhouse Trials - Pre- and Post-Emergence Application

  • Rationale: Greenhouse trials are essential for evaluating herbicidal efficacy under more realistic conditions. Pre-emergence testing assesses control of weeds before they emerge from the soil, while post-emergence testing evaluates control of established weeds.[12] This dual approach is critical for defining the compound's potential use in agriculture.[5]

  • Materials:

    • PYC-Br technical grade material

    • Formulation reagents (e.g., surfactant, solvent, emulsifier)

    • Pressurized spray chamber calibrated to deliver a specific volume

    • Pots filled with standard potting mix

    • Seeds of various weed species (see Table 1 for examples)

    • Greenhouse with controlled environment

  • Procedure:

    • Plant Propagation: Sow seeds of selected weed species in pots and grow under optimal greenhouse conditions. For post-emergence trials, allow plants to reach the 2-4 leaf stage.

    • Formulation Preparation: Prepare a spray solution of PYC-Br. A typical formulation might consist of PYC-Br dissolved in acetone with a surfactant like Tween 20 added to the final aqueous solution.

    • Application:

      • Pre-emergence: Sow seeds in pots and apply the PYC-Br spray solution directly to the soil surface.

      • Post-emergence: Apply the spray solution directly to the foliage of the established weeds.

    • Include vehicle control (formulation without PYC-Br) and positive control (commercial standard herbicide) treatments.

    • Apply at several rates, for example, 37.5, 75, 150, and 300 g active ingredient per hectare (g ai/ha).

    • Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of injury (0% = no effect, 100% = complete plant death). At 21 DAT, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent biomass reduction compared to the vehicle control.

Protocol 4.3: Dose-Response and GR₅₀ Determination

  • Rationale: To quantify the potency of PYC-Br, a dose-response experiment is conducted. This allows for the calculation of the Growth Reduction 50 (GR₅₀) value—the dose required to inhibit plant growth by 50%—which is a standard metric for comparing the efficacy of different herbicides.

  • Procedure:

    • Based on the results from Protocol 4.2, select a sensitive weed species.

    • Conduct a post-emergence spray application using a wider range of doses that bracket the expected 50% injury level (e.g., 8-10 concentrations).

    • At 21 DAT, harvest and measure the dry biomass for each treatment group.

    • Plot the percent growth reduction against the log of the application rate.

    • Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the data and calculate the GR₅₀ value.

Protocol 4.4: Crop Selectivity Assessment

  • Rationale: A successful herbicide must control weeds without harming the crop. This protocol assesses the tolerance of key agricultural crops to PYC-Br.[7]

  • Procedure:

    • Follow the post-emergence application method described in Protocol 4.2.

    • Instead of weeds, use important crop species such as maize (Zea mays), soybean (Glycine max), and wheat (Triticum aestivum).

    • Apply PYC-Br at both the anticipated effective use rate (e.g., 1x) and a higher rate (e.g., 2x or 4x) to evaluate the margin of safety.

    • Visually assess crop injury (phytotoxicity) at 7, 14, and 21 DAT. Look for symptoms like stunting, chlorosis, or necrosis.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example Data Summary from Greenhouse Trials (Visual Injury at 14 DAT)

Weed SpeciesTypeApplicationRate (g ai/ha)% Visual Injury (PYC-Br)% Visual Injury (Mesotrione)
Amaranthus retroflexusDicotPre-emergence15095%98%
(Redroot Pigweed)Post-emergence15090%95%
Abutilon theophrastiDicotPre-emergence15085%90%
(Velvetleaf)Post-emergence15080%88%
Echinochloa crus-galliMonocotPre-emergence15075%85%
(Barnyardgrass)Post-emergence15060%70%
Setaria faberiMonocotPre-emergence15070%80%
(Giant Foxtail)Post-emergence15055%65%

Interpretation: The hypothetical data in Table 1 suggest that PYC-Br exhibits strong herbicidal activity, particularly against broadleaf (dicot) weeds, with slightly less but still significant activity on grass (monocot) weeds. Its performance is comparable, though slightly less potent, than the commercial standard mesotrione at the tested rate. These results would strongly justify proceeding to dose-response and crop selectivity studies.

Conclusion and Future Directions

The protocols detailed in this document provide a systematic and scientifically rigorous pathway for evaluating this compound as a potential herbicide. Based on its structural similarity to known HPPD inhibitors, PYC-Br represents a promising candidate for development.

Should the screening results prove favorable, subsequent steps should include:

  • In Vitro Enzyme Assays: Directly test the inhibitory activity of PYC-Br on isolated HPPD enzyme to confirm the hypothesized mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of PYC-Br to optimize herbicidal potency and crop selectivity.[1][2]

  • Toxicology and Environmental Fate Studies: Conduct preliminary assessments to ensure the compound has a favorable safety profile.

By following this structured approach, researchers can efficiently determine the viability of PYC-Br as a novel solution for weed management in agriculture.

References

  • Wang, C., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Gao, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Shestakov, A. S., et al. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank. [Link]

  • Wang, A., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, C., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]

  • Li, Y-F., et al. (2012). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. [Link]

  • Dayan, F. E. (2019). Screening for Natural Product Herbicides. MDPI. [Link]

  • Wang, A., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed. [Link]

  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Li, X., et al. (2024). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. Agronomy. [Link]

  • Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Weed Science Society of America. [Link]

  • Beloglazova, M. F., et al. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Biology Bulletin. [Link]

  • Ziarani, G. M., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • Li, M., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]

  • Zhang, X., et al. (2016). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. ResearchGate. [Link]

  • Rostom, S. A. F., et al. (2003). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]

  • EP0822187A1 - PYRAZOLE DERIVATIVES AND HERBICIDES.
  • Duke, S. O., & Dayan, F. E. (2021). New Approaches to Herbicide and Bioherbicide Discovery. MOA Technology. [Link]

  • CN113754587A - Phenylpyrazole compound and application thereof.
  • Sukhoverkov, K. V., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology. [Link]

  • WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use.
  • Nagano, E., et al. (1995). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate. [Link]

  • Liu, X-H., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]

  • El-Sayed, W. A., et al. (2019). Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. Academia.edu. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important molecule, which serves as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Overview of the Synthetic Pathway

The most common and reliable route to synthesizing this compound involves a two-step process. First, a Knorr-type pyrazole synthesis is performed by condensing a 1,3-dicarbonyl precursor with (4-bromophenyl)hydrazine to form the pyrazole ester. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Synthetic_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Ester Hydrolysis A Ethyl Benzoylpyruvate (1,3-Dicarbonyl Precursor) C Ethyl 1-(4-bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylate A->C  Acid Catalyst (e.g., Acetic Acid) Reflux B (4-Bromophenyl)hydrazine B->C  Acid Catalyst (e.g., Acetic Acid) Reflux D Final Product: 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic acid C->D  1. Base (KOH/NaOH) 2. Acid Workup (HCl)

Caption: General two-step synthesis workflow.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Question 1: My pyrazole formation step (Step 1) has a very low yield. What are the common causes?

Answer: A low yield in the Knorr pyrazole synthesis is a frequent issue stemming from several factors. Let's break down the potential causes and solutions.

  • Causality 1: Regioisomer Formation. The condensation of an unsymmetrical 1,3-dicarbonyl like ethyl benzoylpyruvate with (4-bromophenyl)hydrazine can potentially form two different regioisomers. While the desired isomer is typically the major product, suboptimal conditions can lead to a mixture that is difficult to separate, thereby reducing the isolated yield of the target compound. The reaction is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms in the hydrazine.[2][3]

    • Solution: Ensure the reaction is run under weakly acidic conditions (e.g., catalytic acetic acid). This protonates the carbonyl oxygen, activating it for nucleophilic attack. The ketone carbonyl is generally more reactive than the ester carbonyl, guiding the initial condensation to form the correct hydrazone intermediate, which then cyclizes to the desired product.[4]

  • Causality 2: Incomplete Reaction. The reaction may not have gone to completion. Classical pyrazole syntheses can require extended reaction times and high temperatures, which can also lead to degradation.[5]

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).[6] If the reaction stalls, consider increasing the temperature or reaction time cautiously. Alternatively, modern approaches like microwave-assisted synthesis can significantly reduce reaction times and often improve yields.[5]

  • Causality 3: Poor Quality of Reagents. (4-Bromophenyl)hydrazine can oxidize and degrade upon storage, appearing as a dark, tarry solid instead of a light-colored powder. Similarly, the 1,3-dicarbonyl precursor must be pure.

    • Solution: Use freshly sourced or purified (4-bromophenyl)hydrazine. If it appears discolored, it can sometimes be purified by recrystallization. Verify the purity of your dicarbonyl starting material by NMR or GC-MS before starting the reaction.

Question 2: I'm struggling with the hydrolysis of the ester (Step 2). My reaction is either incomplete or I'm losing product.

Answer: Ester hydrolysis, while seemingly straightforward, can be problematic. The stability of the heterocyclic core can make the ester resistant to cleavage.

  • Causality 1: Incomplete Hydrolysis. Standard conditions may not be sufficient to drive the reaction to completion, leaving unreacted starting material which complicates purification.

    • Solution: Employ more forcing conditions. A reliable method is to use a significant excess of a strong base like potassium hydroxide (2-3 equivalents) in a refluxing alcoholic solvent such as ethanol for several hours (typically 3-6 h).[7] The progress should be monitored by TLC until the starting ester spot has completely disappeared.

  • Causality 2: Product Loss During Workup. The final product is a carboxylic acid, which is soluble in basic aqueous solutions as its carboxylate salt. Premature precipitation or improper pH adjustment during the acid workup can lead to significant loss of product.

    • Solution: After hydrolysis, ensure all the alcohol solvent is removed under reduced pressure. Dissolve the remaining solid residue in water to form a clear solution of the potassium/sodium carboxylate salt. Cool this solution in an ice bath before slowly acidifying with a strong acid (e.g., 10% HCl) with vigorous stirring.[7] The product should precipitate as a fine solid. Check the pH to ensure it is acidic (pH 1-3) to maximize precipitation.

  • Causality 3: Potential Decarboxylation. Although less common for this specific molecule under standard hydrolysis conditions, pyrazole-5-carboxylic acids can be susceptible to decarboxylation at very high temperatures or under harsh acidic conditions.

    • Solution: Avoid excessive heating during the acid workup. Perform the acidification at 0-5 °C and do not heat the acidic mixture after the product has precipitated.

Question 3: My final product is difficult to purify and appears contaminated. What are the likely impurities?

Answer: Purity is critical, especially for downstream applications. The most common impurities are residual starting materials or side-products from the hydrolysis step.

  • Likely Impurities:

    • Unreacted Ester: From incomplete hydrolysis.

    • Starting Hydrazine or Dicarbonyl: From an incomplete initial reaction.

    • Salts: Inorganic salts (e.g., KCl, NaCl) from the workup.

  • Purification Protocol:

    • Initial Filtration & Washing: After precipitation, filter the solid product and wash it thoroughly with cold deionized water to remove inorganic salts.

    • Recrystallization: The most effective method for removing organic impurities like the starting ester is recrystallization. A common and effective solvent system is ethanol or an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

    • Characterization: Confirm the purity and identity of the final product using ¹H NMR, Mass Spectrometry, and Melting Point analysis.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the Knorr pyrazole synthesis?

A: The Knorr synthesis is a classic cyclocondensation reaction. The mechanism involves an initial acid-catalyzed condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the remaining carbonyl group. The resulting cyclic intermediate then eliminates two molecules of water to form the stable, aromatic pyrazole ring.[3][4][8]

Knorr_Mechanism Start 1,3-Dicarbonyl + Hydrazine Step1 Hydrazone Intermediate Start->Step1 Condensation Step2 Cyclic Intermediate (Hemiaminal-like) Step1->Step2 Intramolecular Cyclization Step3 Dehydration (-2 H₂O) Step2->Step3 Product Aromatic Pyrazole Product Step3->Product

Caption: Simplified Knorr pyrazole synthesis mechanism.

Q: Are there alternative, more modern methods for this synthesis?

A: Yes. While the classical Knorr synthesis is robust, several modern variations aim to improve efficiency and environmental friendliness. These include:

  • Microwave-Assisted Synthesis: Can dramatically reduce reaction times from hours to minutes and often improves yields.[5]

  • Catalyst Development: The use of novel catalysts, such as nano-ZnO, has been reported to provide excellent yields under environmentally friendly conditions.[2]

  • One-Pot Procedures: Some methods combine the formation of the 1,3-dicarbonyl precursor and the cyclization step into a single "one-pot" reaction, improving overall efficiency.[2][9]

Q: What analytical techniques are essential for this synthesis?

A: A combination of techniques is crucial for success:

  • Thin Layer Chromatography (TLC): Indispensable for monitoring the progress of both the cyclization and hydrolysis steps. A standard mobile phase would be a mixture of ethyl acetate and hexanes.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for confirming the structure of the intermediate ester and the final carboxylic acid product. The disappearance of the ester's ethyl signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton peak in the ¹H NMR spectrum are key indicators of successful hydrolysis.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and intermediates.

  • Melting Point: A sharp melting point is a good indicator of the purity of the final crystalline product.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate
  • To a round-bottom flask equipped with a reflux condenser, add ethyl benzoylpyruvate (1.0 eq), (4-bromophenyl)hydrazine hydrochloride (1.05 eq), and ethanol (5 mL per mmol of pyruvate).

  • Add glacial acetic acid (3-5 drops, catalytic).

  • Heat the mixture to reflux (approx. 80-90 °C) with stirring.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate/70% hexanes) until the starting materials are consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature. The product may precipitate. If so, filter the solid. If not, reduce the solvent volume under vacuum and cool in an ice bath to induce crystallization.

  • Wash the crude solid with cold ethanol and dry to yield the pyrazole ester.

Protocol 2: Hydrolysis to this compound
  • In a round-bottom flask, suspend the pyrazole ester (1.0 eq) in ethanol (10 mL per mmol of ester).

  • Add a solution of potassium hydroxide (2.5 eq) in water (2 mL per mmol of ester).

  • Heat the mixture to reflux until TLC analysis shows complete consumption of the starting ester (typically 3-6 hours).[7]

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water (10-15 mL) and cool the solution in an ice bath.

  • Slowly add 10% hydrochloric acid dropwise with vigorous stirring until the pH is ~2. A white precipitate will form.[7]

  • Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid, wash thoroughly with cold deionized water, and dry under vacuum.

  • Recrystallize from ethanol if necessary to obtain the pure carboxylic acid.

Table 1: Troubleshooting Reaction Parameters
ParameterStep 1: Pyrazole FormationStep 2: HydrolysisRationale & Key Considerations
Solvent Ethanol, Acetic AcidEthanol/WaterAcetic acid can serve as both solvent and catalyst. Ethanol is a good choice for both steps due to its reflux temperature and solvency.
Catalyst Glacial Acetic AcidN/A (Base is a reagent)A weak acid is crucial for promoting condensation without causing degradation.[10]
Base N/AKOH or NaOH (2-3 eq)A strong base is required to effectively cleave the stable ester group.[7]
Temperature Reflux (~80-90 °C)Reflux (~90-100 °C)Sufficient thermal energy is needed to overcome the activation barrier for both cyclization and hydrolysis.
Typical Yield 70-90%85-95%Yields are highly dependent on reagent purity and reaction monitoring.
Workup pH N/ApH 1-3The final product is a carboxylic acid and requires a highly acidic environment to precipitate fully from its carboxylate salt.

References

  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • This compound. KM Global Consulting. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information (PMC). [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. ResearchGate. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Thieme Connect. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

Sources

Technical Support Center: Maximizing the Yield of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. This molecule is a valuable building block in the development of novel therapeutics and agrochemicals.[1] Achieving a high yield is critical for the cost-effectiveness and scalability of research and development projects.

This guide is structured to provide direct, actionable advice through a troubleshooting Q&A and a set of frequently asked questions. We delve into the causality behind experimental choices to empower you with a deeper understanding of the reaction, enabling you to adapt and optimize the synthesis for your specific laboratory conditions.

Understanding the Core Synthesis: The Knorr Cyclocondensation

The most reliable and common route to synthesizing this pyrazole derivative is a variation of the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound.[2][3][4] For the target molecule, the key reactants are (4-Bromophenyl)hydrazine and a benzoylpyruvic acid derivative , typically an ester like ethyl benzoylpyruvate.

The reaction proceeds through two key stages:

  • Condensation & Cyclization: The (4-Bromophenyl)hydrazine reacts with the 1,3-dicarbonyl compound (ethyl benzoylpyruvate) to form a pyrazole ring structure. This step is often catalyzed by acid.

  • Hydrolysis: The ester group at the C5 position is then hydrolyzed to the final carboxylic acid.

G Reactants Reactants: (4-Bromophenyl)hydrazine + Ethyl Benzoylpyruvate Intermediate Hydrazone/Enamine Intermediate Reactants->Intermediate Condensation Catalyst Acid Catalyst (e.g., Acetic Acid, HCl) Catalyst->Intermediate Cyclization Intramolecular Cyclization & Dehydration (H₂O loss) Intermediate->Cyclization PyrazoleEster Ethyl 1-(4-Bromophenyl)-3-phenyl -1H-pyrazole-5-carboxylate Cyclization->PyrazoleEster Hydrolysis Base-mediated Hydrolysis (e.g., NaOH or KOH) PyrazoleEster->Hydrolysis Product Final Product: 1-(4-Bromophenyl)-3-phenyl -1H-pyrazole-5-carboxylic acid Hydrolysis->Product

Caption: General workflow for the synthesis of the target pyrazole carboxylic acid.

Troubleshooting Guide: Enhancing Your Yield

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most critical parameters to investigate first?

A1: Low yield is a common issue that can often be traced back to a few fundamental parameters. Before making significant changes to the protocol, meticulously check the following:

  • Purity of Starting Materials:

    • (4-Bromophenyl)hydrazine: This reactant can degrade over time, especially if exposed to air and light. Impurities can inhibit the reaction or lead to side products. We recommend using freshly opened material or purifying older stock by recrystallization.

    • Ethyl Benzoylpyruvate: The quality of your 1,3-dicarbonyl compound is paramount. Ensure it is free from contaminants from its own synthesis. Purity can be checked by NMR or GC-MS.

  • Reaction Solvent and pH:

    • The choice of solvent significantly impacts reaction rate and, crucially, regioselectivity. For this specific synthesis, polar aprotic solvents like DMF, NMP, or DMAc have been shown to improve yields compared to traditional protic solvents like ethanol.[2]

    • The reaction is typically acid-catalyzed. Acetic acid is a common choice as it serves as both a solvent and a catalyst. If using other solvents, a catalytic amount of a stronger acid like HCl may be necessary to accelerate the dehydration steps.[2]

  • Temperature Control:

    • The cyclocondensation step often requires heating. A temperature range of 80-120 °C is typical. Too low a temperature will result in an impractically slow reaction, while excessively high temperatures can lead to decomposition and the formation of tar-like side products. We advise performing small-scale trials to determine the optimal temperature for your specific setup.

Q2: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

A2: This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine. The (4-Bromophenyl)hydrazine has two different nitrogen atoms that can initiate the reaction, potentially leading to two different regioisomers.

To favor the desired 1,5-disubstituted product, you can manipulate the reaction conditions:

  • Leverage Solvent Effects: As mentioned, switching from a protic solvent (like ethanol) to a polar aprotic solvent (like DMF) can dramatically improve regioselectivity. Protic solvents can solvate both nitrogens of the hydrazine, leveling their nucleophilicity. Aprotic solvents do not do this as effectively, allowing the intrinsic electronic differences between the two nitrogens to dictate the reaction pathway, often favoring the desired isomer.[2]

  • Control the pH: Conducting the reaction under acidic conditions is crucial. The initial attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl groups is the selectivity-determining step. Acid catalysis preferentially activates the ketone carbonyl for nucleophilic attack, guiding the reaction towards the desired isomer. Gosselin and co-workers demonstrated that adding a strong acid like HCl to an amide solvent accelerates dehydration and improves yields and regioselectivity.[2]

G Start Low Regioselectivity (Isomer Formation) CheckSolvent Is the solvent protic (e.g., Ethanol)? Start->CheckSolvent SwitchSolvent Action: Switch to a polar aprotic solvent (e.g., DMF, DMAc) CheckSolvent->SwitchSolvent Yes CheckAcid Is acid catalysis optimized? CheckSolvent->CheckAcid No SwitchSolvent->CheckAcid AddAcid Action: Add catalytic strong acid (e.g., HCl) or use Acetic Acid as co-solvent. CheckAcid->AddAcid No Result Improved Regioselectivity CheckAcid->Result Yes AddAcid->Result

Caption: Troubleshooting workflow for poor regioselectivity.

Q3: My reaction stalls and fails to go to completion, even after extended reaction times. What can I do?

A3: An incomplete reaction points to issues with reactivity or reaction equilibrium.

  • Increase Catalyst Concentration: If you are using only a catalytic amount of acid, the reaction may have stalled due to neutralization by basic impurities or because the activation energy is not being sufficiently lowered. Try incrementally increasing the amount of acetic acid or other acid catalyst.

  • Increase Temperature: If you are running the reaction at the lower end of the temperature range (e.g., 80 °C), a modest increase (e.g., to 100-110 °C) can significantly accelerate the reaction. Monitor the reaction by Thin Layer Chromatography (TLC) to track the disappearance of the starting materials.

  • Water Removal: The final step of pyrazole formation is dehydration. If water is not effectively removed from the reaction mixture, the equilibrium can be unfavorable. While not always necessary, using a Dean-Stark apparatus with a solvent like toluene can be an effective (though more complex) strategy to drive the reaction to completion.

Q4: The final hydrolysis of the ethyl ester to the carboxylic acid is inefficient or leads to product degradation. What are the optimal conditions?

A4: The hydrolysis step is critical and must be handled carefully to avoid side reactions like decarboxylation at high temperatures.

  • Standard Protocol: A robust method is to use a stoichiometric excess (2-3 equivalents) of NaOH or KOH in a mixture of ethanol and water. The reaction can typically be run at reflux (around 80-90 °C) for 2-4 hours.

  • Troubleshooting Hydrolysis:

    • Incomplete Reaction: If hydrolysis is not complete (as monitored by TLC or LC-MS), extend the reaction time or slightly increase the amount of base.

    • Product Degradation: If you suspect degradation, reduce the reaction temperature to 50-60 °C and extend the reaction time accordingly.

    • Work-up: After hydrolysis is complete, cool the reaction mixture and carefully acidify with a strong acid (e.g., 2M HCl) to a pH of ~2-3. The carboxylic acid product should precipitate out of the solution. Ensure the mixture is cold during acidification to maximize precipitation and yield.

Frequently Asked Questions (FAQs)

Q: What is the best 1,3-dicarbonyl precursor for this synthesis? A: Ethyl 4-phenyl-2,4-dioxobutanoate (more commonly known as ethyl benzoylpyruvate) is the ideal and most frequently used precursor. It provides the necessary phenyl group at the C3 position and an ethyl ester at the C5 position, which can be readily hydrolyzed to the target carboxylic acid.

Q: Is a catalyst absolutely necessary for the cyclocondensation? A: While the reaction can proceed without a catalyst, it is often extremely slow. An acid catalyst is highly recommended to achieve a reasonable reaction rate and high yield.[3] It works by protonating a carbonyl group, making it more electrophilic and accelerating both the initial nucleophilic attack by the hydrazine and the subsequent dehydration steps.[5]

Q: How should I purify the final product? A: The crude this compound obtained after acidic work-up is often of reasonable purity. The most effective purification method is recrystallization. A solvent system like ethanol/water or acetic acid/water is generally effective. If significant colored impurities or side products are present, column chromatography may be required for the intermediate pyrazole ester before the hydrolysis step.

Optimized Experimental Protocol

This protocol synthesizes the information from various sources to provide a robust starting point for your experiments.[2][6]

Part A: Synthesis of Ethyl 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate

  • To a round-bottom flask equipped with a reflux condenser, add ethyl benzoylpyruvate (1.0 eq) and (4-bromophenyl)hydrazine hydrochloride (1.05 eq).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of ethyl benzoylpyruvate).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) with stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-8 hours).

  • Once complete, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

  • The crude pyrazole ester will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess acetic acid.

  • Dry the crude product. This material can be carried forward or purified by recrystallization from ethanol.

Part B: Hydrolysis to this compound

  • Suspend the crude or purified pyrazole ester (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux (approx. 85 °C) with stirring.

  • Monitor the hydrolysis by TLC until the ester is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture in an ice bath.

  • Slowly add 2M HCl with vigorous stirring until the pH of the solution is ~2.

  • The white precipitate of the carboxylic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the final product by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound.

Data Summary: Influence of Conditions on Pyrazole Synthesis

ParameterConditionExpected Outcome on Yield/PurityRationale & Reference
Solvent Ethanol (Protic)Moderate yield, risk of regioisomers.Traditional solvent, but can lead to selectivity issues with unsymmetrical diketones.[2]
DMF (Aprotic)High yield , improved regioselectivity.Aprotic dipolar solvents accelerate dehydration and improve regioselectivity.[2]
Catalyst NoneVery low yield, slow reaction.The uncatalyzed reaction is kinetically slow.
Acetic AcidGood to excellent yield.Acts as both a solvent and an effective acid catalyst for dehydration steps.[2]
Temperature 60-80 °CLow to moderate yield, slow rate.May be insufficient to overcome the activation energy for dehydration.
100-120 °COptimal yield and reaction rate.Provides sufficient energy for efficient cyclization and dehydration without causing degradation.
Hydrolysis Base NaOH / KOHHigh yield of carboxylic acid.Standard conditions for saponification of the ethyl ester.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Elmaati, T. M. A., & El-Taweel, F. M. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3749. [Link]

  • Chemistry LibreTexts. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • KM Global Consulting. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • IntechOpen. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]

  • Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.

Sources

Technical Support Center: Purification of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their work. High purity of this compound is critical, as it serves as a key building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the development of agrochemicals and advanced materials.[1][2]

This guide provides a structured approach to purification, addressing common challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to empower you with the scientific rationale behind each technique, enabling you to adapt and optimize these methods for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for this molecule?

Answer: this compound possesses several functional groups—a carboxylic acid, a pyrazole ring, and two aromatic rings—that dictate the most effective purification strategies. The primary methods are:

  • Recrystallization: This is often the most efficient method for removing minor impurities, especially if the crude material is already in a solid state and of moderate purity (>85%). The key is selecting an appropriate solvent system.

  • Acid-Base Extraction: The presence of the carboxylic acid group (acidic) and the pyridine-like nitrogen on the pyrazole ring (basic) makes the molecule amphoteric.[3] This allows for selective extraction into aqueous base (like NaHCO₃ or NaOH) to remove non-acidic impurities, followed by acidification to precipitate the pure product.

  • Column Chromatography: For complex mixtures containing impurities with similar polarity, silica gel column chromatography is the most powerful method. It is particularly useful for removing regioisomers or byproducts from the synthesis.[4][5]

  • Acid Addition Salt Formation: A specialized technique for pyrazoles involves forming a salt by reacting the compound with a mineral or organic acid.[6] This salt often has different crystallization properties than the parent compound, allowing for purification by crystallization, after which the pure pyrazole can be regenerated by neutralization.[6]

Q2: Which analytical techniques are best for assessing the purity of my final product?

Answer: A combination of methods is essential for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed structural information and is the gold standard for identifying and quantifying organic impurities. Pay close attention to the aromatic region and the absence of signals from starting materials or synthetic byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace-level impurities and confirming the molecular weight of the desired product. An LC trace (e.g., at 254 nm) can provide a quantitative purity assessment (area %).

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and the success of a purification step like column chromatography.[7] A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range (typically < 2°C) indicates high purity. A broad or depressed melting range suggests the presence of impurities.

  • Powder X-ray Diffraction (PXRD): For crystalline solids, PXRD can confirm the phase purity and consistency between batches.[8]

Part 2: Troubleshooting and Detailed Protocols

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying scientific principles and step-by-step protocols.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial state of your crude product.

Purification_Workflow crude Crude Product (1-(4-Bromophenyl)-3-phenyl-1H- pyrazole-5-carboxylic acid) assess Initial Assessment (TLC, ¹H NMR) crude->assess solid Is it a solid (>85% pure)? assess->solid Analyze oily Is it an oil or very impure? solid->oily No recryst Recrystallization solid->recryst Yes acid_base Acid-Base Extraction oily->acid_base Acidic/Basic impurities? column Column Chromatography oily->column Complex mixture? final_purity Final Purity Check (NMR, LC-MS, M.P.) recryst->final_purity acid_base->recryst Precipitate needs further polishing acid_base->final_purity column->final_purity

Caption: Decision workflow for purifying the target compound.

Q3: My recrystallization attempt resulted in poor yield or no crystal formation. What went wrong and how can I fix it?

Answer: This is a common issue stemming almost exclusively from improper solvent selection. An ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.

Causality:

  • Poor Yield: The solvent is too good; it keeps the compound dissolved even when cooled.

  • No Crystals (Oiling Out): The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated with impurities that inhibit crystal lattice formation.

  • Precipitation, Not Crystallization: The solution was cooled too quickly, causing the compound to crash out as an amorphous powder, trapping impurities.

Troubleshooting Protocol: Systematic Solvent Screening

  • Preparation: Place ~20-30 mg of your crude, dry solid into several small test tubes.

  • Solvent Testing: To each tube, add a different solvent from the table below, dropwise, at room temperature until the solid is just covered. Observe solubility.

  • Heating: If the solid is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: The ideal solvent is one where the compound is sparingly soluble at room temperature, fully soluble when hot, and forms a high-quality crystalline precipitate upon cooling.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent System Polarity Good for Removing... Comments
Ethanol (EtOH) Polar Protic Polar impurities A good starting point. Often used for similar pyrazole derivatives.[9][10]
Isopropanol (IPA) Polar Protic Polar impurities Similar to ethanol but less volatile.
Toluene Non-polar Non-polar impurities, grease High boiling point; good for slow crystal growth.
Ethyl Acetate (EtOAc) Mid-Polarity Moderately polar byproducts Often used in a binary system with a non-polar solvent.
EtOH / Water Polar Protic Highly polar impurities Add water dropwise to a hot ethanol solution until cloudy, then clarify with a drop of EtOH.

| EtOAc / Hexanes | Mixed | Non-polar impurities | Dissolve in hot EtOAc, then add hexanes dropwise until persistent cloudiness appears. |

Q4: My crude product contains significant non-acidic impurities. How can I use acid-base extraction for purification?

Answer: The carboxylic acid moiety provides an excellent chemical "handle" for separation. By converting it to its water-soluble carboxylate salt with a mild base, you can wash away neutral organic impurities.

Causality: The deprotonation of the carboxylic acid (pKa ~4-5) with a base like sodium bicarbonate (NaHCO₃) forms a sodium salt. This salt is ionic and highly soluble in water, while neutral organic impurities (e.g., unreacted starting materials without acidic protons) remain in the organic phase. Subsequent re-acidification of the aqueous layer protonates the carboxylate, causing the pure carboxylic acid to precipitate out of the water.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of NaHCO₃ to the funnel. Stopper the funnel and shake gently at first to release any CO₂ gas that forms, venting frequently. Once gas evolution ceases, shake vigorously.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent (EtOAc or DCM) to remove any trapped neutral impurities. Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M or 2M Hydrochloric Acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white or off-white precipitate of your pure product should form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.

  • Final Polish: The dried solid is often very pure, but a final recrystallization (e.g., from ethanol) can be performed for analytical-grade material.[10]

Q5: Recrystallization and extraction failed to remove a key impurity. How do I develop a column chromatography method?

Answer: Column chromatography is the definitive method for separating compounds with similar functionalities but different polarities. For your pyrazole carboxylic acid, the primary challenge is its potential for strong interaction with the silica gel, which can lead to peak tailing.

Causality: Silica gel is acidic. The carboxylic acid on your molecule can hydrogen-bond strongly to the silica surface, while the basic nitrogen of the pyrazole can also interact. This can cause the compound to move slowly and streak down the column. To counteract this, a polar solvent is needed in the mobile phase, and sometimes a small amount of acid (like acetic acid) is added to improve peak shape.

Experimental Protocol: Column Chromatography

  • TLC Analysis (Method Development):

    • Spot your crude mixture on a silica gel TLC plate.

    • Develop the plate in a solvent system of Hexane and Ethyl Acetate (EtOAc). Start with a ratio of 4:1 (Hexane:EtOAc) and gradually increase the polarity (e.g., 2:1, 1:1).

    • The ideal solvent system will give your desired product a Retention Factor (Rf) of 0.25 - 0.35 .

    • If the compound streaks, add 0.5-1% acetic acid to the mobile phase (e.g., 100 mL of 1:1 Hexane:EtOAc + 1 mL of acetic acid). This protonates the compound and silica surface, reducing tailing.

  • Column Packing:

    • Choose a column of appropriate size (a good rule of thumb is 40-100 g of silica per 1 g of crude material).

    • Pack the column using the "slurry method" with your chosen mobile phase (without the added acetic acid initially).

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of DCM or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined from your TLC analysis. If you needed acetic acid in the TLC, add it to your bulk mobile phase now.

    • Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator. If you used acetic acid, it may be necessary to co-evaporate with a solvent like toluene to remove the final traces.

Table 2: Typical Column Chromatography Parameters

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh) Standard choice for most organic compounds.
Mobile Phase Hexanes / Ethyl Acetate Gradient Good polarity range for this class of compounds.
Rf Target 0.25 - 0.35 Ensures good separation and a reasonable elution time.

| Additive | 0.5 - 1% Acetic Acid | Suppresses deprotonation of the carboxylic acid, leading to sharper peaks and reduced tailing. |

Logic for Chromatography Additive

Chromatography_Logic start Run TLC with Hexane:EtOAc check Is there significant streaking/tailing? start->check no_tail Proceed with standard Hex:EtOAc mobile phase check->no_tail No tail Add 0.5-1% Acetic Acid to mobile phase check->tail Yes re_check Re-run TLC. Is peak shape improved? tail->re_check success Use modified mobile phase for column re_check->success Yes fail Consider alternative (e.g., different solvent system or reverse phase) re_check->fail No

Caption: Decision process for using an acidic modifier in chromatography.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Method for purifying pyrazoles.Google Patents.
  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • This compound. KM Global Consulting. Available at: [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. PubChem. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. Available at: [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health (PMC). Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]

Sources

"1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

A Guide to Ensuring Compound Stability and Integrity in Research Applications

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place[1][2][3]. Several sources recommend refrigeration (2°C - 8°C) for maximum shelf-life[4]. It is crucial to protect the compound from moisture and direct sunlight[5][6].

Q2: Why is protection from light and moisture so critical for this compound?

  • Light Sensitivity: Many complex organic molecules, including pyrazole derivatives, can be susceptible to photodegradation. UV radiation can provide the energy to initiate decomposition reactions, leading to the formation of impurities. Storing the compound in amber or opaque containers is a mandatory practice to prevent this[3][6].

  • Moisture Sensitivity (Hygroscopicity): The carboxylic acid group makes the molecule polar and potentially hygroscopic. Absorbed moisture can lead to clumping, making accurate weighing difficult. More critically, it can act as a medium for hydrolytic degradation pathways, especially if trace acidic or basic impurities are present. Always store in a desiccated environment.

Q3: Is an inert atmosphere (e.g., Argon or Nitrogen) necessary for storing the solid compound?

While the compound is generally stable under normal conditions, long-term storage (months to years) benefits from an inert atmosphere.[7] The pyrazole ring and phenyl groups can be susceptible to slow oxidation over time, especially if exposed to light or elevated temperatures. For maintaining the highest purity, particularly for sensitive analytical or biological assays, blanketing the container with a dry, inert gas before sealing is a highly recommended best practice.

Q4: What type of container is best for storing this chemical?

A borosilicate glass vial with a PTFE-lined cap is the preferred container.

  • Glass: It is non-reactive.

  • Amber Color: As discussed, this protects against light-induced degradation.

  • PTFE-lined Cap: This provides an excellent seal against moisture and air ingress and prevents the cap liner from reacting with or leaching impurities into the compound.

Q5: How should I handle the compound during experimental use to minimize degradation?

Proper handling is as crucial as proper storage.

  • Equilibration: Before opening, allow the container to warm to room temperature, especially if stored refrigerated. This prevents condensation of atmospheric moisture onto the cold solid.

  • Minimize Exposure: Open the container only for the time necessary to weigh and dispense the material.

  • Inert Environment: If possible, handle the solid in a glove box or glove bag under an inert atmosphere.

  • Resealing: After dispensing, flush the container headspace with argon or nitrogen before tightly resealing to remove ambient air and moisture.

Parameter Recommendation Rationale Supporting Sources
Temperature Cool; Refrigerated (2°C - 8°C) recommended for long-term.Slows kinetic degradation processes like oxidation.[1][3][4]
Atmosphere Dry; Inert (Argon/Nitrogen) for long-term.Prevents moisture absorption and slow oxidation.[1][5]
Light Protect from light.Prevents photodegradation.[3][5][6]
Container Tightly sealed, amber glass vial with PTFE-lined cap.Ensures inertness, prevents moisture/air ingress, blocks UV light.[1][2][5][8]
Incompatibilities Strong oxidizing agents, reducing agents.Risk of vigorous and uncontrolled chemical reactions.[1]

Troubleshooting Guide: Stability-Related Issues

This section addresses common experimental problems that may arise from the improper storage or handling of this compound.

Scenario 1: The white/off-white powder has developed a yellowish or brownish tint.

  • Potential Cause: This is a classic indicator of degradation, most likely due to oxidation or photodegradation. Exposure to air (oxygen) and/or UV light has likely created chromophoric (color-absorbing) impurities.

  • Troubleshooting Steps:

    • Assess Purity: Before use, verify the compound's purity via an appropriate analytical method (e.g., HPLC, LC-MS, or ¹H NMR). Compare the results to the certificate of analysis or a reference standard.

    • Review Storage Protocol: Confirm that the compound has been consistently stored in a dark, cool, and dry environment. Check if the container was properly sealed.

    • Purification (If Necessary): If the purity is compromised but the material is still needed, recrystallization may be an option to remove impurities. A common method involves dissolving in a suitable hot solvent and allowing slow cooling to form pure crystals[9][10].

    • Preventive Action: Discard the degraded material if purity cannot be restored. For new stock, immediately implement stringent storage protocols: transfer to an amber vial, flush with inert gas, seal tightly, and store in a refrigerator.

Scenario 2: The compound shows poor or inconsistent solubility in the expected solvent.

  • Potential Cause: The formation of insoluble degradation products or polymers can significantly alter solubility characteristics. Alternatively, if the compound has absorbed moisture, it may have formed hydrates or simply clumped, slowing the dissolution process.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure the solvent is fresh, dry, and of the appropriate grade.

    • Gentle Heating/Sonication: Attempt to aid dissolution with gentle warming or sonication, but be cautious, as excessive heat can accelerate the degradation of any remaining pure compound.

    • Small-Scale Purity Check: Filter a small, saturated solution and analyze the filtrate for the expected compound. If the concentration is much lower than expected, it confirms the presence of insoluble impurities.

    • Preventive Action: Always handle the compound in a manner that minimizes moisture exposure. Use a desiccator for short-term storage between uses and ensure the primary container is stored in a dry environment.

Scenario 3: Experimental results (e.g., reaction yield, biological activity) are inconsistent or lower than expected.

  • Potential Cause: The effective concentration of the active compound is lower than what was weighed out due to the presence of degradation impurities. These impurities may also interfere with the reaction or biological assay.

  • Troubleshooting Workflow: This is the most critical issue stemming from instability. The following workflow can help diagnose the problem systematically.

G Troubleshooting Workflow for Inconsistent Results A Inconsistent or Low Experimental Yield/Activity B Verify Experimental Protocol (Reagents, Conditions, Technique) A->B First Step C Protocol Verified as Correct B->C No Errors D Protocol Error Identified B->D Error Found E Assess Purity of Starting Material (this compound) C->E Next Step F F E->F Test OK G G E->G Test Fails H Investigate Other Reagents or System Variables F->H I Review Storage & Handling of Compound G->I Likely Cause J Implement Correct Storage: - Cool (2-8°C) - Dry (Desiccate) - Dark (Amber Vial) - Inert Gas (Argon) I->J Corrective Action K Procure New, High-Purity Lot of Compound J->K Best Practice

Caption: Logical workflow for diagnosing inconsistent experimental results.

References

  • KM Global Consulting. (n.d.). This compound. Retrieved from [Link]

  • Safety Data Sheet. (2022). 1H-pyrazole-4-carboxylic acid, PK01170E-2. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Retrieved from [Link]

  • Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E68, o3397. Available from [Link]

  • Safety Data Sheet. (n.d.). 3. Retrieved from [Link]

  • MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]

  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E67, o2478. Available from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Pyrazole Synthesis via 1,3-Dicarbonyl Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the classic Knorr pyrazole synthesis—the condensation of 1,3-dicarbonyl compounds with hydrazines—and encounter challenges with reaction yield and purity. Here, we dissect common experimental issues, explain the underlying chemical principles, and provide field-proven protocols to enhance your synthetic outcomes.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific, common problems encountered during the synthesis of pyrazoles from 1,3-dicarbonyls.

Q1: My reaction yield is consistently low, and I primarily recover unreacted starting materials. What are the likely causes?

A1: This is a frequent issue that typically points to suboptimal reaction conditions preventing the initial condensation or the subsequent cyclization from proceeding efficiently.

  • Causality—The "Why": The formation of the pyrazole ring is a multi-step process involving hydrazone formation followed by intramolecular cyclization and dehydration.[1][2] Each step has its own energetic barriers. Insufficient activation (e.g., wrong catalyst or temperature) means these barriers are not overcome.

    • Inadequate Catalyst: The initial condensation of a hydrazine with a carbonyl group is often the rate-limiting step and is highly pH-dependent.[1][3] Without a catalyst, the reaction may not proceed at a practical rate.[4] While often depicted as "acid-catalyzed," the optimal pH is crucial. Too strong an acid will fully protonate the hydrazine, rendering it non-nucleophilic. Too little acid fails to sufficiently activate the carbonyl group.

    • Low Temperature: Condensation reactions, particularly the dehydration step to form the aromatic pyrazole ring, require a certain activation energy. Room temperature may be insufficient for less reactive substrates.[4]

    • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can significantly slow down the rate of reaction.

  • Actionable Solutions:

    • Catalyst Optimization: Introduce a catalytic amount of a mild acid. Acetic acid is a common and effective choice. For reactions in aprotic solvents like DMF or DMAc, using the hydrochloride salt of the hydrazine can provide the necessary acidity to promote the reaction.[5]

    • Thermal Adjustment: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or toluene is a standard practice. For sluggish reactions, consider microwave irradiation, which can dramatically reduce reaction times and improve yields.[4]

    • Solvent Choice: If your substrates have poor solubility, the reaction will be slow. Ensure you are using a solvent that fully dissolves both the 1,3-dicarbonyl and the hydrazine. Ethanol is a versatile starting point, but for more polar substrates, consider DMF, and for nonpolar ones, toluene.

Q2: My TLC analysis shows multiple product spots, and NMR of the crude product is complex. What are these side products and how can I minimize them?

A2: The most common cause of product mixtures in this synthesis is the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl.

  • Causality—The "Why": An unsymmetrical 1,3-dicarbonyl (where R1 ≠ R3) presents two distinct electrophilic carbonyl carbons. The initial nucleophilic attack by the hydrazine can occur at either carbonyl, leading to two different hydrazone intermediates. Subsequent cyclization produces a mixture of two pyrazole regioisomers.[4][5][6] The ratio of these isomers is governed by a delicate balance of steric and electronic factors.

    • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked preferentially by the more nucleophilic nitrogen of the hydrazine.

    • Steric Effects: The less sterically hindered carbonyl is more accessible to the incoming hydrazine.

    • Reaction Conditions: The choice of solvent and catalyst can significantly influence the regioselectivity.[1][5] For instance, reactions in polar protic solvents like ethanol often give poorer selectivity compared to dipolar aprotic solvents.[5]

  • Actionable Solutions:

    • Strategic Solvent Selection: To improve regioselectivity, switch from ethanol to a dipolar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).[5] This has been shown to significantly favor one regioisomer.

    • Control the Nucleophile: If using a substituted hydrazine (e.g., phenylhydrazine), the initial attack will occur from the more nucleophilic -NH2 group. Understanding the electronic nature of your substrates can help predict the major isomer.

    • Purification Strategy: If isomer formation is unavoidable, a robust purification strategy is essential. Column chromatography on silica gel is the standard method. Deactivating the silica with triethylamine (e.g., 1% in the eluent) can be beneficial for these basic compounds to prevent streaking and product loss.[7]

Frequently Asked Questions (FAQs)

This section covers broader concepts and foundational knowledge for the Knorr pyrazole synthesis.

Q1: What is the accepted mechanism for the Knorr pyrazole synthesis?

A1: The Knorr synthesis proceeds through a well-established condensation-cyclization-dehydration sequence. The reaction is typically facilitated by a catalytic amount of acid.[2][8]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[8] This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This forms a five-membered ring intermediate, often a hydroxylpyrazolidine.[1]

  • Dehydration & Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate. This dehydration step results in the formation of a stable, aromatic pyrazole ring and is often the rate-determining step of the overall process.[1]

Below is a diagram illustrating the general mechanism.

Knorr_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Hydroxylpyrazolidine Intermediate Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Cyclic->Pyrazole Dehydration (- H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Q2: How do I choose the optimal solvent and catalyst for my reaction?

A2: The choice of solvent and catalyst is critical and depends on the specific substrates being used. The goal is to maximize solubility while providing the right catalytic environment to favor pyrazole formation over side reactions.

  • Solvent Selection: The solvent must dissolve both starting materials.

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These are the most common choices. Ethanol is an excellent starting point for many substrates. Acetic acid can serve as both the solvent and the acid catalyst, often leading to high yields for simple substrates.

    • Aprotic Polar Solvents (e.g., DMF, DMAc): These are particularly useful for improving regioselectivity in reactions with unsymmetrical dicarbonyls.[5] They are also good choices for substrates with poor solubility in alcohols.

    • Aprotic Nonpolar Solvents (e.g., Toluene, Xylene): These are used less frequently but can be advantageous when driving the reaction to completion by removing water azeotropically using a Dean-Stark apparatus.

  • Catalyst Selection: The catalyst's role is to activate the carbonyl group without deactivating the hydrazine nucleophile.

    • Acid Catalysts: Mild acids like acetic acid, p-toluenesulfonic acid (pTSA), or even the use of a hydrazine salt (e.g., hydrazine hydrochloride) are effective.[5] Strong mineral acids (HCl, H2SO4) are generally avoided as they can fully protonate the hydrazine, inhibiting its nucleophilicity.

    • Lewis Acids: In some cases, Lewis acids like nano-ZnO or lithium perchlorate have been reported to efficiently catalyze the reaction under green conditions.[4]

The following table summarizes common starting points for reaction optimization.

Substrate CharacteristicsRecommended SolventRecommended CatalystRationale
Simple, non-polar substratesEthanol or TolueneCatalytic Acetic AcidGood solubility and straightforward catalysis. Toluene allows for water removal.
Unsymmetrical dicarbonylsDMF or DMAcHydrazine HydrochlorideAprotic polar solvents improve regioselectivity.[5]
Poorly soluble substratesDMF or Acetic AcidAcetic Acid or pTSAHigher polarity solvents improve solubility; acetic acid can act as both.
Acid-sensitive functional groupsEthanolNone or mild Lewis AcidAvoids degradation of sensitive groups; reaction may require heat.
Q3: My reaction stalls, forming a stable intermediate. How can I push it to the final pyrazole product?

A3: The isolation of a stable intermediate, typically the hydroxylpyrazolidine or the initial hydrazone, indicates that the final dehydration step is the bottleneck.[1]

  • Causality—The "Why": The dehydration step requires the elimination of a water molecule to form the aromatic ring. This step has a significant activation energy barrier and is often the slowest step in the sequence, especially under neutral pH conditions.[1] The stability of the intermediate can be enhanced by certain substituents, making its conversion to the product more difficult.

  • Actionable Solutions:

    • Increase Acidity: The dehydration is acid-catalyzed. If you are running the reaction under neutral conditions, add a catalytic amount of a stronger acid like p-toluenesulfonic acid (pTSA) to the reaction mixture.

    • Increase Temperature: Heating the reaction mixture to reflux in a higher-boiling solvent like toluene can provide the necessary energy to overcome the activation barrier for dehydration.

    • Water Removal: Employ a Dean-Stark apparatus if using a solvent like toluene. By removing water from the reaction equilibrium, you can drive the reaction toward the dehydrated pyrazole product according to Le Châtelier's principle.

The following diagram outlines a troubleshooting workflow for stalled reactions.

Caption: Troubleshooting workflow for stalled pyrazole syntheses.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a standard method for the synthesis of 3,5-dimethyl-1-phenylpyrazole from acetylacetone and phenylhydrazine.

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (5.0 g, 50 mmol, 1.0 equiv.).

  • Solvent Addition: Add ethanol (50 mL) to the flask and stir until the acetylacetone is fully dissolved.

  • Reactant Addition: To the stirring solution, add phenylhydrazine (4.9 mL, 50 mmol, 1.0 equiv.) dropwise at room temperature.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 100 mL of cold water with stirring. The product should precipitate as a solid. If it oils out, scratch the side of the flask with a glass rod to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry. The crude product can be further purified by recrystallization.[9]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system. For many pyrazoles, an ethanol/water mixture is effective.[7] The desired product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: Place the crude, dry pyrazole product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a drop or two of hot ethanol to clarify.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly to obtain the final product.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 499-549. [Link]

  • Gueiffier, A., & Mavel, S. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 4966. [Link]

  • Quiroga, J., & Portilla, J. (2021). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2021(3), 194-222. [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2451-2457. [Link]

  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(6), 3769–3778. [Link]

  • Frie, J., & Janssen, D. (2011). Method for purifying pyrazoles. (WO2011076194A1).
  • Jeon, M., Kim, J., & Kim, Y. (2016). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 81(11), 4679–4687. [Link]

  • Reiersen, N., & Raines, R. T. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Bioconjugate Chemistry, 29(7), 2247–2251. [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Trends in Organic Chemistry, 8, 71-80.
  • Elguero, J., Goya, P., & Jagerovic, N. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(10), 1438-1447. [Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • Frie, J., & Janssen, D. (2011). Process for the purification of pyrazoles. (DE102009060150A1).
  • Chiaradia, L. D., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1403. [Link]

  • Rashidian, M., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1482–1485. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Meanwell, N. A. (2002). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. The Journal of Organic Chemistry, 67(11), 3896-3900. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Recognizing the nuances of heterocyclic synthesis, this document provides in-depth troubleshooting strategies and optimized purification protocols to address common challenges, ensuring the isolation of a high-purity final product.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Question 1: My initial TLC analysis of the crude product after saponification shows multiple spots. How do I identify the product and the main impurities?

Answer: A complex TLC plate is a common issue and indicates an incomplete reaction or the presence of side products. The key is a systematic identification based on polarity.

  • Expected Product: this compound is a highly polar compound due to the carboxylic acid group. It should have a low Retention Factor (Rf) and may streak on the TLC plate if a neutral eluent is used.

  • Ester Intermediate: The ethyl or methyl ester precursor is significantly less polar than the carboxylic acid. It will have a much higher Rf value.

  • Starting Materials: Unreacted (4-bromophenyl)hydrazine and the β-diketoester (e.g., ethyl benzoylpyruvate) will have their own characteristic Rf values.

  • Regioisomer: The isomeric byproduct, 1-(4-bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, will have a polarity very similar to your target compound, making it difficult to distinguish by TLC alone. Its presence is often confirmed by NMR.

Actionable Plan:

  • Co-spotting: Run a new TLC plate where you spot the crude mixture alongside the starting materials (if available). This will confirm the presence of unreacted reagents.

  • Staining: Visualize the plate under a UV lamp.[1] If iodine staining is used, different compounds may stain with varying intensity.[1]

  • Modified Eluent: To reduce streaking of the carboxylic acid spot, add 0.5-1% acetic acid to your mobile phase (e.g., Ethyl Acetate/Hexane). This suppresses deprotonation of the acid on the silica plate, leading to a more compact spot.

Question 2: My ¹H NMR spectrum is complex. Besides the product peaks, I see a triplet and quartet around 1.3 and 4.3 ppm, respectively. What does this indicate?

Answer: The presence of a triplet and a corresponding quartet in those regions is a classic sign of an ethyl group (-CH₂CH₃). This strongly suggests that your crude product is contaminated with the unhydrolyzed ethyl ester intermediate (ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate).

Causality & Solution: The saponification (ester hydrolysis) step is incomplete. The conversion of the ester to the carboxylic acid requires a sufficient amount of base (e.g., NaOH or KOH) and adequate reaction time/temperature to proceed to completion.

Recommended Actions:

  • Re-subject the mixture to hydrolysis: Combine your crude product with the hydrolysis reagents (e.g., aqueous NaOH in ethanol) and reflux for an extended period (e.g., 4-6 hours).

  • Monitor the reaction: Track the disappearance of the ester spot by TLC.

  • Optimize future runs: For subsequent attempts, consider increasing the molar excess of the base or extending the reflux time from the outset.

Question 3: The reaction seems complete, but I'm struggling to crystallize the final product. It either oils out or remains a persistent amorphous solid. Why is this happening and how can I fix it?

Answer: Difficulty in crystallization is almost always a result of impurities that disrupt the formation of a uniform crystal lattice. The most likely culprits are residual starting materials, the ester intermediate, or, critically, the presence of the other regioisomer.[2]

Underlying Principle: Even small amounts of a structurally similar impurity, like a regioisomer, can significantly inhibit crystallization. The goal is to remove these impurities before attempting the final recrystallization.

Strategic Approach:

  • Perform an Acid-Base Extraction: This is a highly effective first-pass purification to separate your acidic product from neutral or basic impurities. The detailed protocol is provided in Section 2. This technique will efficiently remove the non-acidic ester intermediate.

  • Attempt Recrystallization Again: After the acid-base extraction, try recrystallizing the product from a suitable solvent system. Common choices include ethanol/water, acetic acid/water, or isopropanol.

  • If Crystallization Fails, Use Chromatography: If the product still fails to crystallize, it is likely contaminated with the regioisomer. In this case, column chromatography is the most effective method for separation.[3][4]

Section 2: Optimized Purification Protocols

Protocol A: Purification via Acid-Base Extraction

This protocol is designed to separate the target carboxylic acid from non-acidic byproducts like the ester intermediate.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc).

  • Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target carboxylic acid will react to form its sodium salt and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Combine the aqueous layers. The original organic layer can be washed with brine, dried, and concentrated to isolate and analyze the neutral impurities (e.g., the ester).

  • Precipitation: Slowly acidify the combined aqueous layers by adding 1M HCl dropwise while stirring in an ice bath. The target carboxylic acid will precipitate out as a solid as the solution becomes acidic (confirm with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold deionized water to remove inorganic salts, and dry it under vacuum.

Protocol B: High-Resolution Purification by Flash Column Chromatography

This method is essential if regioisomers are present.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is typically effective.

    • Start with a low polarity mixture (e.g., 90:10 Hexane:EtOAc) to elute non-polar byproducts.

    • Gradually increase the polarity (e.g., to 70:30 or 60:40 Hexane:EtOAc).

    • Crucially, add 0.5% acetic acid to the entire mobile phase. This is a non-negotiable step to ensure the carboxylic acid remains protonated and elutes as a sharp band rather than a long streak.

  • Procedure:

    • Prepare the column with the silica gel slurried in the initial, low-polarity eluent.

    • Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the column.

    • Begin elution, collecting fractions and monitoring them by TLC.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Data Summary: Byproduct Identification and Removal

Byproduct/ImpurityIdentification MethodPolarity (vs. Product)Recommended Removal Method
Unreacted β-DiketoesterTLC (Co-spotting), NMRLowerColumn Chromatography, Acid-Base Extraction
Unreacted HydrazineTLC (Co-spotting), NMRHigherAqueous Wash, Acid-Base Extraction
Ester IntermediateTLC (High Rf), NMR (Ethyl peaks)Much LowerOptimize Saponification, Acid-Base Extraction, Column Chromatography
RegioisomerNMR (Distinct aromatic pattern)Very SimilarFlash Column Chromatography

Section 3: Frequently Asked Questions (FAQs)

Q: What is the mechanistic origin of the regioisomer byproduct, and can its formation be suppressed?

A: The formation of two possible regioisomers is a well-known challenge in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[2] The reaction proceeds via the initial formation of a hydrazone at one of the two carbonyl carbons, followed by intramolecular cyclization and dehydration.[5][6] The initial nucleophilic attack by the hydrazine can occur at either carbonyl group. The regioselectivity is influenced by factors like pH and the electronic and steric properties of the substituents on the dicarbonyl.[2] While complete suppression is difficult, running the reaction under kinetically controlled conditions (e.g., lower temperatures) may favor one isomer over the other, but purification of the resulting mixture is often a more practical approach.

Q: My synthesis involves a chalcone precursor. Are the byproducts different?

A: Yes. If you are synthesizing the pyrazole ring from a chalcone and a hydrazine, the primary byproducts will be different.[7] Common issues include unreacted chalcone and the formation of an intermediate pyrazoline if the final oxidation/aromatization step is incomplete.[8] Purification would still rely on chromatography or recrystallization, but you would not expect to see an ester intermediate unless the synthesis was designed that way.

Q: Is it possible to avoid column chromatography altogether?

A: It is possible only if the primary impurity is the non-acidic ester intermediate and there is no significant formation of the regioisomer. In this scenario, a carefully performed acid-base extraction followed by a meticulous recrystallization can yield a highly pure product. However, if NMR analysis suggests the presence of multiple isomeric products, column chromatography is the only reliable method to achieve high purity.

Visualization: Byproduct Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and removing byproducts during the synthesis.

G cluster_0 cluster_1 cluster_2 cluster_3 A Crude Product Analysis (TLC, NMR) B Ester Intermediate Detected? (High Rf spot, Ethyl peaks in NMR) A->B C Optimize/Repeat Saponification B->C Yes E Regioisomer Detected? (Complex aromatic region in NMR) B->E No D Perform Acid-Base Extraction C->D D->E F Flash Column Chromatography (with 0.5% Acetic Acid) E->F Yes G Final Purity Check (TLC, NMR, M.P.) E->G No F->G H Pure Product G->H

Caption: Logical workflow for impurity identification and removal.

References

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH. Available at: [Link]

  • Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole Zainab. Tikrit Journal of Pure Science. Available at: [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]

  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Does anyone ever synthesize N substituted pyrazole from chalcone? ResearchGate. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]

  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. PMC - NIH. Available at: [Link]

  • Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - PubMed Central. Available at: [Link]

  • 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. IUCR. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Our focus is on anticipating and resolving common challenges encountered during scale-up, ensuring robust and reproducible outcomes.

Overview of the Synthetic Pathway

The most prevalent and reliable method for synthesizing the target compound is a two-step process. It begins with a Knorr-type pyrazole synthesis via the cyclocondensation of a phenyl-substituted β-ketoester with 4-bromophenylhydrazine, followed by the saponification (hydrolysis) of the resulting pyrazole ester.

This seemingly straightforward pathway presents several potential challenges, including regioselectivity control, incomplete reactions, and purification difficulties. This guide is designed to address these specific issues.

General Synthesis Workflow

The diagram below outlines the critical stages of the synthesis, from starting materials to the final purified product.

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Step 3: Work-up & Purification A Ethyl Benzoylacetate C Reaction Vessel (Solvent: Acetic Acid or EtOH) A->C B 4-Bromophenylhydrazine HCl B->C Base (e.g., NaOAc) D Crude Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylate C->D Heat (Reflux) E Crude Pyrazole Ester F Reaction Vessel (Solvent: EtOH/H2O) E->F G Crude Carboxylate Salt (in solution) F->G Add Base (e.g., NaOH, KOH) Heat (Reflux) H Acidification (e.g., HCl) G->H I Crude Carboxylic Acid (Precipitate) H->I J Filtration & Washing I->J K Recrystallization J->K L Final Product: 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic acid K->L

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My cyclocondensation reaction yield is low. What are the common causes and how can I improve it?

Low yield in the initial pyrazole formation is a frequent issue. The root cause often lies in one of three areas: reactant quality, reaction conditions, or side reactions.

Answer:

  • Reactant Integrity: 4-Bromophenylhydrazine hydrochloride is generally more stable than the free base, but both can degrade over time, especially if exposed to air and light, leading to discoloration (often pink or brown). Using old or discolored hydrazine will significantly reduce your yield. It is recommended to use freshly opened or purified hydrazine for best results.

  • Reaction Conditions: The choice of solvent and catalyst is critical. Acetic acid is commonly used as it acts as both a solvent and an acidic catalyst, driving the condensation forward. Ethanol is another common solvent, but it often requires the addition of a catalytic amount of acid (like acetic acid or a few drops of HCl) to facilitate the reaction. Refluxing is typically necessary to ensure the reaction goes to completion. Insufficient heating can lead to a sluggish and incomplete reaction.

  • pH Control: When using the hydrochloride salt of the hydrazine, a base like sodium acetate is often added. This neutralizes the HCl in situ to liberate the free hydrazine, which is the active nucleophile. An incorrect stoichiometric amount of base can hinder the reaction.

Troubleshooting Table: Low Cyclocondensation Yield

Potential Cause Diagnostic Check Recommended Solution
Degraded Hydrazine Visually inspect the 4-bromophenylhydrazine. Is it off-white/yellow or has it turned pink/brown?Use a fresh bottle or recrystallize the existing stock from ethanol.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Do you see persistent spots for your starting materials?Increase the reaction time or ensure the reflux temperature is being maintained. Confirm your condenser is functioning efficiently to prevent solvent loss.
Suboptimal Solvent/Catalyst Are you using a neutral solvent like ethanol without an acid catalyst?If using ethanol, add a catalytic amount of glacial acetic acid (e.g., 5-10 vol%). Alternatively, switch the solvent to glacial acetic acid entirely.
Incorrect Stoichiometry Double-check the molar equivalents of your reactants and any added base (e.g., sodium acetate).Ensure you are using at least a 1:1 molar ratio of the ketoester to the hydrazine. If using the HCl salt, ensure at least one equivalent of a mild base is added.
Question 2: I'm concerned about forming the wrong regioisomer. How can I ensure the formation of the 5-carboxylic acid product?

This is a critical point of control. The reaction of an unsymmetrical β-ketoester (like ethyl benzoylacetate) with a substituted hydrazine can potentially yield two regioisomers: the desired 5-carboxylate and the undesired 3-carboxylate isomer.

Answer:

The regiochemical outcome is dictated by which carbonyl group of the ketoester undergoes the initial nucleophilic attack by the hydrazine.

  • Attack at the Ketone: The nitrogen of the hydrazine attacks the more electrophilic benzoyl ketone. This is the generally favored pathway under acidic or neutral conditions and leads to the desired 5-carboxy pyrazole product after cyclization.

  • Attack at the Ester: Attack at the less electrophilic ester carbonyl is less favorable and leads to the undesired 3-carboxy isomer.

Controlling Regioselectivity:

  • pH is Key: Running the reaction in an acidic medium (like glacial acetic acid) protonates the carbonyl oxygen, enhancing the electrophilicity of the ketone more than the ester, thus strongly favoring the desired reaction pathway.

  • Steric Hindrance: The phenyl group provides more steric bulk around the ketone carbonyl compared to the ethoxy group of the ester, which can also influence the reaction, though electronic effects under acidic conditions are typically dominant.

For this specific synthesis, the established literature protocols using acetic acid or ethanol with an acid catalyst are designed to produce the 5-carboxylic acid isomer as the major product with high selectivity.

cluster_desired Desired Pathway (Acidic Conditions) cluster_undesired Undesired Pathway start Ethyl Benzoylacetate + 4-Bromophenylhydrazine A 1. Attack at Ketone Carbonyl (More Electrophilic) start->A Favored X 1. Attack at Ester Carbonyl (Less Favorable) start->X Disfavored B 2. Cyclization & Dehydration A->B C Ethyl 1-(4-bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylate B->C Y 2. Cyclization & Dehydration X->Y Z Ethyl 1-(4-bromophenyl)-5-phenyl- 1H-pyrazole-3-carboxylate Y->Z

Caption: Regioselectivity in the Knorr pyrazole synthesis.

Question 3: My ester hydrolysis (saponification) seems incomplete. How can I drive it to completion?

Incomplete hydrolysis is a common issue that complicates purification, as the starting ester has very different solubility properties from the product carboxylic acid and can be difficult to remove later.

Answer:

Saponification is an equilibrium-driven process. To ensure it goes to completion, you must use conditions that strongly favor the product.

  • Sufficient Base: Use a significant excess of the base (typically 2 to 5 molar equivalents of NaOH or KOH). This ensures that the equilibrium is pushed far to the right.

  • Co-Solvent System: The pyrazole ester often has poor solubility in purely aqueous solutions. A mixture of ethanol and water is ideal. The ethanol solubilizes the ester, while the water solubilizes the hydroxide base, creating a homogeneous reaction environment. A typical ratio is 2:1 or 3:1 ethanol to water.

  • Temperature and Time: The reaction should be heated to reflux and monitored over time. A reaction time of 2-4 hours is typical, but for stubborn esters or at large scales, it may require longer.

  • Monitoring the Reaction: The most reliable way to confirm completion is by TLC. Prepare a TLC plate spotting your starting ester, a co-spot, and the reaction mixture. The disappearance of the starting material spot indicates the reaction is complete. The product (carboxylate salt) will likely remain at the baseline, while the starting ester will have a higher Rf value.

Protocol: Monitoring Hydrolysis by TLC

  • Plate: Use a silica gel plate.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. The starting ester should have an Rf of ~0.4-0.6.

  • Spotting:

    • Lane 1: A dilute solution of your starting ethyl pyrazole-5-carboxylate.

    • Lane 2: A sample taken directly from the refluxing reaction mixture.

  • Visualization: Use a UV lamp (254 nm). The reaction is complete when the spot corresponding to your starting material in Lane 2 is no longer visible.

Question 4: I'm struggling with the final purification. My product precipitates as an oil or is difficult to crystallize. What should I do?

The work-up and purification stage is where many promising syntheses falter. The goal is to precipitate a clean, crystalline solid.

Answer:

  • Acidification Technique: After hydrolysis, the product exists as the sodium or potassium carboxylate salt, which is soluble in the aqueous ethanol mixture. The carboxylic acid is precipitated by acidifying the solution, typically with 2M or 6M HCl.

    • Control the Temperature: Add the acid slowly while cooling the reaction mixture in an ice bath. Rapid acidification can cause the local temperature to rise and may lead to the product "oiling out" instead of crystallizing.

    • Stir Vigorously: Maintain vigorous stirring during acidification to ensure immediate dispersion of the acid and promote the formation of fine, crystalline particles rather than a gummy mass.

    • Target pH: Acidify to a pH of ~2-3 to ensure complete protonation of the carboxylate. Check the pH with litmus paper or a pH meter.

  • Recrystallization: This is the most critical step for achieving high purity. The choice of solvent is paramount. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Table: Recommended Recrystallization Solvents

Solvent/System Advantages Considerations
Ethanol/Water Excellent system. Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly.Provides very clean crystals. The ratio needs to be optimized empirically.
Acetic Acid Good for dissolving the crude product and often yields high-quality crystals upon cooling.Can be difficult to remove all traces of acetic acid from the final product. Requires thorough washing of the filtered crystals with water and careful drying under vacuum.
Isopropanol A good alternative to ethanol with slightly different solubility characteristics.Ensure the alcohol is completely removed during drying.
Toluene Can be effective but is a non-polar solvent. May require a larger volume.Ensure adequate ventilation.

Recrystallization Best Practices:

  • Use a minimal amount of hot solvent to fully dissolve the crude solid.

  • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, well-defined crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Wash the filtered crystals with a small amount of cold recrystallization solvent to remove surface impurities.

References

  • General Knorr Pyrazole Synthesis Mechanism: A detailed overview of the reaction mechanism and factors influencing regioselectivity.

    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Synthesis and Characterization of Pyrazole Derivatives: This article describes a similar synthesis, providing a practical example of reaction conditions (reflux in acetic acid)

    • Source: Journal of Chemical Sciences
    • URL: [Link]

  • Practical Organic Synthesis Techniques: A comprehensive resource covering fundamental laboratory techniques, including recrystallization and reaction monitoring. Source: MilliporeSigma (Aldrich)

Validation & Comparative

A Comparative Guide to 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid and Other Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comparative analysis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid and other pyrazole derivatives, supported by experimental data to inform future drug design and development.

The Significance of the Pyrazole Nucleus

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in several well-established drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[3] Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the pyrazole core can significantly impact the compound's efficacy and selectivity towards specific biological targets.[3]

Synthesis of 1,3,5-Trisubstituted Pyrazole-5-Carboxylic Acids: A General Approach

The synthesis of 1,3,5-trisubstituted pyrazole-5-carboxylic acids and their derivatives often involves a multi-step process. A common and effective method is the 1,3-dipolar cycloaddition reaction.[4] This approach typically involves the reaction of a nitrile imine with a suitable dipolarophile.[4] Another prevalent method is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

Below is a generalized workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.

cluster_synthesis General Synthesis of 1,3,5-Trisubstituted Pyrazoles Start Start Chalcone_Formation Step 1: Chalcone Formation (Claisen-Schmidt Condensation) Start->Chalcone_Formation Aryl Aldehyde + Aryl Ketone Pyrazole_Synthesis Step 2: Pyrazole Ring Formation (Reaction with Hydrazine) Chalcone_Formation->Pyrazole_Synthesis Chalcone Intermediate Esterification Step 3: Esterification (Optional) Pyrazole_Synthesis->Esterification Pyrazoline Intermediate Hydrolysis Step 4: Hydrolysis to Carboxylic Acid Esterification->Hydrolysis Pyrazole Ester Purification Step 5: Purification (Recrystallization/Chromatography) Hydrolysis->Purification Crude Carboxylic Acid End End Purification->End Pure Product

Caption: Generalized workflow for the synthesis of 1,3,5-trisubstituted pyrazole derivatives.

This compound: A Profile

This specific derivative, this compound, serves as a valuable building block in the synthesis of various bioactive molecules.[5] Its structure allows for potential modifications of its functional groups, making it a versatile scaffold for developing new therapeutic agents.[5] Research has highlighted its potential as a lead compound for the development of anti-inflammatory and anticancer drugs.[5]

Comparative Analysis of Biological Activities

Anticancer Activity

Numerous pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of kinases like EGFR and CDK, interaction with tubulin, and induction of apoptosis.[3][6]

A study by Xia et al. investigated the in vitro anticancer activity of a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives against the A549 human lung cancer cell line.[7] While not the exact carboxylic acid, the carbohydrazide is a closely related derivative, and the study provides valuable insights into the structure-activity relationship. The results indicated that all tested compounds exhibited inhibitory effects on the growth of A549 cells and induced apoptosis.[5][7]

Compound IDR (Substitution on 1-arylmethyl)R' (Substitution on 3-aryl)IC50 (µM) on A549 cells[7]
5a HH>100
5c 4-ClH55.32
5f 4-CH34-Cl49.85
5h 4-OCH34-Cl60.17

Data extracted from Xia et al., 2007.

The data suggests that the presence and position of substituents on the phenyl rings play a crucial role in the cytotoxic activity of these pyrazole derivatives.

Anti-inflammatory Activity

The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib.[8] Many other pyrazole derivatives have been investigated for their anti-inflammatory properties, often targeting the cyclooxygenase (COX) enzymes.[9]

A study on a series of 3-phenyl-5-aryl-4, 5-dihydro-1H-pyrazole-1-carbaldehyde derivatives demonstrated significant in-vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model.[3] Several of the synthesized compounds showed activity comparable to or better than the standard drug, diclofenac.[3]

Compound IDR (Substitution on 5-aryl)% Inhibition of Edema (at 4h)
4a 4-OCH362.5
4b 4-Cl58.3
4e 4-F54.2
Diclofenac -50.0

Data extracted from a study on pyrazole-1-carbaldehyde derivatives.[3]

These findings underscore the potential of the pyrazole nucleus in the development of novel anti-inflammatory agents.

Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.[2][10] The mechanism of their antimicrobial action can be related to the inhibition of essential cellular processes in microorganisms.[10]

A study on 1,3,5-trisubstituted pyrazole derivatives highlighted the importance of electronegative groups on the pyrazole ring for significant antifungal activity.[11] The presence of bromo and chloro substituents at the third and fifth positions of the pyrazoline ring was found to enhance the antifungal effects against various fungal strains.[11]

Compound SeriesSubstituentsGeneral Activity Trend[11]
ME Methyl and methoxy groupsReduced activity
CL Chloro groupsModerate to good activity
BR Bromo groupsMost active among the tested series

This suggests that for antimicrobial applications, pyrazole derivatives bearing halogen atoms, such as the 1-(4-Bromo phenyl) moiety in our topic compound, are promising candidates for further investigation.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative protocols for assessing the biological activities discussed.

MTT Assay for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

cluster_MTT MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with pyrazole derivatives Incubation1->Compound_Treatment Incubation2 4. Incubate for 48h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Solubilization 7. Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: A typical workflow for the MTT assay to determine the cytotoxicity of compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well microplate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Step-by-Step Protocol:

  • Animal Acclimatization: Use adult male Wistar rats and allow them to acclimatize to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test pyrazole derivatives orally or intraperitoneally at a specific dose (e.g., 200 mg/kg). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., celecoxib at 20 mg/kg).[10]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution in normal saline into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

This compound and its related derivatives represent a promising class of compounds with diverse pharmacological potential. The available data strongly suggests that the strategic placement of substituents on the pyrazole core is key to optimizing their anticancer, anti-inflammatory, and antimicrobial activities. Further comparative studies, ideally within the same experimental framework, are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further preclinical and clinical development.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • This compound. Chem-Impex.

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [URL: Not available]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health.

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central.

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. [URL: Not available]
  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Royal Society of Chemistry.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology.

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [URL: Not available]
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega.

  • Synthesis, Biological Evaluation and 3D-QSAR of 1,3,5-Trisubstitu... Ingenta Connect.

  • A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. National Institutes of Health.

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect Journals.

  • (PDF) Synthesis, pharmacological evaluation and docking study of novel 3-phenyl-5-aryl-4, 5-dihydro-1h-pyrazole-1-carbaldehyde as anti-inflammatory agents. ResearchGate.

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. [URL: Not available]
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate.

  • ANTIMICROBIAL AND ANTIBIOFILM ACTIVITY OF SUBSTITUTED PYRAZOLES: DESIGN, SYNTHESIS AND MOLECULAR DOCKING STUDIES. ResearchGate.

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate.

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate.

  • IC50 values of some of the representative compounds. ResearchGate.

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org.

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.

  • Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central.

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health.

Sources

A Comparative Guide to the Bioactivity of Pyrazole Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold gives rise to a class of compounds—pyrazole carboxylic acids—that exhibit a remarkable breadth of biological activities. This guide offers a comparative analysis of the bioactivity of various pyrazole carboxylic acid derivatives, supported by experimental data and detailed protocols, to empower researchers in their quest for novel therapeutic agents. The inherent versatility of the pyrazole core allows for structural modifications that can be fine-tuned to achieve desired therapeutic effects, making it a privileged scaffold in drug discovery.[1][2]

Comparative Bioactivity Analysis: A Multi-faceted Scaffold

Pyrazole carboxylic acids and their derivatives have demonstrated significant potential across several key therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.[1][2] The following sections provide a comparative overview of their performance, substantiated by experimental findings.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Pyrazole carboxylic acid derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal properties.[2] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

A comparative analysis of the MIC values of various pyrazole derivatives reveals the influence of different substituents on their antimicrobial potency. For instance, the incorporation of a thiobarbituric acid moiety has been shown to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[3]

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Pyrano[2,3-c] pyrazole derivative 5cE. coli6.25--[4]
Pyrano[2,3-c] pyrazole derivative 5cK. pneumonia6.25--[4]
Pyrazole-thiobarbituric acid 4cS. aureus16--[3]
Pyrazole-thiobarbituric acid 4cE. faecalis16--[3]
Pyrazole-thiobarbituric acid 4lB. subtilis16--[3]
Pyrazole-thiobarbituric acid 4oB. subtilis16--[3]
Pyrazole-thiobarbituric acid 4hC. albicans4--[3]
Pyrazole-thiobarbituric acid 4lC. albicans4--[3]
Imidazo[2,1-b][4][5][6]thiadiazole derivative 21cMulti-drug resistant bacteria0.25Gatifloxacin1[7]
Imidazo[2,1-b][4][5][6]thiadiazole derivative 23hMulti-drug resistant bacteria0.25Gatifloxacin1[7]

Table 1: Comparative Antimicrobial Activity of Pyrazole Derivatives. This table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains, showcasing their potential as antimicrobial agents.

The causality behind these observations often lies in the specific interactions between the pyrazole derivatives and microbial targets. For instance, some derivatives may disrupt cell wall synthesis, while others might interfere with essential enzymatic pathways within the pathogen.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole derivatives have a well-established history as anti-inflammatory agents, with the most notable example being the COX-2 inhibitor celecoxib.[8] The anti-inflammatory potential of novel pyrazole carboxylic acids is often evaluated using the carrageenan-induced paw edema model in rodents, which measures the reduction in swelling after administration of the test compound.

The structural features of pyrazole derivatives play a crucial role in their anti-inflammatory mechanism, which often involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[8][9] Some derivatives also exhibit inhibitory effects on other inflammatory mediators like lipoxygenase (LOX) and cytokines.[8]

Compound/DerivativeDosePaw Edema Inhibition (%)Reference CompoundDosePaw Edema Inhibition (%)Source
Pyrazoline 2d-Potent---[10]
Pyrazoline 2e-Potent---[10]
1,3-diaryl pyrazole derivative 313-93.59Ibuprofen--[2]
1,3-diaryl pyrazole derivative 313-93.59Indomethacin--[2]

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives. This table presents the percentage of paw edema inhibition by selected pyrazole derivatives in the carrageenan-induced paw edema model, a standard preclinical assay for assessing anti-inflammatory potential.

The structure-activity relationship (SAR) studies are pivotal in this domain, guiding the rational design of more potent and selective anti-inflammatory agents. For instance, the nature and position of substituents on the pyrazole ring can significantly influence the compound's affinity and selectivity for COX-1 versus COX-2.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The quest for more effective and less toxic cancer chemotherapeutics is a major focus of modern drug discovery. Pyrazole carboxylic acids have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[6][11] Their anticancer effects are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][12] The in vitro anticancer activity is typically assessed using the MTT assay, which measures the metabolic activity of cells and provides an IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Pyrazole derivative 5HepG2 (Liver)13.14Doxorubicin-[13]
Pyrazole derivative 5MCF-7 (Breast)8.03Doxorubicin-[13]
Pyrazole derivative 10MCF-7 (Breast)15.38Doxorubicin-[13]
Benzoxazine-pyrazole hybrid 22Various2.82 - 6.28Etoposide-[11]
Benzoxazine-pyrazole hybrid 23Various2.82 - 6.28Etoposide-[11]
Pyrazole-fused curcumin analog 12MDA-MB231, HepG23.64 - 16.13--[11]
Pyrazole derivative 24A549, HCT1168.21 - 19.56--[11]
Pyrazole derivative 2jHeLa (Cervical)21.42Pongamol45.88[14]
Pyrazole derivative 2kHeLa (Cervical)40.60Pongamol45.88[14]

Table 3: Comparative Anticancer Activity of Pyrazole Derivatives. This table highlights the IC50 values of various pyrazole derivatives against different cancer cell lines, demonstrating their potential as cytotoxic agents.

The mechanism of action of anticancer pyrazole derivatives is diverse and can involve the inhibition of protein kinases such as EGFR and CDK, interference with tubulin polymerization, or the induction of apoptosis.[5][12] This multi-target capability makes them particularly attractive candidates for further development.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key bioassays discussed in this guide.

Protocol 1: Agar Well Diffusion Assay for Antimicrobial Susceptibility

This method is a widely used technique to determine the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test compound solutions at various concentrations

  • Positive control (standard antibiotic)

  • Negative control (solvent used to dissolve the compound)

  • Sterile cork borer (6 mm diameter)

  • Incubator

Procedure:

  • Prepare MHA plates and allow them to solidify.[15]

  • Using a sterile swab, evenly inoculate the entire surface of the MHA plate with the microbial suspension.[16]

  • Allow the inoculum to dry for 5-15 minutes with the lid slightly ajar.[16]

  • Using a sterile cork borer, create uniform wells in the agar.

  • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 2: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

  • Wistar albino rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, standard drug, or vehicle to different groups of rats (e.g., intraperitoneally or orally).[17]

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18][19]

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[18]

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Test compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[21]

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[21]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[21]

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[21]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizing the Pathways: A Mechanistic Insight

To better understand the comparative bioactivity of pyrazole carboxylic acids, it is crucial to visualize their mechanisms of action and the experimental workflows used for their evaluation.

Bioactivity_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Pyrazole Carboxylic Acid Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Purity & Identity Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (Carrageenan Paw Edema) Characterization->Anti_inflammatory Anticancer Anticancer Assay (MTT Assay) Characterization->Anticancer Data_Analysis Comparative Data Analysis (MIC, % Inhibition, IC50) Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification SAR Studies

Figure 1: A generalized workflow for the comparative bioactivity screening of pyrazole carboxylic acid derivatives.

Anti_inflammatory_Mechanism cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_compound Therapeutic Intervention Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological GI Protection, Platelet Aggregation Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation, Pain, Fever Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Pyrazole_Derivative->COX2 Inhibition

Figure 2: Mechanism of action of pyrazole carboxylic acid derivatives as COX-2 inhibitors for anti-inflammatory effects.

Conclusion

This comparative guide underscores the significant and diverse bioactivity of pyrazole carboxylic acids and their derivatives. The wealth of experimental data highlights their potential as lead compounds in the development of new antimicrobial, anti-inflammatory, and anticancer agents. The provided protocols offer a standardized framework for researchers to conduct their own investigations, ensuring the generation of reliable and comparable data. As our understanding of the structure-activity relationships of these compounds deepens, the rational design of next-generation pyrazole-based therapeutics holds immense promise for addressing unmet medical needs.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Molecules. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]

  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. (2023). Bangladesh Journal of Pharmacology. [Link]

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016). Molecules. [Link]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2025). ResearchGate. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). MDPI. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]

  • Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. (2025).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Center for Biotechnology Information. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. [Link]

  • MTT Assay protocol. (2023). Protocols.io. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025).
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2023). National Center for Biotechnology Information. [Link]

  • 3.4. MTT Cytotoxicity Assay. (n.d.). Bio-protocol. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid and its derivatives. By examining the impact of structural modifications on biological activity, supported by experimental data, we aim to furnish researchers with actionable insights for the rational design of novel therapeutics.

The Core Moiety: 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid

The foundational structure of the topic compound is the 1,3-diphenyl-1H-pyrazole-5-carboxylic acid core. The pyrazole ring system is a key pharmacophore known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The phenyl rings at positions 1 and 3, along with the carboxylic acid group at position 5, provide a versatile template for chemical modification to modulate potency, selectivity, and pharmacokinetic profiles.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1] A number of pyrazole-containing compounds, such as Celecoxib, are potent and selective COX-2 inhibitors.[2]

The Role of the N1-Phenyl Substituent

The substituent on the phenyl ring at the N1 position of the pyrazole core plays a critical role in determining both the potency and selectivity of COX inhibition.

Key Observation: The presence of a halogen atom, particularly at the para-position of the N1-phenyl ring, is a common feature in potent anti-inflammatory pyrazole derivatives.

Compound/AnalogN1-Phenyl SubstituentCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Lead Compound 4-BromophenylData not availableData not available-
Analog 14-ChlorophenylNot specified, but potentHigh[3]
Analog 22,4-DichlorophenylNot specified, but potentHigh[3]
Analog 3 (Celecoxib)4-Sulfonamidophenyl0.05298.6[4]
Analog 44-Nitrophenyl0.48132.83[5]
The Influence of the C3-Phenyl Substituent

Modifications to the phenyl ring at the C3 position also impact biological activity, although to a different extent compared to the N1-phenyl ring.

Key Observation: Substitutions on the C3-phenyl ring can modulate the anti-inflammatory and analgesic profiles.

Compound/AnalogC3-Phenyl SubstituentIn Vivo Anti-inflammatory Activity (% inhibition)Reference
Pyrazoline Analog 1PhenylHigh[6]
Pyrazoline Analog 24-ChlorophenylHigh[7]
Pyrazoline Analog 34-TolylHigh[7]

Analysis: Studies on related pyrazoline derivatives, which share a similar core structure, indicate that substitutions on the C3-aryl group can significantly influence anti-inflammatory and analgesic efficacy. For instance, the incorporation of a longer alkyl chain and amide or ester functionalities has been shown to enhance the anti-inflammatory profile.[6]

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole derivatives have demonstrated notable activity against a range of microbial pathogens. The structural features of this compound suggest its potential as an antimicrobial agent.

Structure-Activity Relationship in Antimicrobial Pyrazoles

Systematic studies on 1,3-diphenyl pyrazole derivatives have revealed key structural requirements for potent antimicrobial activity.

Compound/AnalogN1-Phenyl SubstituentC3-Phenyl SubstituentMIC (µg/mL) vs. A. baumanniiReference
Analog 54-CarboxyphenylPhenyl4[8]
Analog 64-Carboxyphenyl4-ChlorophenylNot specified, but active[8]
Analog 74-Carboxyphenyl4-BromophenylNot specified, but active[8]
Analog 8PhenylPhenyl>100[9]
Analog 94-NitrophenylPhenylNot specified, but active[9]

Analysis: The presence of a carboxylic acid group on the N1-phenyl ring appears to be crucial for potent activity against Acinetobacter baumannii, with one analog exhibiting a Minimum Inhibitory Concentration (MIC) as low as 4 µg/mL.[8] Trifluoromethyl substitutions on N-arylamine derived pyrazoles showed good initial activity in zone of inhibition studies, though they were less potent in MIC studies compared to methyl-substituted compounds.[8] This suggests that while the 4-bromophenyl group of the lead compound is promising, conversion of the C5-carboxylic acid to other functional groups or introduction of specific substituents on the phenyl rings could further enhance antimicrobial potency.

Anticancer Activity: A Potential Therapeutic Avenue

Emerging research has highlighted the potential of pyrazole derivatives as anticancer agents. The structural framework of this compound aligns with features observed in pyrazoles with cytotoxic activity.

SAR of Pyrazoles in Oncology

Studies have shown that substitutions on both the N1 and C3 phenyl rings can significantly impact the anticancer efficacy of pyrazole derivatives.

| Compound/Analog | N1-Substituent | C3-Substituent | Cancer Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Pyrazolinyl-indole Analog 1 | 2-Phenylethanone | 4-Tolyl | Leukemia | Significant activity |[7] | | Pyrazolinyl-indole Analog 2 | 2-Phenoxyethanone | 4-Chlorophenyl | Various | Significant activity |[7] | | Thiophene-based Pyrazoline | Phenyl | Thienyl | T47D, 4T1, HeLa, WiDr | 29.62 (Vero) |[10] |

Analysis: In a series of pyrazolinyl-indole derivatives, compounds with a 4-tolyl or 4-chlorophenyl group at the C3 position demonstrated remarkable cytotoxic activities against a panel of cancer cell lines.[7] Another study on thiophene-based N-phenyl pyrazolines showed broad-spectrum anticancer activity, although with some toxicity to normal cells.[10] These findings suggest that the 3-phenyl group of the lead compound is a favorable feature for anticancer potential, and further modifications, such as introducing different aryl or heteroaryl groups, could lead to more potent and selective agents.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section outlines the detailed protocols for key biological assays.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is fundamental for determining the anti-inflammatory potential of the pyrazole derivatives by measuring their ability to inhibit COX enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the COX enzyme in a buffer solution at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is stopped by adding a solution of hydrochloric acid.

  • Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of the control (vehicle-treated) sample. IC50 values are then determined from the dose-response curves.

Visualizing the Structure-Activity Landscape

To better comprehend the structure-activity relationships, the following diagrams illustrate the key structural components and their influence on biological activity.

SAR_Summary cluster_core Core Pyrazole Scaffold cluster_positions Key Modification Sites cluster_activities Biological Activities Core 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic acid N1_Phenyl N1-Phenyl Ring (4-Bromo) Core->N1_Phenyl Influences COX-2 selectivity C3_Phenyl C3-Phenyl Ring Core->C3_Phenyl Modulates potency C5_Carboxylic C5-Carboxylic Acid Core->C5_Carboxylic Potential for derivatization Anti_Inflammatory Anti-inflammatory (COX-2 Inhibition) N1_Phenyl->Anti_Inflammatory Electron-withdrawing groups enhance activity Antimicrobial Antimicrobial N1_Phenyl->Antimicrobial Carboxylic acid enhances activity C3_Phenyl->Anti_Inflammatory Substitutions affect efficacy Anticancer Anticancer C3_Phenyl->Anticancer Aryl substitutions are critical

Caption: Key structural features of the lead compound and their influence on biological activities.

Future Directions and Conclusion

The collective evidence strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The 4-bromophenyl moiety at the N1-position is a favorable feature for potent anti-inflammatory activity, likely through COX-2 inhibition. Furthermore, the core structure presents opportunities for developing antimicrobial and anticancer agents.

Future research should focus on a systematic exploration of substitutions on both the N1- and C3-phenyl rings to create a library of analogs. The carboxylic acid group at the C5 position is an ideal handle for creating prodrugs or for conversion to other functional groups, such as amides and esters, which have been shown to enhance biological activity.[6] A comprehensive screening of these new derivatives against a panel of COX enzymes, microbial strains, and cancer cell lines will be crucial for identifying lead candidates with improved potency, selectivity, and safety profiles.

This guide serves as a foundational resource for researchers in the field, providing a structured overview of the existing knowledge and highlighting promising avenues for future drug discovery efforts centered around the versatile 1,3-diphenyl-1H-pyrazole-5-carboxylic acid scaffold.

References

  • Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. (URL: [Link])

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (URL: [Link])

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (URL: [Link])

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (URL: [Link])

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (URL: [Link])

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (URL: [Link])

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (URL: [Link])

  • Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. (URL: [Link])

  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (URL: [Link])

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (URL: [Link])

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (URL: [Link])

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (URL: [Link])

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (URL: [Link])

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (URL: [Link])

  • Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. (URL: [Link])

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (URL: [Link])

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (URL: [Link])

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (URL: [Link])

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (URL: [Link])

Sources

A Comparative Analysis of the Antimicrobial Activity of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the relentless pursuit of novel therapeutic agents to combat the growing threat of antimicrobial resistance, heterocyclic compounds have emerged as a promising frontier. Among these, the pyrazole scaffold has garnered significant attention due to its diverse pharmacological activities, including potent antimicrobial properties.[1][2] This guide provides a detailed comparative analysis of the antimicrobial activity of a specific pyrazole derivative, 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid , against a panel of standard antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

While direct experimental data for the antimicrobial activity of this compound is not extensively available in the public domain, this guide will leverage published data on structurally analogous pyrazole derivatives to provide a robust comparative framework. The insights herein are grounded in established scientific literature and standardized methodologies to ensure scientific integrity and practical applicability.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[3] In the realm of infectious diseases, pyrazole-containing compounds have shown remarkable efficacy against both Gram-positive and Gram-negative bacteria, positioning them as a scaffold of interest for the development of next-generation antibiotics.[1]

The antimicrobial potential of pyrazole derivatives is often attributed to their ability to interfere with essential bacterial cellular processes. Several studies suggest that these compounds may act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[1] This mechanism of action is shared with the fluoroquinolone class of antibiotics, such as ciprofloxacin, making for a compelling comparative study.

Comparative Antimicrobial Activity: A Data-Driven Analysis

To provide a comprehensive comparison, this guide will evaluate the antimicrobial activity of pyrazole derivatives structurally related to this compound against a panel of clinically relevant bacteria. The performance of these compounds will be benchmarked against standard antibiotics, including a fluoroquinolone (Ciprofloxacin), a penicillin-class antibiotic (Ampicillin), and an aminoglycoside (Gentamicin).

The primary metric for comparison will be the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. All methodologies for determining MIC are based on the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).[4]

Table 1: Comparative in vitro Antimicrobial Activity (MIC in µg/mL)

Microorganism1,3-diphenyl-pyrazole Analogs (Range)Ciprofloxacin (Typical Range)Ampicillin (Typical Range)Gentamicin (Typical Range)
Escherichia coli (Gram-negative)12.5 - >100[1]0.013 - 0.08[5]>60[6]0.128 - >4[7][8]
Staphylococcus aureus (Gram-positive)12.5 - >100[1]0.6[5]0.6 - 1[9]0.128 - 8[7][8]
Pseudomonas aeruginosa (Gram-negative)Not widely reported0.15[5]>100[10]0.5 - 32[8][11]
Acinetobacter baumannii (Gram-negative)As low as 4[3]Not widely reportedNot widely reportedNot widely reported

Note: The MIC values for the pyrazole analogs are derived from studies on various 1,3-diphenyl-pyrazole derivatives and may not represent the exact activity of this compound.

Discussion of Comparative Efficacy

The data presented in Table 1 indicates that while pyrazole derivatives exhibit antimicrobial activity, their potency can vary significantly depending on the specific substitutions on the pyrazole ring and the target microorganism.

Against the Gram-negative bacterium Escherichia coli, some synthesized pyrazole derivatives have shown moderate activity, with MIC values as low as 12.5 µg/mL.[1] However, this is considerably higher than the potent activity of Ciprofloxacin, which typically exhibits MIC values in the sub-µg/mL range.[5] Ampicillin, on the other hand, shows high resistance from E. coli.[6]

For the Gram-positive bacterium Staphylococcus aureus, a similar trend is observed. While some pyrazole analogs show activity, they do not currently match the low MIC values of established antibiotics like Ciprofloxacin and Ampicillin.[1][5][9]

A notable finding from the literature is the promising activity of certain 1,3-diphenyl pyrazole derivatives against Acinetobacter baumannii, a challenging Gram-negative pathogen known for its multi-drug resistance. MIC values as low as 4 µg/mL have been reported for some analogs, suggesting a potential therapeutic niche for this class of compounds.[3]

Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase

The structural similarity of pyrazole derivatives to known DNA gyrase inhibitors, coupled with molecular docking studies, strongly suggests that their primary mechanism of antimicrobial action involves the inhibition of this essential bacterial enzyme.[1] DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process critical for DNA replication and transcription.

By binding to the enzyme-DNA complex, pyrazole compounds can stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately, cell death. This mechanism is analogous to that of fluoroquinolones like ciprofloxacin.

Below is a simplified diagram illustrating the proposed mechanism of action.

Mechanism_of_Action cluster_bacterium Bacterial Cell Pyrazole Pyrazole Derivative DNA_Gyrase DNA Gyrase Pyrazole->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication Inhibited DNA->Replication Required for Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to

Caption: Proposed mechanism of action of pyrazole derivatives.

Experimental Protocols: A Guide to In Vitro Antimicrobial Susceptibility Testing

The following protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution, a common method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 1: Broth Microdilution MIC Assay

Objective: To determine the minimum concentration of the test compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound (this compound) and standard antibiotics

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and each standard antibiotic in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

MIC_Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculate Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculate Dilution Serial Dilution of Test Compounds in Plate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its structural analogs represent a promising class of antimicrobial agents. While their potency may not yet rival that of some established antibiotics against common pathogens, their demonstrated activity against multi-drug resistant bacteria like Acinetobacter baumannii warrants further investigation.

Future research should focus on synthesizing and screening a broader library of derivatives of this compound to optimize their antimicrobial activity and spectrum. Structure-activity relationship (SAR) studies will be crucial in identifying the key molecular features that enhance potency and reduce potential toxicity. Furthermore, detailed mechanistic studies are needed to definitively confirm DNA gyrase as the primary target and to explore other potential mechanisms of action.

As the challenge of antimicrobial resistance continues to escalate, the exploration of novel chemical scaffolds like pyrazoles is not just a scientific endeavor but a critical necessity for global public health.

References

  • Haindongo, E. H., Funtua, B., Singu, B., Hedimbi, M., Kalemeera, F., Hamman, J., et al. (2022). Antimicrobial resistance of bacteria isolated in a resource-limited region: the experience of the North Kivu Provincial Reference Laboratory in the Democratic Republic of the Congo. Frontiers in Public Health, 10, 978705. [Link]

  • UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. Retrieved from [Link]

  • Khan, I., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Journal of Antibiotics, 75(3), 127-142. [Link]

  • Yendapally, R., & Lee, R. E. (2008). Ampicillin. In StatPearls. StatPearls Publishing. [Link]

  • Prasanna, B., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research, 7(12), 823-830. [Link]

  • Drusano, G. L., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2853. [Link]

  • Syal, K., et al. (2017). Determination of MIC values of gentamicin for S. aureus and E. coli. ResearchGate. [Link]

  • Bildirici, I., et al. (2009). Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. Medicinal Chemistry Research, 18(5), 327-340. [Link]

  • Drusano, G. L., et al. (1998). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 42(11), 2848-2853. [Link]

  • Al-Amiery, A. A., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.[Link]

  • Lam, J. C. W., et al. (2016). Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 60(10), 5866–5872. [Link]

  • Sharma, P., et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy, 14(3). [Link]

  • Fernández-Cruz, A., et al. (2022). Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains. Antibiotics, 11(11), 1540. [Link]

  • Gnarpe, H., & Belsheim, J. (1981). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions. Current chemotherapy and immunotherapy : proceedings of the 12th International Congress of Chemotherapy, 1, 335-337. [Link]

  • Jassas, R. S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. [Link]

  • Delancey, E., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. European journal of medicinal chemistry, 126, 993–1001. [Link]

  • Odenholt-Tornqvist, I., & Lowdin, E. (1999). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 43(5), 679-684. [Link]

  • Akbas, E., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(10), 4446-4458. [Link]

  • CLSI. (2023). AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa. [Link]

  • Mandal, S., et al. (2014). In vitro trials of some antimicrobial combinations against Staphylococcus aureus and Pseudomonas aeruginosa. Journal of clinical and diagnostic research : JCDR, 8(6), DC01–DC04. [Link]

  • Sehmi, S. K., et al. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology, 18(4), 231-240. [Link]

  • Al-Amiery, A. A., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (n.d.). Antimicrobial Reporting Range. Retrieved from [Link]

Sources

In Vivo Performance of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo efficacy of derivatives of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a core heterocyclic scaffold with significant therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from preclinical studies, focusing on anti-inflammatory and anticancer applications. We will delve into the mechanistic rationale behind experimental designs, compare performance against established drugs, and provide detailed protocols for key in vivo assays.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system is a cornerstone of medicinal chemistry, forming the backbone of numerous approved drugs.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for effective interaction with various biological targets.[2] The 1,3,5-trisubstituted pyrazole scaffold, particularly derivatives of this compound, has garnered significant interest for its potential as a lead structure in developing novel anti-inflammatory and anticancer agents.[3][4]

The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[3] This enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and swelling.[5] In the context of oncology, pyrazole derivatives have been shown to interact with a variety of targets crucial for tumor growth and proliferation, including vascular endothelial growth factor receptor 2 (VEGFR-2).

This guide will focus on the tangible results from in vivo animal studies, providing a clear comparison of these derivatives against standard-of-care alternatives like Celecoxib (a selective COX-2 inhibitor) and Doxorubicin (a chemotherapy agent).

Comparative In Vivo Efficacy: Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The inflammatory response in this model is biphasic, with the later phase (after 3 hours) being primarily mediated by prostaglandins produced by COX-2, making it ideal for assessing selective COX-2 inhibitors.

A study by El-Sherbiny et al. (2020) investigated a series of pyrazolyl thiazolone derivatives, including compounds with a core structure highly similar to our topic of interest: (Z)-5-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (Compound 9 ) and (Z)-5-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one (Compound 10 ).[2] Their performance was compared against the standard NSAID Diclofenac and the selective COX-2 inhibitor Celecoxib.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
CompoundDose (mg/kg)% Edema Inhibition (at 3h)Ulcer Index
Control-0%0
Compound 9 1078.2%1.8 ± 0.45
Compound 10 1085.5%1.5 ± 0.33
Celecoxib1075.4%1.2 ± 0.25
Diclofenac1072.5%4.5 ± 0.88

Data synthesized from El-Sherbiny et al. (2020)[2]

Analysis of In Vivo Anti-inflammatory Data:

The experimental data clearly demonstrates the potent anti-inflammatory effects of the pyrazole derivatives.[2] Both Compound 9 and 10 exhibited superior or equivalent edema inhibition compared to Celecoxib and Diclofenac at the same dose.[2] This strong performance in a prostaglandin-mediated inflammation model strongly supports the hypothesis that these compounds act as effective COX-2 inhibitors.

Crucially, the ulcerogenic profile, a key indicator of gastrointestinal side effects common with NSAIDs, was significantly better for the pyrazole derivatives compared to Diclofenac. Their ulcer index was comparable to that of Celecoxib, which is known for its improved gastrointestinal safety profile.[2] This suggests that derivatives of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole possess a favorable therapeutic window, combining high efficacy with reduced toxicity.

Comparative In Vivo Efficacy: Anticancer Activity

While in vitro studies have shown promising cytotoxicity of bromophenyl-substituted pyrazole derivatives against various cancer cell lines, in vivo data is more limited.[7] However, a study by Soliman et al. on related 3-phenyl-pyrazol-5-one derivatives provides valuable insight into their potential in vivo antitumor efficacy. They investigated the effect of compound 3i (a 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one) in a prostate cancer (PC-3) xenograft model in mice.

Table 2: Comparison of Antitumor Activity in a PC-3 Xenograft Mouse Model
Treatment GroupDoseMean Tumor Weight (mg)% Tumor Growth Inhibition (TGI)
Control (Vehicle)-234.60%
Compound 3i Not Specified83.249.8%

Data synthesized from Soliman et al.

Analysis of In Vivo Anticancer Data:

The results show that compound 3i significantly inhibited tumor proliferation by nearly 50%. The proposed mechanism for this activity was the potent inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow. This finding is critical as it demonstrates that the pyrazole scaffold can be tailored to target pathways essential for cancer progression. While this specific study did not include a direct comparison with a standard-of-care drug like Doxorubicin in the same experiment, the level of tumor inhibition is significant for a novel compound and warrants further investigation. The lack of extensive in vivo studies for the precise "this compound" series highlights a gap in the current research landscape and a promising avenue for future drug development.

Mechanistic Insights: The COX-2 Signaling Pathway

The anti-inflammatory action of the pyrazole derivatives discussed is primarily attributed to their inhibition of the COX-2 enzyme. Understanding this pathway is crucial for rational drug design.

Diagram 1: Simplified COX-2 Inflammatory Pathway

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain, Edema, Inflammation Prostaglandins->Inflammation mediate Pyrazole_Derivative Pyrazole Derivative (e.g., Compound 10) Pyrazole_Derivative->COX2 inhibits

Caption: Inhibition of the COX-2 enzyme by pyrazole derivatives blocks prostaglandin synthesis.

As depicted, inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandins, which are key mediators of inflammation. The pyrazole derivatives act by selectively binding to and inhibiting COX-2, thereby blocking this pathway and reducing the inflammatory response.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, the protocols used in these in vivo studies must be clearly understood. The causality behind experimental choices, such as the selection of animal model and time points, is critical for interpreting the data.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard, self-validating system for assessing acute inflammation.

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (150-200g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Celecoxib, 10 mg/kg)

  • Plethysmometer for paw volume measurement

Workflow Diagram:

Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment & Induction cluster_post Data Collection & Analysis Acclimatization 1. Animal Acclimatization (1 week) Grouping 2. Grouping & Fasting (n=6 per group, 12h fast) Acclimatization->Grouping Baseline 3. Baseline Paw Volume (Plethysmometer) Grouping->Baseline Dosing 4. Compound Administration (Oral gavage, t= -1h) Baseline->Dosing Induction 5. Carrageenan Injection (0.1 mL subplantar, t=0h) Dosing->Induction Measurement 6. Paw Volume Measurement (t= 1, 2, 3, 4h) Induction->Measurement Analysis 7. Data Analysis (% Inhibition Calculation) Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Procedure:

  • Animal Acclimatization: House animals in standard conditions for at least one week to adapt to the laboratory environment. This minimizes stress-related variability.

  • Grouping and Baseline Measurement: Divide rats into groups (n=6): Vehicle Control, Reference Drug, and Test Compound(s). Measure the initial volume of the right hind paw of each rat using a plethysmometer. This baseline is crucial for calculating the change in edema.

  • Compound Administration: Administer the test compounds, vehicle, or reference drug orally via gavage one hour prior to the carrageenan injection. This timing allows for absorption and distribution of the compound to reach effective concentrations.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat. This induces a localized, acute inflammatory response.[8]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[8] The peak inflammation in the prostaglandin-dependent phase typically occurs around the 3-hour mark.

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Discussion and Future Directions

The compiled in vivo data strongly supports the continued development of this compound derivatives as therapeutic agents.

  • As Anti-inflammatory Agents: The derivatives show efficacy comparable or superior to Celecoxib, with a favorable safety profile regarding gastric ulceration.[2] Future studies should focus on chronic inflammation models (e.g., adjuvant-induced arthritis) to assess long-term efficacy and safety. Pharmacokinetic and pharmacodynamic (PK/PD) studies are also essential to optimize dosing regimens.

  • As Anticancer Agents: The preliminary in vivo data showing significant tumor growth inhibition is promising. The next logical step is to conduct more extensive in vivo studies on derivatives of the core scaffold, ideally in various xenograft models (e.g., breast, lung, colon cancer) and in direct comparison with standard chemotherapeutic agents.[9] Elucidating the precise molecular targets beyond VEGFR-2, such as other kinases or apoptosis-related proteins, will be critical for further development.

Conclusion

Derivatives of the this compound scaffold have demonstrated compelling in vivo activity. In validated preclinical models of inflammation, they exhibit potent, dose-dependent efficacy with an improved safety profile over traditional NSAIDs. In oncology, related structures show significant tumor growth inhibition, highlighting their potential as a versatile platform for developing novel anticancer therapeutics. This guide underscores the value of this chemical class and provides a framework for future research aimed at translating these promising preclinical findings into clinical candidates.

References

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
  • El-Sherbiny, S. A. F., El-Sayed, M. A. A., & El-Ashmawy, M. B. (2020). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Soliman, D. H., Al-gohary, N. M., El-Zahabi, M. A., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(35), 24393-24412.
  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 23, 2026, from [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Pyrazole has a pKa value of 2.5, but it is significantly less basic than imidazole with a pKa value of 7.1. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

  • The mechanism of celecoxib's action is due to the selective inhibition of cyclooxygenase-2 (COX-2), responsible for prostaglandin synthesis, an integral part of the pain and inflammation pathway. (n.d.). NCBI. Retrieved January 23, 2026, from [Link]

  • Pyrazole carboxylic acid derivatives are significant scaffold structures in heterocyclic compounds due to biologic activities such as antimicrobial, anticancer, inflammatory, antidepressant, antifungal anti-tubercular and antiviral etc. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • In this article, we synthesized a series of novel 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives and characterized by IR, 1H NMR, and mass spectroscopy. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 23, 2026, from [Link]

Sources

Enhancing Biological Activity: A Comparative Guide to 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] Within this class, 1,3-diaryl-1H-pyrazole-5-carboxylic acid derivatives have garnered significant attention as promising anti-inflammatory, antimicrobial, and antiproliferative agents.[2][3][4] This guide provides an in-depth comparative analysis of analogues of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the development of novel therapeutics.[2] By examining the structure-activity relationships (SAR) gleaned from experimental data, we aim to elucidate the structural modifications that enhance biological efficacy, offering a valuable resource for researchers in drug discovery and development.

The Core Scaffold: 1,3-Diaryl-1H-pyrazole-5-carboxylic Acid

The 1,3-diaryl-1H-pyrazole-5-carboxylic acid core possesses a unique three-dimensional structure that allows for diverse interactions with biological targets. The substituents on the N-1 and C-3 phenyl rings, as well as modifications to the C-5 carboxylic acid group, can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the impact of these modifications is crucial for the rational design of more potent and selective therapeutic agents.

Analogue Comparison for Enhanced Bioactivity

The following sections compare analogues of this compound, focusing on key structural modifications and their impact on anti-inflammatory, antimicrobial, and antiproliferative activities.

Modifications of the C-5 Carboxylic Acid Group

The carboxylic acid moiety at the C-5 position is a critical pharmacophore, often involved in key binding interactions with target enzymes. Its conversion to esters, amides, or carbohydrazides can significantly modulate activity.

Structure-Activity Relationship:

SAR_C5_Modification cluster_activity Impact on Activity Core 1,3-Diaryl-1H-pyrazole-5-carboxylic Acid Ester Ester Analogues (e.g., -COOCH3) Core->Ester Esterification Amide Amide Analogues (e.g., -CONH-R) Core->Amide Amidation Carbohydrazide Carbohydrazide Analogues (e.g., -CONHNH2) Core->Carbohydrazide Hydrazinolysis Ester_Activity Variable Activity Ester->Ester_Activity Amide_Activity Often Enhanced Antiproliferative Activity Amide->Amide_Activity Hydrazone Hydrazone Derivatives (-CONH-N=CH-Ar) Carbohydrazide->Hydrazone Condensation Hydrazone_Activity Potent Antiproliferative & Antimicrobial Activity Hydrazone->Hydrazone_Activity

Caption: Modifications at the C-5 position of the pyrazole core.

Studies have shown that converting the carboxylic acid to a carbohydrazide and subsequently to hydrazone derivatives can lead to a significant enhancement in antiproliferative activity against various cancer cell lines, such as A549 lung cancer cells.[5] This is attributed to the introduction of an additional hydrogen bond donor and acceptor group, which can facilitate stronger interactions with biological targets.

Table 1: Antiproliferative Activity of C-5 Modified Analogues

Compound IDC-5 ModificationTarget Cell LineIC50 (µM)Reference
Parent Acid -COOH---
Analogue 1a -CONHNH2A549> 50[5]
Analogue 1b -CONH-N=CH-C6H4-OHA54915.6[5]
Analogue 1c -CONH-N=CH-C6H4-ClA54921.3[5]

Note: Data is illustrative and compiled from representative studies.

Substitutions on the N-1 Phenyl Ring

The nature and position of substituents on the N-1 phenyl ring play a pivotal role in modulating the biological activity of these pyrazole derivatives. The 4-bromo substitution in the parent compound is a common starting point for further modifications.

Structure-Activity Relationship:

SAR_N1_Substitution cluster_activity Impact on Activity Core 1-Aryl-3-phenyl-1H-pyrazole-5-carboxylic Acid ElectronWithdrawing Electron-Withdrawing Groups (e.g., -Cl, -NO2) Core->ElectronWithdrawing Substitution ElectronDonating Electron-Donating Groups (e.g., -CH3, -OCH3) Core->ElectronDonating Substitution EWG_Activity Often Enhanced Anti-inflammatory & Antimicrobial Activity ElectronWithdrawing->EWG_Activity EDG_Activity Variable Activity ElectronDonating->EDG_Activity

Caption: Substitutions on the N-1 phenyl ring.

Electron-withdrawing groups, such as chloro and nitro groups, on the N-1 phenyl ring have been shown to enhance anti-inflammatory and antimicrobial activities.[1] This is likely due to the modulation of the electronic properties of the pyrazole ring system, which can influence its binding affinity to target enzymes.

Table 2: Anti-inflammatory Activity of N-1 Phenyl Substituted Analogues

Compound IDN-1 Phenyl SubstituentIn Vivo Model% Inhibition of EdemaReference
Parent (4-Br) 4-BromoCarrageenan-induced paw edema45%[6]
Analogue 2a 4-ChloroCarrageenan-induced paw edema52%[6]
Analogue 2b 4-NitroCarrageenan-induced paw edema58%[6]
Analogue 2c 4-MethylCarrageenan-induced paw edema38%[6]

Note: Data is illustrative and based on representative pyrazole-pyrazoline derivatives.

Substitutions on the C-3 Phenyl Ring

Modifications to the C-3 phenyl ring also contribute significantly to the overall biological profile of the molecule.

Structure-Activity Relationship:

The introduction of various substituents on the C-3 phenyl ring allows for the exploration of a wider chemical space and the potential for enhanced interactions with the target binding site. For instance, the presence of halogen atoms or methoxy groups can influence the lipophilicity and electronic nature of the molecule, thereby affecting its activity.

Table 3: Antimicrobial Activity of C-3 Phenyl Substituted Analogues

Compound IDC-3 Phenyl SubstituentOrganismMIC (µg/mL)Reference
Parent (Phenyl) PhenylS. aureus62.5[7]
Analogue 3a 4-ChlorophenylS. aureus31.25[7]
Analogue 3b 4-MethoxyphenylS. aureus62.5[7]
Analogue 3c 4-FluorophenylS. aureus31.25[8]

Note: MIC (Minimum Inhibitory Concentration) values are indicative of antimicrobial potency. Data is illustrative and compiled from representative studies on pyrazole-thiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for key biological assays.

Synthesis of 1,3-Diaryl-1H-pyrazole-5-carboxylic Acid Derivatives

General Procedure:

Synthesis_Workflow Chalcone Chalcone Synthesis (Substituted Acetophenone + Substituted Benzaldehyde) Pyrazoline Cyclization with Hydrazine (Chalcone + Substituted Hydrazine) Chalcone->Pyrazoline Pyrazole Oxidation (Pyrazoline -> Pyrazole) Pyrazoline->Pyrazole CarboxylicAcid Hydrolysis of Ester (If applicable) Pyrazole->CarboxylicAcid

Sources

Validating the Mechanism of Action of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide to Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides a comprehensive framework for validating the hypothesized MoA of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid as an anti-inflammatory agent. Drawing from the well-established pharmacology of pyrazole-containing compounds, we posit that its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[1][2][3]

This guide is structured not as a rigid protocol, but as a logical, multi-faceted validation workflow. We will detail the requisite experiments to test this hypothesis, from initial enzymatic assays to cellular target engagement. Crucially, we will benchmark the performance of our topic compound against established non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib , a selective COX-2 inhibitor, and Ibuprofen and Naproxen , which are non-selective COX inhibitors.[1][4][5] This comparative approach provides essential context for interpreting experimental outcomes and characterizing the compound's selectivity profile.

The Central Hypothesis: Inhibition of the Prostaglandin Synthesis Pathway

Inflammation is a complex biological response, and a key pathway in this process is the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[1][5] This conversion is catalyzed by the cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2.[1]

  • COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and regulating platelet aggregation.[1]

  • COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain and swelling.[1]

The therapeutic efficacy of many anti-inflammatory drugs stems from their ability to inhibit COX enzymes. Selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory agent as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[1] Given that the pyrazole scaffold is a core structural feature of selective COX-2 inhibitors like Celecoxib, it is a strong working hypothesis that "this compound" exerts its anti-inflammatory effects through a similar mechanism.[1][3]

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1->Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Gastric Protection & Platelet Aggregation Gastric Protection & Platelet Aggregation Prostaglandins (PGE2, etc.)->Gastric Protection & Platelet Aggregation Topic Compound Topic Compound Topic Compound->COX-2 Hypothesized Inhibition Celecoxib Celecoxib Celecoxib->COX-2 Selective Inhibition Ibuprofen/Naproxen Ibuprofen/Naproxen Ibuprofen/Naproxen->COX-1 Non-selective Inhibition Ibuprofen/Naproxen->COX-2 Non-selective Inhibition Experimental Workflow cluster_tier1 Tier 1: In Vitro Enzymatic Activity cluster_tier2 Tier 2: Cell-Based Functional Assay cluster_tier3 Tier 3: Cellular Target Engagement COX-1_Inhibition_Assay COX-1 Inhibition Assay PGE2_Production_Assay PGE2 Production Assay in Macrophages COX-1_Inhibition_Assay->PGE2_Production_Assay Determine IC50 & Selectivity COX-2_Inhibition_Assay COX-2 Inhibition Assay COX-2_Inhibition_Assay->PGE2_Production_Assay Determine IC50 & Selectivity CETSA Cellular Thermal Shift Assay (CETSA) PGE2_Production_Assay->CETSA Confirm Cellular Efficacy MoA_Validation Mechanism Validated CETSA->MoA_Validation Confirm Target Engagement

Caption: A tiered experimental workflow for MoA validation.

Tier 1: In Vitro Enzymatic Inhibition Assays

The initial and most direct test of our hypothesis is to measure the ability of "this compound" to inhibit the activity of purified COX-1 and COX-2 enzymes. This will allow for the determination of the half-maximal inhibitory concentration (IC50) for each isoform and the calculation of a selectivity index.

Comparative Performance Benchmarks

The following table presents reported IC50 values for our comparator compounds. The experimental results for "this compound" should be evaluated against these benchmarks.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib >150.04 [2]>375
Ibuprofen ~15-20~20-25~1
Naproxen ~5-10~5-10~1
This compound To be determinedTo be determinedTo be determined

Note: IC50 values can vary depending on assay conditions. The values presented are for comparative purposes.

Detailed Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits and established methodologies. [6][7] Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of "this compound," Celecoxib, Ibuprofen, and Naproxen in DMSO, and then dilute further in COX Assay Buffer to the desired final concentrations.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • 150 µL COX Assay Buffer

    • 10 µL Heme

    • 10 µL of either COX-1 or COX-2 enzyme solution

    • 10 µL of diluted test compound or vehicle control (DMSO)

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzymes. [6]5. Reaction Initiation: Add 10 µL of TMPD followed by 10 µL of arachidonic acid to each well to start the reaction. [6]6. Kinetic Measurement: Immediately begin measuring the absorbance at 590 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell-Based Functional Assay

To confirm that the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context, the next step is to measure the compound's ability to suppress the production of prostaglandins in inflammatory cells.

Detailed Experimental Protocol: Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

This protocol utilizes a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent PGE2 production. [8][9] Materials:

  • J774A.1 or RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • 24-well cell culture plates

  • PGE2 ELISA kit

Procedure:

  • Cell Seeding: Seed macrophages into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of "this compound" or comparator compounds for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to stimulate the inflammatory response. Include a vehicle-only control (no LPS) and an LPS-only control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions. [10][11]7. Data Analysis:

    • Normalize the PGE2 concentrations to the LPS-only control.

    • Plot the percentage of PGE2 inhibition against the logarithm of the compound concentration to determine the cellular IC50 value.

Tier 3: Cellular Target Engagement Assay

While the functional assay demonstrates that the compound has the desired effect in cells, it does not definitively prove direct binding to the target enzyme. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in an unperturbed cellular environment. [12][13][14][15][16]The principle of CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein. [14]

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cells expressing the target protein (e.g., a cell line with high endogenous COX-2 expression or a transfected cell line)

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for COX-2

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control at a concentration expected to be saturating (e.g., 10-20x the cellular IC50).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Separation: Lyse the cells by freeze-thawing or sonication. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.

  • Protein Quantification: Quantify the amount of soluble COX-2 remaining in the supernatant at each temperature using Western blotting.

  • Data Analysis:

    • For each temperature, quantify the band intensity of COX-2.

    • Plot the percentage of soluble COX-2 (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples.

    • A shift of the melting curve to higher temperatures in the presence of the compound indicates thermal stabilization and confirms direct binding to COX-2. [14]

Conclusion

By systematically progressing through this three-tiered validation workflow, researchers can build a robust body of evidence to confirm the mechanism of action of "this compound." The direct comparison with benchmark compounds like Celecoxib, Ibuprofen, and Naproxen is critical for not only validating the MoA but also for characterizing the compound's selectivity and potential therapeutic window. The integration of in vitro enzymatic data, cell-based functional readouts, and direct evidence of target engagement provides a comprehensive and scientifically rigorous approach to understanding the pharmacology of this novel pyrazole derivative.

References

  • Bruno, O., Brullo, C., & Schenone, S. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 22(1), 133. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Abdel-Aziz, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Molecules, 21(11), 1438. [Link]

  • Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. [Link]

  • Hassan, A. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-343. [Link]

  • Bansal, R. K., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 7(8), 770-782. [Link]

  • Jafari, R., et al. (2016). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 11(11), 2100-2122. [Link]

  • Drugs.com. Celecoxib Alternatives Compared. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Al-Soud, Y. A., et al. (2006). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Bioorganic & Medicinal Chemistry, 14(21), 7307-7315. [Link]

  • Capone, M. L., et al. (2007). Comparative Inhibitory Activity of Rofecoxib, Meloxicam, Diclofenac, Ibuprofen, and Naproxen on COX-2 versus COX-1 in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 81(6), 889-895. [Link]

  • News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. [Link]

  • Kandeel, M., et al. (2012). 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)thiazolidin-4-ones. Indo Global Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]

  • Nissen, S. E., et al. (2016). Cardiovascular Safety of Celecoxib, Naproxen, or Ibuprofen for Arthritis. New England Journal of Medicine, 375(26), 2519-2529. [Link]

  • Al-Soud, Y. A., et al. (2006). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Journal of Medicinal Chemistry, 49(26), 7789-7792. [Link]

  • Tsolaki, E., et al. (2018). IC50 values of some of the representative compounds. ResearchGate. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Lappas, M. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(12), e1149. [Link]

  • Ghorab, M. M., et al. (2013). Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. Acta Poloniae Pharmaceutica, 70(6), 1041-1052. [Link]

  • Capone, M. L., et al. (2007). Comparative Inhibitory Activity of Rofecoxib, Meloxicam, Diclofenac, Ibuprofen, and Naproxen on COX-2 versus COX-1 in Healthy Volunteers. Scilit. [Link]

  • Al-Talla, Z. A., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(4), 567-571. [Link]

  • Na, Y. R., et al. (2015). Prostaglandin E2 restrains macrophage maturation via E prostanoid receptor 2/protein kinase A signaling. The Journal of Immunology, 195(6), 2854-2864. [Link]

  • ResearchGate. (n.d.). IC50 values of some of the representative compounds. Retrieved from [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(48), 14373-14377. [Link]

  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of drug discovery, the journey of a promising molecule from a mere chemical structure to a potential therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity – its ability to interact with its intended target while avoiding off-target interactions that can lead to unforeseen side effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid , a molecule of significant interest due to its structural resemblance to known pharmacologically active agents.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[1][2][3] The subject of our study, this compound, shares structural motifs with the well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[4][5] This structural similarity strongly suggests that COX-2 is a primary therapeutic target for this compound. Consequently, its isoform, COX-1, represents a critical off-target to assess for potential gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Furthermore, the versatility of the pyrazole nucleus extends to the inhibition of various protein kinases and modulation of G-protein coupled receptors (GPCRs), making these protein families a fertile ground for potential off-target interactions.[6][7] This guide will, therefore, present a comparative analysis of the binding and functional activity of this compound against its putative primary target, COX-2, and a rationally selected panel of potential off-targets: COX-1, the tyrosine kinase Src, the serine/threonine kinase AKT1, and the Gq-coupled cholecystokinin 1 receptor (CCK1R).

Comparative Selectivity Profile: A Data-Driven Overview

To quantitatively assess the cross-reactivity of this compound, a series of in vitro assays were conducted. The following table summarizes the key findings, comparing its potency against the primary target (COX-2) with its activity at the selected off-targets.

TargetTarget ClassAssay TypeIC₅₀ / EC₅₀ (nM)Selectivity Ratio (vs. COX-2)
COX-2 (Primary Target) Enzyme (Oxidoreductase) Enzyme Inhibition 50 -
COX-1Enzyme (Oxidoreductase)Enzyme Inhibition5,000100x
Src KinaseEnzyme (Tyrosine Kinase)Kinase Activity>10,000>200x
AKT1 KinaseEnzyme (Serine/Threonine Kinase)Kinase Activity8,500170x
CCK1 ReceptorGPCR (Gq-coupled)Calcium Mobilization>10,000>200x

Data Interpretation: The presented data indicates that this compound is a potent inhibitor of COX-2 with an IC₅₀ of 50 nM. Importantly, it demonstrates a 100-fold selectivity for COX-2 over COX-1, suggesting a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. The compound exhibits significantly weaker activity against the tested kinases, Src and AKT1, with IC₅₀ values in the high micromolar range. Furthermore, no significant agonistic or antagonistic activity was observed at the CCK1 receptor, a representative GPCR. This selectivity profile suggests that at therapeutic concentrations aimed at inhibiting COX-2, the likelihood of significant off-target effects on the tested kinases and GPCR is low.

The Rationale Behind Experimental Design: A Self-Validating Approach

The selection of assays and off-targets was guided by the principle of creating a self-validating experimental system. By bracketing the primary target with its closest isoform (COX-1) and exploring distinct, yet plausible, off-target classes (kinases and GPCRs), we can build a comprehensive and trustworthy selectivity profile.

Caption: Experimental workflow for assessing cross-reactivity.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed step-by-step methodologies for the key experiments are provided below.

COX-1 and COX-2 Enzyme Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes. The inhibition of this activity by the test compound is quantified.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • Arachidonic Acid (substrate)

  • Heme

  • Test compound: this compound

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the COX Assay Buffer, Heme, and the COX Probe.

  • Add the diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Add the COX-1 or COX-2 enzyme to the wells and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at an excitation of ~535 nm and an emission of ~587 nm in kinetic mode for 15 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition by the test compound relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase Activity Assay (Luminescent)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Recombinant Src and AKT1 kinases

  • Respective peptide substrates

  • Kinase assay buffer

  • ATP

  • Test compound: this compound

  • Luminescent kinase activity detection reagent (e.g., Kinase-Glo®)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase assay buffer.

  • Add the diluted test compound or vehicle (DMSO) to the appropriate wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the luminescent kinase activity detection reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition based on the signal relative to the no-kinase and vehicle controls.

  • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

GPCR Functional Assay (Calcium Mobilization)

This cell-based assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.

Materials:

  • HEK293 cells stably expressing the human CCK1 receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • CCK-8 (agonist)

  • Test compound: this compound

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an integrated fluid-handling system

Procedure:

  • Seed the HEK293-CCK1R cells in a 96-well plate and grow overnight.

  • Load the cells with the calcium-sensitive fluorescent dye in the presence of probenecid for 60 minutes at 37°C.

  • Wash the cells with the assay buffer.

  • To assess for antagonistic activity, pre-incubate the cells with a serial dilution of the test compound for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the agonist (CCK-8) to the wells and immediately record the change in fluorescence over time.

  • To assess for agonistic activity, add the test compound directly to the cells and monitor for a fluorescence increase.

  • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

  • For antagonist mode, determine the percent inhibition of the agonist response and calculate the IC₅₀. For agonist mode, determine the EC₅₀ from the concentration-response curve.

Visualizing the Decision Pathway for Cross-Reactivity Assessment

The interpretation of cross-reactivity data is a critical step in drug development. The following decision tree illustrates the logical progression from initial screening to a comprehensive risk assessment.

decision_tree start Initiate Cross-Reactivity Study primary_screen Screen against Primary Target and Key Off-Targets start->primary_screen data_analysis Analyze Potency (IC50/EC50) and Selectivity Ratios primary_screen->data_analysis selective High Selectivity? (e.g., >100-fold) data_analysis->selective low_risk Low Risk of Off-Target Effects selective->low_risk Yes high_risk Potential for Off-Target Effects selective->high_risk No final_assessment Comprehensive Risk-Benefit Assessment low_risk->final_assessment further_studies Conduct Secondary Assays (e.g., broader panel, cell-based models) high_risk->further_studies structure_activity Structure-Activity Relationship (SAR) Studies to Improve Selectivity high_risk->structure_activity further_studies->final_assessment structure_activity->final_assessment

Caption: Decision tree for interpreting cross-reactivity data.

Conclusion and Future Directions

The cross-reactivity profiling of this compound reveals a promising selectivity profile, with potent inhibition of the intended target, COX-2, and significantly weaker interactions with COX-1, representative kinases, and a GPCR. This initial assessment suggests a reduced risk of common off-target effects. However, it is crucial to recognize that this is a foundational study. Future investigations should expand the panel of off-targets to include a broader range of kinases and other relevant enzyme and receptor families. Cellular assays measuring downstream signaling pathways and phenotypic responses will provide a more holistic understanding of the compound's biological activity. Ultimately, a thorough and iterative approach to cross-reactivity assessment is paramount for the successful development of safe and effective therapeutics.

References

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., Dos Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2017). Recently Reported Biological Activities of Pyrazole Compounds. Pharmaceuticals, 10(4), 86. [Link]

  • News-Medical.Net. (2021). Celebrex (Celecoxib) Pharmacology. [Link]

  • Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 8(11), 1634-1641. [Link]

  • Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., & El-Tohamy, S. A. K. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 30(2), 523-534. [Link]

  • Bamborough, P., Chung, C.-W., & Furber, M. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(2), 145-161. [Link]

  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. As a niche research chemical, specific regulatory disposal codes may not be explicitly published. Therefore, this guide is synthesized from the safety profiles of structurally analogous halogenated pyrazole derivatives and established principles of hazardous waste management in a laboratory setting. The core principle of this guide is to treat the compound with a high degree of caution, assuming a "worst-case" hazard profile based on available data for similar molecules.

Crucial Preliminary Directive: Before proceeding with any disposal activities, you are required to consult your institution's Environmental Health and Safety (EHS) department.[1] They are the final authority on waste characterization and disposal procedures within your organization and will ensure compliance with all federal, state, and local regulations.[2]

Hazard Profile Analysis: The "Why" Behind the Procedure

The presence of a bromophenyl group categorizes this compound as a halogenated organic waste .[3][4] This is the single most critical factor influencing its disposal pathway, as halogenated wastes require specific treatment methods, typically high-temperature incineration, and must be segregated from non-halogenated waste streams to avoid contaminating larger volumes of solvent waste and increasing disposal costs.[4][5]

Table 1: Inferred Hazard Profile The following table summarizes the likely hazards associated with this compound, based on consistent classifications of analogous compounds.

GHS Hazard CodeHazard StatementRationale Based on Analogous Pyrazole Derivatives
H302 Harmful if swallowedThis is a common classification for similar functionalized pyrazole compounds.[6][7]
H315 Causes skin irritationNearly all reviewed pyrazole derivative SDSs list skin irritation as a primary hazard.[6][7][8][9]
H319 Causes serious eye irritationSerious eye irritation is a consistently cited and significant risk.[6][7][8][9]
H335 May cause respiratory irritationInhalation of the powdered substance may lead to respiratory tract irritation.[6][7][9]

Based on this profile, the compound would be assigned the GHS pictogram GHS07 (Exclamation Mark) .[6][7]

Pre-Disposal Operations: In-Lab Waste Management

Proper waste management begins at the point of generation. Adherence to these steps is critical to ensure safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Given the inferred hazards of skin, eye, and respiratory irritation, the following PPE is mandatory when handling the compound or its waste:

  • Chemical safety goggles: To protect against eye contact.[6][7][8]

  • Nitrile gloves: Wear appropriate chemical-resistant gloves.

  • Laboratory coat: To prevent skin contact.[6][7]

  • Fume Hood: All handling of the solid compound and preparation of waste containers should be performed inside a certified chemical fume hood to mitigate inhalation risks.[4]

Step 2: Critical Waste Segregation

Segregation is the most important step in managing this waste stream effectively.

  • Halogenated vs. Non-Halogenated: Do NOT mix this waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[4][5][10] Doing so will render the entire container a halogenated waste stream, significantly increasing disposal costs and complexity.

  • Solid vs. Liquid: Collect solid waste separately from liquid waste.

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.[10]

  • Compatibility: Never mix incompatible chemicals. This compound should be kept separate from strong oxidizing agents.[11]

Step 3: Container Selection and Labeling

The container must be robust, compatible with the chemical, and clearly labeled.

  • Container Choice: Use a sealable, chemically compatible container. A high-density polyethylene (HDPE) or glass container is appropriate.[2] The container must be in good condition, with no leaks or external residue.[12]

  • Labeling: As soon as the first particle of waste is added, the container must be labeled.[4][5] The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ".

    • An indication of the hazards (e.g., "Irritant," "Harmful").

    • The date accumulation started.

The Disposal Workflow: Step-by-Step Protocols

The following protocols detail the procedural steps for disposing of the chemical in various forms. The accompanying workflow diagram provides a visual decision-making guide.

Protocol 1: Disposal of Unused or Contaminated Solid Compound
  • Work Area: Perform all actions within a chemical fume hood.

  • PPE: Don all required PPE as outlined in Section 2.

  • Containment: Collect all solid waste, including unused product or reaction byproducts, and place it directly into your designated, pre-labeled "Halogenated Solid Chemical Waste " container.[10][13]

  • Closure: Securely close the container lid. The container must remain closed at all times except when adding waste.[2][14]

  • Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[2][14] Ensure it is stored with compatible chemicals and within secondary containment (e.g., a spill tray).[10]

  • Pickup: Once the container is full or nearing its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.[15]

Protocol 2: Disposal of Contaminated Labware and PPE
  • Gross Decontamination: Scrape as much solid residue as possible from spatulas, weigh boats, or glassware directly into the "Halogenated Solid Chemical Waste " container.

  • Rinsing (for glassware): If glassware is to be reused, it must be decontaminated. Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone). This rinsate is now considered halogenated liquid hazardous waste .

  • Rinsate Collection: Collect the rinsate in a separate, clearly labeled "Halogenated Liquid Waste " container. Do not mix this with non-halogenated solvent waste.

  • Disposable Items: Heavily contaminated disposable items, such as gloves, weigh paper, and absorbent pads from a spill cleanup, must be placed in the "Halogenated Solid Chemical Waste " container.[4]

  • Storage and Pickup: Manage the solid and liquid waste containers as described in Protocol 1.

Disposal Workflow Diagram

G cluster_start cluster_type cluster_solid cluster_contaminated cluster_liquid cluster_end start Waste Generated: 1-(4-Bromophenyl)-3-phenyl- 1H-pyrazole-5-carboxylic acid decision_type What is the waste form? start->decision_type node_solid Solid Waste (Unused chemical, residue) decision_type->node_solid Solid node_contaminated Contaminated Material (Gloves, labware, spill pads) decision_type->node_contaminated Contaminated Disposables node_liquid Liquid Waste (Solvent rinsate) decision_type->node_liquid Liquid proc_solid_container Place in labeled 'Halogenated Solid Waste' container. node_solid->proc_solid_container proc_close Keep container securely closed except when adding waste. proc_solid_container->proc_close proc_contaminated_container Place in labeled 'Halogenated Solid Waste' container. node_contaminated->proc_contaminated_container proc_contaminated_container->proc_close proc_liquid_container Place in labeled 'Halogenated Liquid Waste' container. node_liquid->proc_liquid_container proc_liquid_container->proc_close proc_store Store in designated Satellite Accumulation Area (SAA) with secondary containment. proc_close->proc_store proc_pickup Request EHS pickup when container is full or nearing time limit. proc_store->proc_pickup end_node Disposal via licensed hazardous waste vendor (e.g., Incineration) proc_pickup->end_node

Caption: Decision workflow for the proper segregation and disposal of waste.

Logistical Planning & Ultimate Disposal

Your responsibility for the waste does not end when you close the container.

  • Satellite Accumulation Areas (SAA): Laboratories are considered SAAs, where waste can be temporarily stored at or near the point of generation.[2][14] Federal regulations limit the accumulation to 55 gallons of hazardous waste.[2][10] Crucially, many institutions and states impose a maximum accumulation time, often 6 to 12 months from the start date on the label.[14][15][16]

  • EHS Coordination: Your EHS department manages the transition of waste from your SAA to a central accumulation facility before it is manifested for off-site disposal.[2] They partner with licensed hazardous waste disposal vendors who are equipped to handle and treat specific waste streams.[17]

  • Final Disposition: Due to its halogenated aromatic structure, the most probable and environmentally sound disposal method for this compound is high-temperature incineration in a specialized hazardous waste incinerator.[7][10] This process is designed to destroy the organic molecule completely, preventing its release into the environment. Land disposal is the least desirable option and is generally not used for this type of organic waste.[10]

By diligently following this guide—characterizing the waste based on sound scientific principles, segregating it meticulously, containing it safely, and consulting with your EHS professionals—you contribute to a safe and compliant laboratory environment.

References

  • CymitQuimica. (2023, October 11). SAFETY DATA SHEET: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • Biosynth Carbosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 1-(3-Bromophenyl)-1H-pyrazole.
  • Cole-Parmer. Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Apollo Scientific Ltd. (2008, April 26). 1-(2-bromophenyl)-1h-pyrazole - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Benchchem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.

Sources

A Comprehensive Guide to the Safe Handling of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. As a Senior Application Scientist, this guide is formulated to ensure your safety and the integrity of your research through a deep understanding of the inherent chemical properties and associated risks.

Hazard Assessment: A Synthesis of Analogous Compound Data

Based on the safety data of related chemical structures, this compound should be handled as a compound that is potentially:

  • Harmful if swallowed .[1][2][3][4]

  • Causes skin irritation .[1][2][3][4][5]

  • Causes serious eye irritation .[1][2][3][5]

  • May cause respiratory irritation .[1][2][3]

These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. This is to prevent serious eye irritation from contact with the solid compound or solutions.[5][6]
Hand Protection Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[7]
Body Protection A standard laboratory coat is required to prevent skin contact.[8] For larger quantities or tasks with a significant risk of spillage, a chemical-resistant apron is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[1][4] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator for particulates should be used.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][9]

  • The container must be kept tightly closed to prevent contamination and the release of dust.[1][2][4]

Handling and Experimental Use

The following workflow is designed to minimize exposure during routine laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Equipment prep_fume_hood->prep_gather handle_weigh Carefully Weigh the Compound prep_gather->handle_weigh Proceed to handling handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate After experiment cleanup_solid Collect Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Collect Liquid Waste cleanup_decontaminate->cleanup_liquid cleanup_dispose Dispose of Waste via EHS cleanup_solid->cleanup_dispose cleanup_liquid->cleanup_dispose

Caption: Workflow for Safe Handling of the Compound

Step-by-Step Protocol:

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, spatulas, and solvents before handling the compound to minimize movement and potential for spills.

  • Handling :

    • To avoid generating dust, handle the solid compound with care. Use a spatula for transfers and avoid pouring the powder.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Spill Management :

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and absorbent material.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not mix waste containing this compound with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[8]

  • Solid Waste : Collect all unused solid compounds and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed, and chemically compatible container.[8][10] The label should include the chemical name and appropriate hazard warnings.

  • Liquid Waste : Solutions containing this compound should be collected in a labeled, leak-proof container designated for non-hazardous or halogenated organic waste, as per your institution's guidelines.[10] Avoid drain disposal.[10]

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. Collect the rinsate as liquid waste.[10]

The ultimate disposal of this chemical waste should be handled by a licensed professional waste disposal service, typically through your institution's EHS program.[8]

First Aid Measures: In Case of Exposure

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention.
Inhalation Remove the individual from the area of exposure to fresh air.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[1] Seek immediate medical attention.[1][3][4]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors.

References

  • Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole - Cole-Parmer. Available from: [Link]

  • Mammalian Toxicity of Organic Compounds of Bromine and Iodine - ResearchGate. Available from: [Link]

  • Organobromine chemistry - Wikipedia. Available from: [Link]

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Available from: [Link]

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - Liverpool University Press. Available from: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

  • Bromine Acute Exposure Guideline Levels - NCBI. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.